5-Chloropyridazin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloropyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3/c5-3-1-4(6)8-7-2-3/h1-2H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLHRDDIQGNYLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314978-36-3 | |
| Record name | 5-chloropyridazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of the Pyridazine Scaffold
An In-depth Technical Guide to 5-Chloropyridazin-3-amine: Properties, Structure, and Applications in Modern Drug Discovery
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure.[1] Its unique electronic properties and ability to engage in diverse biological interactions have cemented its role in the development of novel drugs targeting a range of diseases, from cancer to inflammatory conditions.[1][2]
This guide focuses on a particularly valuable derivative: this compound (CAS No: 29049-45-4), also known by its IUPAC name, 6-chloropyridazin-4-amine.[3] The strategic placement of an amino group and a chlorine atom on the pyridazine ring imparts a rich and versatile chemical reactivity, making it a crucial building block for the synthesis of complex, biologically active molecules.[4] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical properties, structure, synthesis, reactivity, and applications.
Physicochemical and Structural Characterization
A thorough understanding of a molecule's fundamental properties is paramount for its effective utilization in synthesis and drug design.
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in various solvent systems, its potential for membrane permeability, and for the development of robust analytical methods.
| Property | Value | Reference(s) |
| CAS Number | 29049-45-4 | [3] |
| Molecular Formula | C₄H₄ClN₃ | [3] |
| Molecular Weight | 129.55 g/mol | [3] |
| Appearance | Light yellow to light brown solid | [5] |
| Melting Point | 153-154 °C | |
| Boiling Point (Predicted) | 368.3 ± 22.0 °C | |
| Density (Predicted) | 1.437 g/cm³ | |
| pKa (Predicted) | 4.55 ± 0.10 | |
| XLogP3-AA | 0.1 | [3] |
| Topological Polar Surface Area | 51.8 Ų | [3] |
Molecular Structure and Spectroscopic Profile
The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.
Caption: 2D structure of this compound.
Spectroscopic Data Summary:
| Technique | Key Features and Interpretation | Reference(s) |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridazine ring and a broad signal for the amino protons. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom and the nitrogen atoms in the ring, as well as the electron-donating amino group. | [6] |
| ¹³C NMR | The carbon NMR spectrum will display four signals corresponding to the four carbon atoms of the pyridazine ring. The carbons attached to the chlorine and amino groups will show characteristic shifts. | [7] |
| IR Spectroscopy | The IR spectrum will exhibit characteristic N-H stretching bands for the primary amine in the range of 3300-3500 cm⁻¹. An N-H bending vibration is expected around 1600 cm⁻¹. Aromatic C-N stretching will also be present. | [8][9] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 129 and an M+2 peak at m/z 131 with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of HCN and the chlorine atom. | [10] |
Synthesis of this compound: A Practical Workflow
The synthesis of this compound can be achieved through several routes. A common and effective method involves the amination of a dichloropyridazine precursor. The choice of starting material and reaction conditions is crucial for achieving high yield and purity.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Amination of 3,5-Dichloropyridazine
This protocol is based on established literature procedures and provides a reliable method for the laboratory-scale synthesis of the target compound.
Materials:
-
3,5-Dichloropyridazine
-
Ammonia (aqueous solution, e.g., 28-30%)
-
1,4-Dioxane
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a 25-mL round-bottom flask, add 3,5-dichloropyridazine (1.0 g, 6.71 mmol, 1.0 equiv).
-
Add 1,4-dioxane (2 mL) to dissolve the starting material.
-
Add aqueous ammonia (8 mL).
-
The reaction mixture is stirred vigorously and heated to 100 °C overnight.
-
After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled to room temperature.
-
The resulting solid product is collected by filtration.
-
The solid is washed with a small amount of cold water and dried under vacuum to yield this compound as a brown solid.
Self-Validation: The identity and purity of the synthesized product should be confirmed by LC-MS analysis, comparing the retention time and mass-to-charge ratio with a known standard. Further characterization by NMR and melting point analysis is recommended.
Chemical Reactivity and Synthetic Utility
The dual functionality of this compound, possessing both a nucleophilic amino group and an electrophilic carbon atom attached to the chlorine, makes it a highly versatile intermediate. The pyridazine ring itself is electron-deficient, which activates the chlorine atom for nucleophilic aromatic substitution (SNAr).[11][12]
Caption: Key reaction pathways of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This reaction is fundamental to building molecular complexity from the pyridazine core. For instance, reaction with secondary cyclic amines like pyrrolidine, piperidine, or morpholine can be used to synthesize novel derivatives with potential biological activity.[2]
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with an aryl or heteroaryl boronic acid.[13][14][15] This is a powerful method for introducing diverse aromatic moieties to the pyridazine ring.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling with a primary or secondary amine.[16][17][18] This provides an alternative and often more versatile route to substituted pyridazinamines compared to direct SNAr.
Applications in Drug Discovery and Development
The synthetic versatility of this compound has led to its use as a key intermediate in the synthesis of a wide range of biologically active compounds.
Scaffold for Analgesic and Anti-inflammatory Agents
Derivatives of this compound have been investigated as potent analgesic and anti-inflammatory agents. For example, it has been used to synthesize 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, which have shown promising analgesic activity in preclinical models.[2] The mechanism of action for many of these compounds involves the inhibition of the cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[2]
Building Block for Anticancer Therapeutics
The pyridazine scaffold is present in numerous anticancer agents. Its derivatives have been explored as inhibitors of various kinases and other enzymes involved in cancer cell proliferation and survival, such as Poly (ADP-ribose) polymerase (PARP-1).[19] PARP-1 inhibitors are a clinically important class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms.[19]
Caption: Role of this compound in the development of PARP-1 inhibitors.
Safety, Handling, and Disposal
As with any laboratory chemical, proper safety precautions are essential when handling this compound.
-
Hazards: This compound is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[20][21]
-
Spill and Accidental Release: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, labeled container for disposal.[20]
-
Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations. This typically involves incineration in a licensed chemical destruction facility.[22][23]
Conclusion
This compound is a high-value chemical intermediate that offers a unique combination of reactivity and structural features. Its utility as a versatile building block in the synthesis of complex molecules has been firmly established, with significant applications in the fields of medicinal chemistry and agrochemicals. For drug development professionals, this compound provides a reliable and adaptable scaffold for the creation of novel therapeutic agents targeting a wide range of diseases. A thorough understanding of its chemical properties, reactivity, and safe handling is crucial for unlocking its full potential in the laboratory and beyond.
References
- 1. Page loading... [guidechem.com]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. 5-Amino-3-chloro-pyridazine | C4H4ClN3 | CID 14099144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. 5-AMINO-3-CHLOROPYRIDAZINE(29049-45-4) 1H NMR [m.chemicalbook.com]
- 7. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. growingscience.com [growingscience.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
- 21. watson-int.com [watson-int.com]
- 22. capotchem.cn [capotchem.cn]
- 23. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to 5-Chloropyridazin-3-amine: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 5-Chloropyridazin-3-amine (CAS No. 29049-45-4), a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, reactivity, and its significant applications in the synthesis of contemporary therapeutic agents.
Core Properties and Identification
This compound, also known by its synonym 6-Chloropyridazin-4-amine, is a stable, solid organic compound. Its unique electronic and structural features, arising from the interplay of the electron-deficient pyridazine ring, the electron-donating amino group, and the electron-withdrawing chloro substituent, make it a highly versatile reagent in organic synthesis.[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 29049-45-4 | --INVALID-LINK-- |
| Molecular Formula | C₄H₄ClN₃ | --INVALID-LINK-- |
| Molecular Weight | 129.55 g/mol | --INVALID-LINK-- |
| IUPAC Name | 6-chloropyridazin-4-amine | --INVALID-LINK-- |
| Synonyms | 5-Amino-3-chloropyridazine, 6-Chloropyridazin-4-amine | --INVALID-LINK-- |
| Appearance | Light yellow to light brown solid | --INVALID-LINK-- |
| Melting Point | 153-154 °C | --INVALID-LINK-- |
| Boiling Point | 368.3±22.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.437 g/cm³ (Predicted) | --INVALID-LINK-- |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | --INVALID-LINK-- |
Synthesis and Purification: A Validated Protocol
The most common and efficient laboratory-scale synthesis of this compound involves the regioselective nucleophilic aromatic substitution of a dichloropyridazine precursor. The following protocol is a reliable method for its preparation.
Synthetic Workflow Diagram
Caption: Synthetic route to this compound.
Step-by-Step Experimental Protocol
Materials:
-
3,5-Dichloropyridazine
-
Aqueous Ammonia (28-30%)
-
1,4-Dioxane
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloropyridazine (1.0 g, 6.71 mmol, 1.0 eq.).
-
Add 1,4-dioxane (2 mL) and aqueous ammonia (8 mL).
-
Heat the reaction mixture to 100 °C and stir overnight.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Collect the solid by vacuum filtration and wash with cold deionized water.
-
For further purification, the crude product can be recrystallized from an ethyl acetate/hexanes solvent system. Alternatively, for higher purity, the crude solid can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a light brown solid.
Characterization:
-
LC-MS: The product can be analyzed by LC-MS to confirm its identity. Expected [M+H]⁺ = 130.
-
¹H NMR: The proton NMR spectrum should be consistent with the structure of this compound. Spectroscopic data is available from suppliers like ChemicalBook.
Chemical Reactivity and Rationale for Use in Drug Discovery
The synthetic utility of this compound stems from the differential reactivity of its functional groups. The pyridazine ring is electron-deficient, which activates the chlorine atom for nucleophilic aromatic substitution (SNAr). This allows for the introduction of various nucleophiles at the C5 position. The amino group, on the other hand, can be acylated, alkylated, or used in cross-coupling reactions. This dual reactivity allows for the sequential and controlled elaboration of the molecular scaffold.
This versatile reactivity profile makes this compound a valuable building block in the synthesis of a wide array of bioactive molecules. It is particularly prominent in the development of kinase inhibitors, where the pyridazine core can act as a hinge-binding motif.
Applications in Medicinal Chemistry: A Case Study in Kinase Inhibitor Synthesis
Derivatives of this compound have been investigated as potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases. For instance, the scaffold has been incorporated into molecules targeting interleukin-2-inducible T-cell kinase (ITK) and Cyclin-Dependent Kinases (CDKs).
Exemplary Synthetic Application
The following diagram illustrates a generalized synthetic transformation where this compound is used as a starting material for a kinase inhibitor scaffold. This often involves a Suzuki or Buchwald-Hartwig cross-coupling reaction at the chloro position, followed by modification of the amino group.
Caption: Generalized synthesis of a kinase inhibitor scaffold.
Conclusion
This compound is a cornerstone intermediate in modern medicinal chemistry. Its well-defined reactivity and straightforward synthesis provide a reliable platform for the development of complex and novel therapeutic agents. This guide has provided a detailed overview of its properties, a validated synthetic protocol, and insights into its application, underscoring its importance for professionals in drug discovery and development.
References
An In-depth Technical Guide to the Synthesis of 5-Chloropyridazin-3-amine
Introduction
5-Chloropyridazin-3-amine, a key heterocyclic building block, holds significant importance for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. Its pyridazine core, substituted with both an amino and a chloro group, offers versatile reaction sites for the construction of more complex molecules with diverse biological activities. Pyridazine derivatives have demonstrated a wide range of pharmacological properties, including anticancer, analgesic, and antiviral activities, making this compound a sought-after starting material and intermediate.[1][2]
This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the synthetic choices, offering field-proven insights to ensure reproducibility and success. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Strategic Approaches to Synthesis
The synthesis of this compound can be effectively achieved through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and laboratory capabilities. This guide will focus on two of the most prevalent and well-documented methods:
-
Direct Amination of a Dichloropyridazine Precursor: This approach is valued for its atom economy and straightforward nature, typically involving a nucleophilic aromatic substitution.
-
A Two-Step Pathway via Chlorination and Subsequent Amination: This method offers an alternative starting point and can be advantageous depending on precursor availability.
Pathway 1: Direct Nucleophilic Amination of 3,5-Dichloropyridazine
This is arguably the most direct route to the target molecule, proceeding via a nucleophilic aromatic substitution (SNAr) mechanism. The starting material, 3,5-Dichloropyridazine, possesses two chlorine atoms that can be displaced by a nucleophile. The regioselectivity of the amination is a critical consideration in this synthesis.
Mechanistic Rationale
The pyridazine ring is an electron-deficient heterocycle, which facilitates nucleophilic attack. The chlorine atoms further activate the ring towards substitution. The reaction with ammonia proceeds by the addition of the ammonia nucleophile to the carbon atom bearing a chlorine atom, forming a Meisenheimer-like intermediate. Subsequent elimination of a chloride ion restores the aromaticity of the ring, yielding the aminated product. The position of amination (C3 vs. C5) can be influenced by the electronic effects of the ring nitrogen atoms and reaction conditions, but in this case, the reaction yields the desired 5-amino-3-chloropyridazine (also known as 6-chloropyridazin-4-amine).[3]
Visualizing the Pathway
References
An In-Depth Technical Guide to the Reactivity and Functional Group Compatibility of 5-Chloropyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyridazine Core
The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, including a π-deficient nature, impart a range of biological activities and desirable physicochemical characteristics to molecules that contain it. 5-Chloropyridazin-3-amine, in particular, serves as a versatile and highly valuable building block for the synthesis of a diverse array of complex molecules. The presence of three distinct reactive sites—the chloro group, the amino group, and the pyridazine ring itself—allows for precise and strategic functionalization, making it a cornerstone in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of the reactivity and functional group compatibility of this compound, offering insights into its synthetic utility and practical guidance for its application in research and development.
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the regioselective nucleophilic aromatic substitution (SNAr) of a dichloropyridazine precursor.
A widely adopted method starts from 3,5-dichloropyridazine. By carefully controlling the reaction conditions, one of the chloro groups can be selectively displaced by an amino group. A typical procedure involves heating 3,5-dichloropyridazine with ammonia in a suitable solvent system, such as aqueous ammonia in 1,4-dioxane. The reaction is generally carried out at elevated temperatures, for instance at 100°C overnight in a sealed vessel, to achieve a good yield of the desired product.[1]
This regioselectivity is governed by the electronic properties of the pyridazine ring. The two adjacent nitrogen atoms create a highly electron-deficient system, activating the chloro groups towards nucleophilic attack. The precise reasons for the preferential substitution at the 3-position over the 5-position in the presence of an incoming amino group are complex and can be influenced by both electronic and steric factors.
Core Reactivity Profile
The reactivity of this compound is dictated by the interplay of the electron-withdrawing pyridazine ring, the electron-donating amino group, and the displaceable chloro group. This unique electronic arrangement allows for a range of transformations, primarily centered around the functionalization of the C-Cl bond.
Nucleophilic Aromatic Substitution (SNAr)
The π-deficient nature of the pyridazine ring makes the chloro substituent susceptible to nucleophilic aromatic substitution. The adjacent nitrogen atoms stabilize the negative charge of the Meisenheimer intermediate formed during the reaction, thus facilitating the substitution process.[2] This reactivity allows for the introduction of a wide variety of nucleophiles at the C5 position.
Common nucleophiles that can displace the chloro group include:
-
Amines (N-nucleophiles): Primary and secondary amines can react with this compound, often at elevated temperatures, to yield the corresponding 5-amino-substituted pyridazin-3-amines.
-
Alkoxides and Phenoxides (O-nucleophiles): The displacement of the chloro group with oxygen-based nucleophiles provides access to 5-alkoxy- and 5-aryloxypyridazin-3-amines.
-
Thiolates (S-nucleophiles): Sulfur nucleophiles readily displace the chloro group to form 5-thioether derivatives.
The reactivity in SNAr reactions is significantly enhanced by the electron-withdrawing character of the pyridazine ring nitrogens.[2]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C5 position of the pyridazine ring and a variety of sp2- and sp3-hybridized carbon atoms from organoboron reagents. This reaction is widely used to synthesize biaryl and heteroaryl structures.
The reactivity and regioselectivity of Suzuki-Miyaura couplings on dichloropyridazines are highly dependent on the choice of ligand, base, and solvent.[3][4] For 3,5-dichloropyridazine, ligands such as dppf or PPh3 tend to favor coupling at the C3 position.[4] Conversely, bulky monophosphine ligands like Q-Phos can steer the selectivity towards the C5 position.[5] This ligand-dependent regioselectivity is a critical consideration when designing synthetic routes involving pyridazine scaffolds.
For this compound, the presence of the amino group can influence the catalytic cycle, potentially through coordination to the palladium center. However, with appropriate ligand selection, such as the bulky and electron-rich phosphine ligands developed by Buchwald, efficient coupling can be achieved.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd2(dba)3 (2.5 mol%)
-
XPhos (5 mol%)
-
K3PO4 (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K3PO4 (2.0 mmol).
-
Add Pd2(dba)3 (0.025 mmol) and XPhos (0.05 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 1,4-dioxane/water mixture (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and can be applied to this compound to introduce a second amino group at the C5 position. This reaction is particularly useful for accessing unsymmetrically substituted diaminopyridazines.
The success of the Buchwald-Hartwig amination on chloro-amino heterocycles often relies on the use of specialized catalyst systems. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the oxidative addition of the palladium(0) species to the C-Cl bond and to facilitate the subsequent reductive elimination.[6] The amino group already present on the pyridazine ring can potentially coordinate to the palladium catalyst, which could inhibit the reaction. However, the use of appropriate ligands and reaction conditions can overcome this challenge.[7]
Functional Group Compatibility
A key consideration in the synthetic application of this compound is its functional group compatibility under various reaction conditions.
| Functional Group | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | SNAr | Comments |
| -NH2 (on pyridazine) | Generally compatible | Generally compatible | Stable | The amino group can potentially coordinate to the palladium catalyst, but this can often be overcome with appropriate ligand selection. It does not typically require protection. |
| Esters | Generally compatible | Compatible with weak bases | Compatible | Stable under most cross-coupling conditions. |
| Ketones | Generally compatible | Compatible | Compatible | Generally stable. |
| Aldehydes | Generally compatible | Compatible | Compatible | May be sensitive to some reaction conditions, but generally tolerated. |
| Nitriles | Compatible | Compatible | Compatible | Stable under most cross-coupling and SNAr conditions. |
| Nitro Groups | Generally compatible | Compatible | Compatible | Generally stable, though reduction can occur under certain conditions. |
| Other Halogens (Br, I) | Can react | Can react | Can react | The relative reactivity of different halogens can be exploited for selective functionalization. Generally, the order of reactivity is I > Br > Cl. |
Protecting Group Strategies for the Amino Group
While the amino group of this compound is often compatible with many reaction conditions, there are instances where its protection may be desirable to prevent unwanted side reactions or to modify the electronic properties of the substrate. Common protecting groups for amino groups include:
-
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate ((Boc)2O) and removed under acidic conditions (e.g., TFA).
-
Carboxybenzyl (Cbz): Introduced using benzyl chloroformate (Cbz-Cl) and typically removed by hydrogenolysis.
-
Acetyl (Ac): Introduced using acetic anhydride or acetyl chloride and can be removed under acidic or basic conditions.
The choice of protecting group will depend on the stability required for subsequent reaction steps and the orthogonality of its removal conditions with other functional groups present in the molecule.[8]
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways for the functionalization of this compound.
Caption: Key reaction pathways for the functionalization of this compound.
Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis. Its unique electronic structure allows for a range of selective functionalization reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. A thorough understanding of its reactivity profile, regioselectivity in cross-coupling reactions, and functional group compatibility is essential for its effective utilization in the design and synthesis of novel molecules with potential applications in pharmaceuticals and materials science. The strategic application of this scaffold will undoubtedly continue to drive innovation in these fields.
References
- 1. 5-AMINO-3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 2. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Chloropyridazine Derivatives
For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activities is a perpetual endeavor. Among the vast landscape of heterocyclic compounds, the pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged structure. The introduction of a chlorine substituent onto this scaffold gives rise to chloropyridazine derivatives, a class of compounds that has demonstrated a remarkable breadth of biological activities. This in-depth technical guide provides a comprehensive overview of the significant therapeutic potential of these derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Beyond a mere recitation of facts, this guide delves into the underlying mechanisms of action, provides detailed experimental protocols for their evaluation, and explores the critical structure-activity relationships that govern their efficacy.
The Chloropyridazine Scaffold: A Gateway to Diverse Bioactivity
The pyridazine ring's π-deficient nature and the presence of two basic nitrogen atoms (pKa ≈ 2.3) make it an excellent scaffold for molecular hybridization, enabling interactions like protonation, chelation, and hydrogen bond formation.[1] The addition of a chlorine atom, typically at the 3 and/or 6 position of the pyridazine ring, further enhances its chemical reactivity and provides a key handle for synthetic elaboration. 3,6-dichloropyridazine is a common starting material for the synthesis of a wide array of derivatives.[2][3][4] This versatility allows for the strategic combination of the chloropyridazine core with other pharmacophoric moieties to create hybrid molecules with improved biological activity, reduced resistance, and potentially fewer side effects.[1]
Anticancer Activity: Targeting DNA Repair and Inducing Apoptosis
The most extensively studied biological activity of chloropyridazine derivatives is their potential as anticancer agents.[1] These compounds have shown efficacy against a range of cancer cell lines, and their mechanisms of action are often multifaceted, primarily revolving around the inhibition of key enzymes involved in DNA repair and the induction of programmed cell death (apoptosis).
Mechanism of Action: PARP-1 Inhibition and Apoptosis Induction
A significant breakthrough in the development of chloropyridazine-based anticancer agents has been the identification of their ability to inhibit Poly(ADP-ribose) polymerase-1 (PARP-1).[1] PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[1] By inhibiting PARP-1, these derivatives lead to an accumulation of DNA damage, which can trigger apoptosis in cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA mutations.[5][6]
Furthermore, many chloropyridazine hybrids have been shown to induce apoptosis through both intrinsic and extrinsic pathways.[1] This involves the upregulation of pro-apoptotic proteins such as p53, BAX, caspase-3, and caspase-6, and the downregulation of anti-apoptotic proteins like BCL-2.[1] The interplay between PARP-1 inhibition and apoptosis induction creates a powerful synergistic effect, leading to potent anticancer activity.
Figure 1: Mechanism of anticancer activity of chloropyridazine derivatives.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potency of chloropyridazine derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The table below summarizes the IC50 values for some representative compounds.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3c | HNO97 (Head and Neck) | 1.5 | [1] |
| Compound 3e | FaDu (Pharyngeal) | 2.1 | [1] |
| Compound 4b | MDA-MB-468 (Breast) | 3.2 | [1] |
| Compound 11o | Capan-1 (Pancreatic) | 1.4 | [7] |
| Compound 7f | A549 (Lung) | 59.24 (nM) | [7] |
| Compound 5d-2 | HeLa (Cervical) | 1.04 | [8] |
| Compound 6 | HepG2 (Liver) | 0.21 | [8] |
Experimental Protocol: PARP-1 Inhibition Assay
The following protocol outlines a common method for assessing the PARP-1 inhibitory activity of chloropyridazine derivatives.
Objective: To determine the in vitro inhibitory effect of test compounds on PARP-1 enzymatic activity.
Materials:
-
Recombinant human PARP-1 enzyme[5]
-
Histone-coated 96-well plate[9]
-
Biotinylated NAD+[9]
-
Activated DNA
-
PARP assay buffer[9]
-
Streptavidin-HRP[9]
-
Colorimetric HRP substrate[9]
-
Test compounds (chloropyridazine derivatives) dissolved in DMSO
-
Olaparib (positive control)[1]
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with histones and incubate overnight at 4°C. Wash the plate with PBST buffer.[9]
-
Blocking: Block the wells with a suitable blocking buffer for at least 90 minutes at room temperature.[9]
-
Compound Addition: Add serial dilutions of the test compounds or vehicle control (DMSO) to the wells.[5]
-
Enzyme and DNA Addition: Prepare a master mix containing PARP-1 enzyme and activated DNA in PARP assay buffer. Add this mix to each well. Incubate for 15 minutes at room temperature.[5]
-
Reaction Initiation: Initiate the reaction by adding the biotinylated NAD+ solution to each well.[5]
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[5]
-
Detection: Stop the reaction. Add streptavidin-HRP to the wells and incubate. After washing, add the colorimetric HRP substrate.[9]
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Activity: A Broad Spectrum of Action
Chloropyridazine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[10][11][12][13]
Mechanism of Action
The precise mechanisms of antimicrobial action for many chloropyridazine derivatives are still under investigation. However, it is believed that their activity may stem from their ability to interfere with essential cellular processes in microorganisms. Some studies suggest that these compounds may act as inhibitors of dihydrofolate reductase, an enzyme crucial for DNA synthesis in bacteria.[2] The lipophilicity and electronic properties of the substituents on the pyridazine ring play a significant role in their antimicrobial efficacy.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID/Series | Target Microorganism | MIC (µg/mL) | Reference |
| Diarylurea Pyridazinones (10h) | Staphylococcus aureus | 16 | [14] |
| Diarylurea Pyridazinones (8g) | Candida albicans | 16 | [14] |
| Chloro derivatives | Escherichia coli | 0.892–3.744 | [14] |
| Chloro derivatives | Pseudomonas aeruginosa | 0.892–3.744 | [14] |
| Compound IIIa | Staphylococcus pyogenes | - | [13][15] |
| Compound IIIa | Escherichia coli | - | [13][15] |
| Compound 7 | S. aureus (MRSA) | 3.74–8.92 (µM) | [12] |
| Compound 13 | A. baumannii | 3.74–8.92 (µM) | [12] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol describes a standard method for determining the MIC of chloropyridazine derivatives against bacteria.
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against selected bacterial strains.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Standard antibiotic (e.g., Gentamicin, Ceftizoxime) as a positive control[15]
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in MHB directly in the 96-well plates.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Antiviral Activity: Combating Hepatitis A Virus
Certain chloropyridazine derivatives have shown promising antiviral activity, particularly against the Hepatitis A Virus (HAV).
Mechanism of Action
The antiviral mechanism of chloropyridazine derivatives against HAV is thought to involve the inhibition of viral replication.[16][17][18] While the specific molecular targets are still being elucidated, it is hypothesized that these compounds may interfere with viral entry, uncoating, or the function of viral enzymes essential for replication. Some antiviral agents are known to inhibit the HAV internal ribosomal entry site (IRES), which is crucial for viral protein synthesis.[16]
Figure 2: Potential antiviral mechanism of chloropyridazine derivatives against HAV.
Experimental Protocol: Anti-HAV Activity Evaluation in Cell Culture
This protocol provides a general framework for assessing the anti-HAV activity of chloropyridazine derivatives.
Objective: To evaluate the in vitro antiviral activity of test compounds against Hepatitis A Virus.
Materials:
-
Hepatitis A Virus (HAV) strain[19]
-
Cell culture medium
-
Test compounds dissolved in a suitable solvent
-
Amantadine or Ribavirin as a positive control[21]
-
Assay for quantifying viral replication (e.g., plaque reduction assay, ELISA for viral antigens)[22][23][24]
Procedure:
-
Cell Seeding: Seed susceptible cells in 96-well plates and allow them to form a monolayer.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds.
-
Virus Infection: Infect the cells with a known titer of HAV.
-
Incubation: Incubate the plates for a specified period to allow for viral replication.
-
Quantification of Viral Replication: At the end of the incubation period, quantify the extent of viral replication using a suitable assay.
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration and determine the EC50 (50% effective concentration). A cytotoxicity assay should also be performed in parallel to assess the selectivity index.[22]
Anti-inflammatory Activity: Targeting the COX-2 Enzyme
Chloropyridazine derivatives have also been investigated for their anti-inflammatory properties, with a particular focus on their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[25][26][27][28]
Mechanism of Action: Selective COX-2 Inhibition
Inflammation is a complex biological response, and prostaglandins play a key role in mediating this process. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation.[27] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can cause gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery.[27] Certain chloropyridazine derivatives have shown promising selective inhibition of COX-2, potentially offering a safer anti-inflammatory therapeutic option.[25]
Figure 3: Mechanism of anti-inflammatory activity via selective COX-2 inhibition.
Quantitative Data: COX-2 Inhibition and Selectivity
The inhibitory activity against COX enzymes is determined by IC50 values, and the selectivity is expressed as a selectivity index (SI = IC50 COX-1 / IC50 COX-2).
| Compound ID/Series | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 6b | 0.18 | 6.33 | [25] |
| Compound 4c | 0.26 | - | [25] |
| Compound 3g | 0.04384 | 11.51 | |
| Compound 6a | 0.05301 | - | |
| Compound 5a | 0.77 | 16.70 | [28] |
| Compound 5f | 1.89 | 13.38 | [28] |
Experimental Protocol: COX-2 Inhibition Assay
The following is a general protocol for assessing the COX-2 inhibitory activity of chloropyridazine derivatives.
Objective: To determine the in vitro inhibitory effect of test compounds on COX-2 enzymatic activity.
Materials:
-
COX assay buffer[29]
-
Amplex™ Red or other suitable detection reagent[29]
-
Arachidonic acid (substrate)[30]
-
Test compounds dissolved in DMSO
-
Celecoxib (selective COX-2 inhibitor) as a positive control
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the COX-2 enzyme to the desired concentration in COX assay buffer.[29]
-
Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the negative control.
-
Pre-incubation: Pre-incubate the plate to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[30]
-
Detection: Add the detection reagent (e.g., Amplex™ Red) and immediately read the fluorescence intensity kinetically in a fluorescence plate reader.[29]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of COX-2 inhibition for each compound concentration and calculate the IC50 value. A parallel assay using COX-1 should be performed to determine the selectivity index.
Structure-Activity Relationship (SAR) Insights
The biological activity of chloropyridazine derivatives is highly dependent on the nature and position of the substituents on the pyridazine ring and any appended moieties. Key SAR observations include:
-
Anticancer Activity: The type of linker and the nature of the aromatic or heterocyclic ring system attached to the chloropyridazine core significantly influence PARP-1 inhibitory activity and cytotoxicity.[1]
-
Antimicrobial Activity: The presence of specific substituents can enhance activity against particular microbial strains. For instance, cis-isomers have been reported to be more active than their trans- counterparts in some series.[10]
-
Anti-inflammatory Activity: The substitution pattern on the phenyl ring attached to the pyridazine core can modulate COX-2 selectivity and potency.[25]
Conclusion and Future Directions
Chloropyridazine derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their synthetic tractability allows for the creation of diverse chemical libraries for screening against various therapeutic targets. The potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties demonstrated by these compounds underscore their potential for the development of novel therapeutics. Future research should focus on elucidating the detailed mechanisms of action for their antimicrobial and antiviral activities, optimizing their pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of the chloropyridazine scaffold is poised to yield new and effective treatments for a range of human diseases.
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine | Semantic Scholar [semanticscholar.org]
- 3. Exploring the Applications and Properties of 3,6-Dichloropyridazine in Pharmaceutical Intermediates-ZCPC [en.zcpc.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. benchchem.com [benchchem.com]
- 15. atcc.org [atcc.org]
- 16. Direct-acting Antivirals and Host-targeting Agents against the Hepatitis A Virus [xiahepublishing.com]
- 17. Direct-acting Antivirals and Host-targeting Agents against the Hepatitis A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Biology and Inhibitors of Hepatitis A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hepatitis A-virus in cell culture. V. Neutralizing antibodies against hepatitis A-virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of hepatitis A virus replication in vitro by antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A simple and rapid Hepatitis A Virus (HAV) titration assay based on antibiotic resistance of infected cells: evaluation of the HAV neutralization potency of human immune globulin preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of hepatitis A virus recombinant proteins for detecting anti-HAV IgM and IgG antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. wwwn.cdc.gov [wwwn.cdc.gov]
- 25. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]
- 27. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
- 31. assaygenie.com [assaygenie.com]
- 32. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to the Safe Handling of 5-Chloropyridazin-3-amine
This guide provides a comprehensive overview of the safety protocols and handling procedures for 5-Chloropyridazin-3-amine (CAS No: 1314978-36-3), a key heterocyclic amine intermediate in pharmaceutical research and development.[1][2] Adherence to these guidelines is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. The causality behind each recommendation is explained to provide researchers with the foundational knowledge needed for a robust safety culture.
Core Hazard Identification and GHS Classification
Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[3][4][5] The primary risks associated with this compound are irritation and acute toxicity.
GHS Hazard Summary Table
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | Category 2 |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation.[3][4] |
| Serious Eye Damage/Irritation | Category 2A |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H319: Causes serious eye irritation.[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H335: May cause respiratory irritation.[3][4] |
The causality for these classifications lies in the chemical's reactivity. As a chlorinated heterocyclic amine, it can interact with biological macromolecules, leading to irritation of epithelial tissues upon contact (skin, eyes) and the respiratory tract if inhaled as a dust or aerosol. Ingestion can lead to systemic effects consistent with acute toxicity.
Toxicological Profile and Routes of Exposure
While comprehensive toxicological data for this compound has not been thoroughly investigated, the primary hazards are well-established through its GHS classification.[1] The main routes of occupational exposure are:
-
Inhalation: Inhaling dust particles can cause respiratory tract irritation.[1][4]
-
Eye Contact: The compound is a serious eye irritant, capable of causing significant discomfort or damage.[3][4]
Prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.[1] Due to the lack of extensive long-term toxicity data, it is prudent to treat this compound with a high degree of caution and minimize all potential exposures.
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach, starting with engineering controls and supplemented by robust PPE, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure is to handle the chemical in a controlled environment.
-
Fume Hood: All weighing and handling of this compound powder must be conducted in a properly functioning laboratory chemical hood.[6][7] This is critical to prevent the inhalation of dust and to contain any potential spills.
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[1][4]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
-
Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory.[1][4] If there is a risk of splashing, a face shield should be worn in addition to safety glasses.
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[4] It is crucial to use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1][4] Contaminated gloves must be disposed of as hazardous waste.[4]
-
Lab Coat: A flame-resistant lab coat or impervious apron must be worn at all times.[8] This garment should be removed before leaving the laboratory.[8]
-
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. However, if engineering controls are not sufficient or during a large spill clean-up, a NIOSH-approved respirator with appropriate cartridges (e.g., type P95 or ABEK-P2) must be used.[1]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][4]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9][10]
-
Keep work areas clean and uncluttered to minimize contamination and accidental contact.[8][10]
Step-by-Step Handling and Storage Protocols
A self-validating system for handling and storage ensures that safety is built into the workflow.
Safe Handling Workflow
-
Preparation: Before handling, review this safety guide and the Safety Data Sheet (SDS). Ensure all necessary engineering controls and PPE are in place and functional.
-
Designated Area: Conduct all work with the compound in a designated area, such as a specific fume hood, to prevent cross-contamination.[7]
-
Weighing and Transfer: Perform all manipulations that could generate dust, such as weighing or transferring from a stock container, inside a chemical fume hood or a ventilated balance enclosure.[7]
-
Container Management: Keep the container tightly closed when not in use.[1][3][4] Ensure all containers are clearly and accurately labeled.
-
Avoidance of Contact: Avoid all personal contact, including inhalation of dust.[9] Do not get the substance in eyes, on skin, or on clothing.[6][11]
Storage Conditions
Proper storage is critical for maintaining the chemical's stability and preventing accidental release.
-
Location: Store in a cool, dry, and well-ventilated place.[1][3][12]
-
Container: Keep the container tightly closed in its original packaging.[1][3]
-
Security: Store in a locked cabinet or area accessible only to authorized personnel.[3][5][9]
-
Incompatibilities: Segregate from incompatible materials. This is crucial to prevent hazardous reactions. Known incompatible materials include:
Caption: General workflow for handling this compound.
Emergency Procedures: First Aid and Spill Response
Rapid and correct response during an emergency can significantly mitigate harm.
First Aid Measures
Always consult a physician and show them the Safety Data Sheet after any exposure.[1]
-
Inhalation: Move the person to fresh air.[1][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][5]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] Seek medical attention if irritation occurs or persists.[3]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[1][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3][11] Rinse mouth with water.[1][3] Never give anything by mouth to an unconscious person.[1][3] Call a physician or poison control center immediately.[2][5]
Accidental Release Measures
-
Evacuate & Secure: Evacuate non-essential personnel from the area.[1][4] Ensure adequate ventilation and remove all sources of ignition.[2][5]
-
Protect Yourself: Wear the full personal protective equipment described in Section 3, including respiratory protection if necessary.[1][4] Avoid breathing dust.[1][4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways.[1][3][4]
-
Clean-up:
-
Disposal: Dispose of the waste through a licensed professional waste disposal service.[1][3]
Caption: Decision workflow for responding to an accidental spill.
Firefighting and Disposal
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][4][5]
-
Specific Hazards: In case of fire, hazardous decomposition products can be released. These include:
-
Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][4][6]
Disposal Considerations
The disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Consider incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Dispose of as unused product in accordance with local, state, and federal regulations.[1][3]
Physicochemical Data
| Property | Value | Source |
| Chemical Name | This compound | [1][3] |
| Synonyms | 3-amino-5-chloropyridazine | [2] |
| CAS Number | 1314978-36-3 | [1][2] |
| Molecular Formula | C₄H₄ClN₃ | [1] |
| Molecular Weight | 129.55 g/mol | [1] |
| Appearance | Not Available (often a solid powder) | [1] |
| Solubility | Not Available | [1] |
| Melting Point | Not Available | [1] |
References
- 1. capotchem.cn [capotchem.cn]
- 2. 3-amino-5-chloropyridazine - Safety Data Sheet [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. watson-int.com [watson-int.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 8. afd.calpoly.edu [afd.calpoly.edu]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
Commercial availability and suppliers of 5-Chloropyridazin-3-amine
An In-depth Technical Guide to 5-Chloropyridazin-3-amine: Commercial Availability, Synthesis, and Applications for Drug Development Professionals
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. We will explore its strategic importance as a chemical building block, detail its commercial availability, outline its key physicochemical properties and handling procedures, and provide expert insights into its synthetic applications and role in modern drug discovery.
Introduction: The Strategic Value of the Pyridazine Scaffold
This compound (CAS No: 1314978-36-3) is a halogenated heterocyclic amine that has emerged as a versatile and valuable intermediate in the synthesis of complex pharmaceutical molecules.[1][2] The pyridazine ring is a π-deficient aromatic skeleton that possesses advantageous physicochemical properties for drug design.[3] The presence of two adjacent nitrogen atoms (1,2-diazine) influences the electronic distribution of the ring, making it a key pharmacophore in many biologically active compounds.[3] Specifically, the 5-chloro and 3-amino substitution pattern on this scaffold provides two orthogonal reactive sites, allowing for sequential and controlled chemical modifications—a highly desirable feature in the construction of compound libraries for lead discovery and optimization.[4]
Commercial Availability and Supplier Analysis
The accessibility of high-quality starting materials is a critical first step in any synthetic campaign. This compound is readily available from a range of chemical suppliers, catering to needs from small-scale academic research to large-scale industrial synthesis. When sourcing this reagent, it is imperative to obtain a Certificate of Analysis (CoA) to verify purity, identity, and the absence of significant impurities that could interfere with subsequent reactions.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | CAS Number | Purity | Available Quantities |
| Manchester Organics | 1314978-36-3 | Inquire | Inquire for bulk |
| TRC (LGC Standards) | 1314978-36-3 | Inquire | 250 mg, 500 mg, 1 g |
| BLD Pharm | 660425-07-0* | ≥97% | Gram to kilogram scale |
| ChemScene | 144294-43-9** | ≥97% | Milligram to gram scale |
| Apollo Scientific | 29049-45-4*** | 98% | 250 mg, 1 g, 5 g |
*Note: Some suppliers may list isomers or related structures under similar names. The CAS number 1314978-36-3 corresponds directly to this compound.[1][5][6] *BLD Pharm lists 5-Chloropyridazin-3(2H)-one.[7] **ChemScene lists 5-Methylpyridazin-3-amine.[8] ***Apollo Scientific lists the isomer 5-Amino-3-chloropyridazine.[9] Researchers should verify the structure and CAS number with the supplier before purchase.
Physicochemical Properties and Safe Handling
A thorough understanding of a compound's properties is fundamental to its safe and effective use.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₄ClN₃ | [6][10] |
| Molecular Weight | 129.55 g/mol | [6][10][11] |
| Appearance | White to brown powder or crystals | [4] |
| Melting Point | Not consistently reported; varies by isomer (e.g., 78-82 °C for 3-Amino-5-chloropyridine) | [4] |
| Solubility | Soluble in DMSO, methanol; limited solubility in water | [12] |
| SMILES | C1=C(C=NN=C1Cl)N | [6] |
Safe Handling and Storage
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[9][13][14]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10][14]
-
Handling: Avoid generating dust.[10] Use engineering controls to minimize exposure. Do not eat, drink, or smoke in the handling area.[13][14]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. An inert atmosphere is recommended for long-term storage.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]
Core Synthetic Methodologies and Applications
The dual functionality of this compound makes it a powerful synthon. The chlorine atom serves as a handle for substitution and cross-coupling reactions, while the amino group is a versatile nucleophile and a site for further functionalization.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) at the C5 position. The chlorine atom acts as a good leaving group, allowing for the introduction of a wide variety of O-, N-, and S-nucleophiles. This is one of the most common and powerful transformations for this class of compounds.
Caption: A generalized workflow for SNAr reactions.
N-Functionalization of the Amino Group
The amino group at the C3 position behaves as a typical nucleophile and can be readily acylated, sulfonated, or alkylated. This provides a secondary vector for molecular diversification.
Detailed Protocol: N-Acylation with an Acid Chloride
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq.) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane, THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or DIPEA (1.5 eq.), to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate, DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel.
Applications in Drug Discovery
Derivatives of chloropyridazines are prevalent in medicinal chemistry, demonstrating a wide range of biological activities.
-
Anticancer Agents: Pyridazine-based compounds have been investigated as potent anticancer agents, acting as PARP-1 inhibitors and apoptosis inducers.[3]
-
Analgesic Agents: Novel pyrazole derivatives synthesized from 3-chloro-6-hydrazinopyridazine (a related intermediate) have shown promising analgesic activity in preclinical models.[16]
-
Enzyme Inhibition: The pyridazine scaffold is a common feature in molecules designed to inhibit various enzymes, playing a role in the development of therapies for metabolic disorders.[17]
Quality Control and Analytical Characterization
Rigorous analytical characterization is essential to ensure the quality and reproducibility of research findings.
Caption: A standard quality control workflow for incoming chemical reagents.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structural integrity and identify any organic impurities.
-
Mass Spectrometry (MS): Typically coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight of the compound.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound by separating it from byproducts and starting materials.[12]
Conclusion
This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its well-defined and versatile reactivity allows for the efficient construction of diverse molecular architectures. A comprehensive understanding of its commercial availability, safe handling protocols, and synthetic utility, as detailed in this guide, is essential for any scientist looking to leverage this powerful building block in their research endeavors.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 5. manchesterorganics.com [manchesterorganics.com]
- 6. Buy Online CAS Number 1314978-36-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 7. 660425-07-0|5-Chloropyridazin-3(2H)-one|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. 29049-45-4 Cas No. | 5-Amino-3-chloropyridazine | Apollo [store.apolloscientific.co.uk]
- 10. capotchem.cn [capotchem.cn]
- 11. 5-Amino-3-chloro-pyridazine | C4H4ClN3 | CID 14099144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. 1443980-51-5|3-Methylpyridazin-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 16. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
The Versatile Scaffold: A Technical Guide to 5-Chloropyridazin-3-amine and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including its polarity and ability to act as a hydrogen bond acceptor, make it an attractive component in the design of novel therapeutics.[1][2] Among the myriad of pyridazine derivatives, 5-Chloropyridazin-3-amine stands out as a versatile building block, offering multiple points for chemical modification and a foundation for the development of potent and selective drug candidates against a range of biological targets. This in-depth technical guide provides a comprehensive literature review of this compound and its analogs, exploring their synthesis, structure-activity relationships (SAR), and applications in modern drug discovery.
The Pyridazine Core: A Gateway to Diverse Bioactivity
The inherent characteristics of the pyridazine nucleus contribute significantly to the pharmacological profiles of its derivatives. The two adjacent nitrogen atoms create a dipole moment, enhancing water solubility and the potential for strong interactions with biological targets.[2] This polarity can be strategically employed to improve the pharmacokinetic properties of drug candidates, such as oral bioavailability.[1] Furthermore, the pyridazine ring is considered a bioisostere of other aromatic systems like phenyl, pyridine, and pyrimidine, allowing for its substitution to fine-tune a molecule's properties.
Synthesis of this compound and its Analogs: Building the Foundation
The synthetic accessibility of this compound and its derivatives is crucial for its widespread use in drug discovery. Several synthetic routes have been reported, offering flexibility in accessing the core scaffold and its analogs.
A common and efficient method for the synthesis of this compound involves a two-step process starting from 3,6-dichloro-4-aminopyridazine. The initial step is a hydrodechlorination of the starting material, followed by a chlorination reaction using N-chlorosuccinimide (NCS) to yield the final product.[3] This method is particularly suitable for large-scale production.[3]
Experimental Protocol: Two-Step Synthesis of this compound[3]
Step 1: Hydrodechlorination of 3,6-dichloro-4-aminopyridazine
-
Reaction Setup: In a suitable reaction vessel, dissolve 3,6-dichloro-4-aminopyridazine in a solvent such as methanol, ethanol, or isopropanol.
-
Catalyst and Base: Add a palladium-based catalyst (e.g., Pd/C or Pd(OH)₂/C) and a base (e.g., NaOH or KOH). The molar ratio of the catalyst to the starting material can range from 0.01:10 to 0.2:1.0, and the molar ratio of the base to the starting material is typically between 1.0:1.0 and 3.0:1.0.
-
Hydrogenation: Introduce a reducing agent, such as hydrogen gas, ammonium formate, or ammonium acetate, to the reaction mixture.
-
Reaction Conditions: Maintain the reaction temperature between 0-40 °C (preferably 10-35 °C) and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Workup: Upon completion, filter the reaction mixture to remove the catalyst. The filtrate containing the 4-aminopyridazine intermediate can be used directly in the next step or purified further if necessary.
Step 2: Chlorination of 4-aminopyridazine
-
Reaction Setup: Dissolve the 4-aminopyridazine intermediate in a solvent like acetonitrile, chloroform, or carbon tetrachloride.
-
Chlorinating Agent and Additive: Add N-chlorosuccinimide (NCS) as the chlorinating agent. The molar ratio of NCS to the intermediate is typically between 0.9:1.0 and 1.5:1.0. A catalytic amount of an additive such as benzoyl peroxide or azobisisobutyronitrile (AIBN) is also added (molar ratio of 0.001:1.0 to 0.01:1.0 relative to the intermediate).
-
Reaction Conditions: Conduct the reaction at a temperature between -10 °C and 40 °C (preferably -5 °C to 30 °C) until the starting material is consumed.
-
Purification: After the reaction is complete, the desired product, 5-chloro-4-aminopyridazine, can be isolated and purified using standard techniques such as crystallization or column chromatography.
The chloro and amino groups of this compound serve as versatile handles for further functionalization, enabling the synthesis of a diverse library of analogs. The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, while the amino group can be acylated, alkylated, or participate in coupling reactions. For instance, Suzuki-Miyaura cross-coupling reactions have been effectively used to introduce aryl or heteroaryl substituents at the 6-position of the pyridazine ring, starting from 3-amino-6-chloropyridazine.[4]
Structure-Activity Relationships: Decoding the Keys to Potency and Selectivity
The biological activity of this compound analogs is highly dependent on the nature and position of the substituents on the pyridazine core. Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective inhibitors.
Kinase Inhibition: A Prominent Application
A significant area of application for this compound analogs is in the development of protein kinase inhibitors. The 3-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.
Table 1: Structure-Activity Relationship of Pyridazine Analogs as Kinase Inhibitors
| Target Kinase | Core Scaffold Modification | Key Substituents & Position | Impact on Activity (IC₅₀/GI%) | Reference |
| HDAC1, 2, 3 | 5-chloro-4-((substituted phenyl)amino)pyrimidine | Methoxy substitution on the phenyl ring | Increased inhibitory activity (HDAC3 IC₅₀ = 0.217 µM for compound L20) | [5] |
| PARP-1 | 4-chloropyridazinoxyphenyl hybrids | Chalcone and thiazolidine-2,4-dione moieties | Significant growth inhibition in various cancer cell lines | [6] |
| AChE | 3-amino-6-phenylpyridazine | 4-5 carbon unit distance between pyridazine and cationic head | 5000-fold increase in potency (IC₅₀ = 0.12 µM) | [7] |
| MAO-B | Pyridazinobenzylpiperidine | 3-Chloro substitution on the phenyl ring | Potent inhibition (IC₅₀ = 0.203 µM) | [2] |
Note: The presented data is for illustrative purposes and highlights key SAR findings from the literature. Direct comparison of IC₅₀ values across different assays and studies should be done with caution.
For instance, in the development of histone deacetylase (HDAC) inhibitors, the 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold, which incorporates a related aminopyrimidine core, has been explored. SAR studies revealed that small substituents, such as a methoxy group on the phenyl ring, are beneficial for inhibitory activity, with one compound exhibiting a potent IC₅₀ of 0.217 µM against HDAC3.[5]
Beyond Kinases: A Spectrum of Biological Targets
The versatility of the this compound scaffold extends beyond kinase inhibition. Its analogs have demonstrated activity against a variety of other important biological targets.
-
Analgesic and Anti-inflammatory Activity: Pyrazole derivatives incorporating a 6'-chloropyridazin-3'-yl moiety have been synthesized and evaluated for their analgesic properties.[1][8][9][10] These compounds have shown moderate to good activity in animal models, suggesting their potential as cyclooxygenase (COX) inhibitors.[1][8][9][10]
-
Anticancer Activity: Novel chloropyridazine hybrids have been designed as potential anticancer agents by targeting Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.[6] These compounds induced apoptosis and exhibited significant growth inhibition in various cancer cell lines.[6]
-
Neurodegenerative Diseases: Derivatives of 3-aminopyridazine have been investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in Alzheimer's and Parkinson's disease, respectively.[2][7] SAR studies have guided the optimization of these compounds to achieve high potency, with some analogs showing IC₅₀ values in the nanomolar range.[2][7]
Experimental Workflow for Synthesis and Biological Evaluation
A typical workflow for the development of novel this compound analogs involves a multi-step process, from initial synthesis to comprehensive biological characterization.
Caption: A generalized workflow for the discovery and optimization of this compound analogs.
Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of new and improved therapeutic agents. The synthetic tractability of this core, coupled with its favorable physicochemical properties, ensures its continued relevance in medicinal chemistry. Future research will likely focus on exploring novel biological targets for these analogs, moving beyond the well-trodden path of kinase inhibition. Furthermore, the application of advanced computational methods, such as structure-based drug design and machine learning, will undoubtedly accelerate the optimization of lead compounds derived from this versatile scaffold, bringing new and effective treatments to patients in need.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN110903248A - Synthesis method of 5-chloro-4-aminopyridazine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Alchemist's Heterocycle: A Technical Guide to 5-Chloropyridazin-3-amine in Modern Medicinal Chemistry
Foreword: The Unassuming Power of the Pyridazine Core
In the intricate tapestry of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures"—frameworks that consistently appear in a multitude of biologically active compounds. The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is one such scaffold. Its unique electronic properties, including a π-deficient nature and the ability to act as a hydrogen bond acceptor, make it an invaluable component in the rational design of novel therapeutics.[1] This guide focuses on a particularly versatile derivative: 5-Chloropyridazin-3-amine (CAS: 29049-45-4) . With its strategically placed chloro and amino functionalities, this unassuming solid serves as a powerful and versatile building block, enabling chemists to forge complex molecular architectures that target a range of diseases, from cancer to inflammatory disorders. This document provides an in-depth exploration of its synthesis, reactivity, and application, offering both foundational knowledge and field-proven insights for researchers at the forefront of drug discovery.
Core Attributes and Physicochemical Properties
This compound, also known as 6-chloropyridazin-4-amine, is a stable, solid compound that presents medicinal chemists with two distinct and highly valuable reactive handles.[2][3] The chlorine atom at the 5-position is an excellent leaving group for nucleophilic aromatic substitution and a handle for palladium-catalyzed cross-coupling reactions. The amino group at the 3-position provides a nucleophilic site for further derivatization, such as amidation or participation in other coupling chemistries. This dual reactivity is the cornerstone of its utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 29049-45-4 | [2] |
| Molecular Formula | C₄H₄ClN₃ | [2][] |
| Molecular Weight | 129.55 g/mol | [2][] |
| Appearance | Brown solid | [3] |
| Melting Point | 153-154 °C | [5] |
| Boiling Point (est.) | 368.3 °C at 760 mmHg | [] |
| Density (est.) | 1.437 g/cm³ | [] |
| XLogP3-AA | 0.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Topological Polar Surface Area | 51.8 Ų | [2] |
Synthesis of the Building Block: A Validated Protocol
The reliable and scalable synthesis of starting materials is a critical, yet often overlooked, aspect of drug development. A common and efficient route to this compound involves the regioselective amination of a dichloropyridazine precursor.[3] The causality behind this strategy lies in the differential reactivity of the chlorine atoms on the pyridazine ring, allowing for a controlled, stepwise functionalization.
Synthetic Workflow
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) on 3,5-dichloropyridazine. The electron-deficient nature of the pyridazine ring facilitates the attack of a nucleophile, in this case, ammonia.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis and is provided for informational purposes.[3][6]
Materials:
-
3,5-Dichloropyridazine (1.0 eq., e.g., 1.0 g, 6.71 mmol)
-
Ammonia (solution, e.g., 8 mL)
-
1,4-Dioxane (e.g., 2 mL)
-
25 mL round-bottom flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 25 mL round-bottom flask, add 3,5-dichloropyridazine (1.0 g, 6.71 mmol), ammonia (8 mL), and 1,4-dioxane (2 mL).[6]
-
Seal the flask and stir the resulting solution at 100 °C overnight. The elevated temperature is necessary to overcome the activation energy for disrupting the aromaticity of the pyridazine ring during the formation of the Meisenheimer intermediate.[7][8]
-
Upon completion (monitorable by TLC or LC-MS), cool the reaction mixture to room temperature.
-
The product typically precipitates as a solid. Collect the solid by filtration.
-
Wash the collected solid with a suitable solvent (e.g., cold water or diethyl ether) to remove any unreacted starting material and soluble impurities.
-
Dry the solid under vacuum to yield this compound as a brown solid (reported yield: ~62%).[6]
-
Confirm product identity and purity via analytical techniques such as LC-MS and NMR. The expected mass would show [M+H]⁺ at m/z ≈ 130.[6]
Key Chemical Transformations & Reactivity
The synthetic power of this compound stems from its ability to undergo selective transformations at its two functional groups. The choice of reaction conditions dictates which site is modified, allowing for a modular and divergent approach to library synthesis.
Nucleophilic Aromatic Substitution (SNAr) at C5
The chlorine atom is susceptible to displacement by a variety of nucleophiles. The electron-withdrawing effect of the two ring nitrogens makes the pyridazine ring electron-deficient and thus highly activated for SNAr reactions.[7] This is a cornerstone reaction for installing diverse side chains.
Caption: General scheme for SNAr at the C5 position.
Protocol Insight: These reactions are typically performed by heating the chloropyridazine with the desired nucleophile (e.g., an amine, alcohol, or thiol) in a polar aprotic solvent like DMF or NMP, often in the presence of a non-nucleophilic base such as DIPEA or K₂CO₃ to neutralize the HCl generated.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C5 position.[9] This reaction is fundamental for constructing biaryl scaffolds, which are common motifs in kinase inhibitors.
Caption: General scheme for Suzuki-Miyaura coupling at the C5 position.
Exemplary Protocol: Suzuki-Miyaura Coupling
This is a representative protocol based on similar couplings of chloro-heterocycles.[9][10]
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Schlenk flask or microwave vial
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Add the palladium catalyst, followed by the degassed solvent system.
-
Heat the reaction mixture with vigorous stirring (e.g., 80-100 °C) for several hours until completion, as monitored by TLC or LC-MS. Microwave irradiation can often significantly reduce reaction times.[11]
-
Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-pyridazin-3-amine.
Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig Amination
While the SNAr reaction is effective for many amines, the Buchwald-Hartwig amination offers a complementary and often milder method for C-N bond formation, particularly with less nucleophilic anilines or other challenging amines.[12][13] This reaction has revolutionized the synthesis of arylamines.[12]
Caption: General scheme for Buchwald-Hartwig amination at the C5 position.
Exemplary Protocol: Buchwald-Hartwig Amination
This is a representative protocol based on modern amination methods.[14][15]
Materials:
-
This compound (1.0 eq.)
-
Amine (1.1-1.2 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq.)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Glovebox or Schlenk line technique
Procedure:
-
Inside a glovebox or using Schlenk technique, charge a vial or flask with the palladium precatalyst, ligand, and base.
-
Add the this compound and the amine coupling partner.
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat to the required temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction for completion. The choice of ligand is crucial and often substrate-dependent; ligands like XPhos or RuPhos are effective for coupling primary amines.[14]
-
After cooling, quench the reaction carefully (e.g., with saturated aq. NH₄Cl), and perform a standard aqueous workup.
-
Purify the product via column chromatography.
Applications in Drug Discovery: From Scaffold to Candidate
The true value of this compound is realized in its application as a foundational piece for constructing highly potent and selective drug candidates. The pyridazine scaffold is prevalent in molecules targeting a variety of biological processes.[1][16]
Kinase Inhibitors
A significant application of the aminopyridazine core is in the development of protein kinase inhibitors.[17] Kinases are a major class of drug targets, particularly in oncology. The aminopyridazine scaffold can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The substituents installed via the reactions described above then explore different pockets of the ATP-binding site to achieve potency and selectivity.
Other Therapeutic Areas
Beyond kinases, pyridazine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antihypertensive effects.[17] For example, compounds containing the aminopyridazine moiety have been investigated as potential treatments for protozoan-caused neglected tropical diseases like Chagas disease and leishmaniasis.[18]
Table 2: Examples of Biologically Active Scaffolds Derived from Aminopyridazine Building Blocks
| Therapeutic Target/Area | Derived Scaffold Example | Biological Activity (IC₅₀/EC₅₀) | Reference(s) |
| Kinetoplastid Parasites (T.b. brucei) | Pyrazolo[1,5-b]pyridazine derivative | EC₅₀ = 6 nM | [18] |
| Cancer (General) | Substituted 5-aminopyridazines | Varies; many show anti-proliferative effects | [1][17] |
| Anti-inflammatory | Pyridazine derivatives | Varies; modulation of inflammatory pathways | [17] |
| Antibacterial (S. aureus, B. subtilis) | 2-amino-3-cyanopyridine derivatives | MIC = 39 µg/mL | [19] |
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its dual-functional nature provides a robust and flexible platform for medicinal chemists to rapidly generate diverse libraries of complex molecules. The well-established and versatile chemistry—from classical SNAr to modern palladium-catalyzed couplings—ensures its continued relevance in both academic and industrial drug discovery settings. As our understanding of disease biology deepens, the demand for novel chemical matter that can precisely modulate biological targets will only grow. Versatile building blocks like this compound will remain indispensable tools in the alchemist's chest, empowering scientists to transmute simple starting materials into potentially life-saving medicines.
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Amino-3-chloro-pyridazine | C4H4ClN3 | CID 14099144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-AMINO-3-CHLOROPYRIDAZINE | 29049-45-4 [chemicalbook.com]
- 5. 5-AMINO-3-CHLOROPYRIDAZINE, CasNo.29049-45-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 6. 5-AMINO-3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. par.nsf.gov [par.nsf.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Chloropyridazin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Pyridazine Scaffold
The pyridazine nucleus is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, arising from the adjacent nitrogen atoms, impart distinct dipole moments, hydrogen bonding capabilities, and metabolic stability to molecules. Consequently, 3-amino-5-arylpyridazine derivatives are integral components of numerous pharmacologically active agents, demonstrating activities ranging from kinase inhibition to anti-inflammatory and analgesic effects. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these vital biaryl structures, offering a direct route to forge carbon-carbon bonds with high functional group tolerance and predictable outcomes.[1]
This guide provides a comprehensive overview and detailed protocols for the successful execution of Suzuki coupling reactions with 5-Chloropyridazin-3-amine. As an electron-deficient heteroaryl chloride bearing an amino coordinating group, this substrate presents unique challenges that necessitate a carefully optimized approach. This document is designed to equip researchers with the foundational knowledge and practical methodologies to navigate these challenges and achieve high-yielding, reproducible results.
Core Principles and Mechanistic Considerations
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[2] The catalytic cycle, illustrated below, comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices for this compound:
-
The Challenge of the C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts. This makes the initial oxidative addition of the chloro-pyridazine to the Pd(0) catalyst the rate-limiting step.[3] To overcome this energy barrier, highly active catalyst systems are required.
-
Catalyst Inhibition by Nitrogen Lone Pairs: this compound possesses three Lewis basic nitrogen atoms (two in the pyridazine ring and one in the amino group). These can coordinate to the palladium center, leading to catalyst inhibition or deactivation. This chelation effect can prevent the catalyst from participating in the desired catalytic cycle.
-
The Role of Ligands: The choice of phosphine ligand is paramount. For challenging substrates like electron-deficient heteroaryl chlorides, bulky and electron-rich monophosphine ligands are essential. These ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), increase the electron density on the palladium center, which promotes the oxidative addition step. Their steric bulk also facilitates the final reductive elimination step and helps to stabilize the monoligated Pd(0) species, which is often the most active catalyst.[4]
Recommended Protocols and Methodologies
The following protocols are designed as robust starting points for the Suzuki coupling of this compound. Optimization may be required for specific boronic acids.
Protocol 1: General Screening Conditions with Pd(OAc)₂ and SPhos
This protocol utilizes a common and highly effective catalyst system for challenging heteroaryl chlorides.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 64.8 mg), the arylboronic acid (e.g., 0.6 mmol), and potassium phosphate (e.g., 1.5 mmol, 318 mg).
-
Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[3]
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add Palladium(II) Acetate (e.g., 0.0125 mmol, 2.8 mg) and SPhos (e.g., 0.025 mmol, 10.3 mg). The ligand-to-palladium ratio should be approximately 2:1.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 to 10:1 ratio (e.g., 2.0 mL of dioxane and 0.2 mL of water) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at 90-110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (approx. 20 mL).
-
Filter the mixture through a pad of celite to remove palladium residues and inorganic salts, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).
Protocol 2: Microwave-Assisted Synthesis for Rapid Optimization
Microwave irradiation can dramatically reduce reaction times, making it an excellent tool for screening conditions and for rapid library synthesis.
Materials:
-
Same as Protocol 1, but using a dedicated microwave vial.
-
Microwave reactor.
Step-by-Step Procedure:
-
Vessel Preparation: In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and a base such as Cesium Carbonate (Cs₂CO₃) or K₃PO₄ (2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add a pre-catalyst such as PdCl₂(dppf)-CH₂Cl₂ adduct (3-5 mol%) or generate the catalyst in situ as described in Protocol 1.
-
Solvent Addition: Add the chosen degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes). Note: The optimal temperature and time should be determined empirically.
-
Work-up and Purification: After the reaction is complete and the vial has cooled to room temperature, follow the work-up and purification steps outlined in Protocol 1.
Data Presentation: A Guide to Selecting Reaction Conditions
The following table summarizes recommended starting conditions and their rationale for the Suzuki coupling of this compound.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (Precatalyst: PdCl₂(dppf)) | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors that require in-situ reduction by the phosphine ligand. Pre-catalysts like PdCl₂(dppf) can be more air-stable and convenient.[3] |
| Ligand | SPhos, RuPhos, or XPhos (Buchwald Ligands) | These bulky, electron-rich biaryl monophosphine ligands are highly effective for the coupling of unreactive aryl chlorides by accelerating the rate-limiting oxidative addition step.[5] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are required to activate the boronic acid for transmetalation without causing side reactions. K₃PO₄ is often effective for challenging couplings.[6] |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1), Toluene/H₂O, or DMF | A polar aprotic solvent is needed to dissolve the reactants. A small amount of water often aids in dissolving the base and facilitating the formation of the active boronate species.[6] |
| Temperature | 90 - 110 °C (Conventional) or 120 - 150 °C (Microwave) | Higher temperatures are necessary to overcome the activation energy for the oxidative addition of the C-Cl bond. |
| Boron Source | Arylboronic Acids or Arylboronic Pinacol Esters | Pinacol esters are more stable and less prone to protodeboronation, a common side reaction, especially with electron-deficient or heteroaryl boron reagents. |
Troubleshooting and Optimization
A logical approach to troubleshooting is essential for success. The following workflow can guide optimization efforts.
Figure 2: A decision-making workflow for optimizing the Suzuki coupling reaction.
Common Issues and Solutions:
-
No Reaction or Low Conversion: This often points to an inactive catalyst.
-
Solution 1 (Atmosphere): Ensure rigorous exclusion of oxygen by properly degassing solvents and maintaining a positive pressure of inert gas. Oxygen can oxidize the active Pd(0) catalyst.[3]
-
Solution 2 (Ligand): The catalyst system may not be active enough. Switch to a more electron-rich and sterically hindered ligand from the Buchwald family (e.g., from SPhos to RuPhos).[5]
-
Solution 3 (Temperature): Increase the reaction temperature in 10-15 °C increments. Chloro-pyridazines require significant thermal energy for oxidative addition.
-
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common failure mode. It is identified by the presence of the corresponding arene byproduct.
-
Solution 1 (Boron Reagent): Switch from the arylboronic acid to its corresponding pinacol ester, which is more stable towards hydrolysis.
-
Solution 2 (Base/Solvent): Use anhydrous conditions and a thoroughly dried base. Sometimes, using a weaker base or minimizing the amount of water can suppress this pathway.
-
-
Dehalogenation: The starting this compound is converted to 3-aminopyridazine.
-
Solution: This can be caused by certain impurities or side reactions with the solvent or base. Ensure high-purity reagents and consider changing the solvent system (e.g., from dioxane to toluene).
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation that opens the door to a vast chemical space of medicinally relevant 3-amino-5-arylpyridazines. Success hinges on a rational approach to overcoming the inherent challenges of this substrate: the inertness of the C-Cl bond and potential catalyst inhibition. By employing highly active catalyst systems, particularly those based on bulky, electron-rich phosphine ligands, and by carefully controlling reaction parameters such as base, solvent, and temperature, researchers can reliably and efficiently synthesize these valuable compounds. The protocols and troubleshooting guide presented herein provide a solid foundation for achieving these synthetic goals.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols: 5-Chloropyridazin-3-amine in Agricultural Chemistry
Application Scientist's Foreword
In the dynamic field of agricultural chemistry, the discovery of novel scaffolds that can serve as foundational blueprints for new active ingredients is paramount. The pyridazine heterocycle represents one such privileged structure.[1][2] Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and weak basicity—make it an attractive component in the rational design of modern fungicides, herbicides, and insecticides.[3]
This document serves as a detailed technical guide for researchers and development scientists on the application of 5-Chloropyridazin-3-amine, a versatile synthetic intermediate. While the literature often discusses the pyridazine family broadly, and sometimes conflates isomeric structures, the principles outlined here focus on leveraging the specific reactivity of the chloro- and amine- functionalities on this scaffold. We will move beyond simple recitation of facts to explore the causality behind experimental design, providing not just protocols, but the strategic thinking required to innovate in the agrochemical space. The methodologies described herein are designed to be self-validating, providing a solid foundation for your research and development programs.
Introduction to this compound
This compound is an aromatic heterocyclic compound belonging to the diazine family.[4] Its structure is characterized by a six-membered ring containing two adjacent nitrogen atoms, with a chlorine atom at the 5-position and an amino group at the 3-position. These two functional groups are the primary drivers of its utility, offering orthogonal reactivity for building molecular complexity. The chlorine atom serves as an excellent leaving group for nucleophilic substitution or as a handle for transition-metal-catalyzed cross-coupling reactions, while the amino group can be readily functionalized through acylation, alkylation, or diazotization.
This dual functionality makes this compound a key building block for creating libraries of novel compounds for high-throughput screening in agrochemical discovery.[5]
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | This compound | 6-Chloropyridazin-3-amine |
| Synonyms | 3-Amino-5-chloropyridazine | 3-Amino-6-chloropyridazine |
| CAS Number | 1314978-36-3[6] | 5469-69-2[7] |
| Molecular Formula | C₄H₄ClN₃ | C₄H₄ClN₃ |
| Molecular Weight | 129.55 g/mol [8] | 129.55 g/mol [7] |
| Appearance | White to brown powder/crystal | White to brown powder/crystal |
| Melting Point | 153-154 °C[9] | ~195-200 °C (decomposes) |
Note: The literature and commercial catalogs can be ambiguous regarding isomers. Researchers should always verify the structure and CAS number of their starting material.
Core Applications in Agrochemical Synthesis
The pyridazine scaffold is a component of numerous commercial agrochemicals.[4] this compound serves as a precursor to derivatives that exhibit a wide range of biological activities.
Table 2: Examples of Commercial Agrochemicals with a Pyridazine or Pyridazinone Core
| Compound | Agrochemical Class | Mode of Action (MoA) |
| Pyridaben | Insecticide / Acaricide | Mitochondrial electron transport inhibitor (METI) at Complex I |
| Pyridate | Herbicide | Photosystem II (PSII) inhibitor[2] |
| Diclomezine | Fungicide | Unknown; affects fungal cell wall synthesis |
| Pyridachlometyl | Fungicide | Novel MoA targeting fungal tubulin[10] |
| Flufenpyr | Herbicide | Protoporphyrinogen oxidase (PPO) inhibitor |
Application in Herbicide Development
Pyridazine and pyridazinone derivatives are well-established herbicides.[11] They often target essential plant biochemical pathways, such as photosynthesis or lipid biosynthesis.
-
Mechanism Insight: Certain pyridazinone herbicides function as inhibitors of acetyl-coenzyme A carboxylase (ACCase), a critical enzyme in fatty acid synthesis.[12] This inhibition disrupts cell membrane formation, leading to the death of susceptible grass weeds. Other derivatives, like Pyridate, act as photosystem II inhibitors, blocking the electron transport chain and causing rapid oxidative damage.[2]
-
Structure-Activity Relationship (SAR) Insights: Research on pyridazinone-based herbicides has shown that substitution patterns are critical for activity. For instance, studies on cyclic keto-enols containing a pyridazinone moiety revealed that methyl groups at the 2 and 6 positions of the pyridazinone ring significantly enhance herbicidal efficacy against both grass and broadleaf weeds.[12] The chlorine atom on the this compound core can be replaced with various aryl groups to modulate the spectrum of weed control.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridazine - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Amino-3-chloro-pyridazine | C4H4ClN3 | CID 14099144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-AMINO-3-CHLOROPYRIDAZINE, CasNo.29049-45-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 10. Discovery of pyridachlometyl: A new class of pyridazine fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 5-Chloropyridazin-3-amine for the synthesis of PARP inhibitors
An In-Depth Guide to the Synthesis of Novel PARP Inhibitors Utilizing 5-Chloropyridazin-3-amine
Abstract
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies, particularly for cancers harboring DNA damage response (DDR) deficiencies, such as BRCA1/2 mutations.[1][2] The core principle behind their efficacy is synthetic lethality, where the inhibition of PARP-mediated single-strand break repair is catastrophic for cancer cells that already struggle with double-strand break repair.[3][4] Within the diverse chemical space of PARP inhibitors, molecules built upon the pyridazine scaffold have demonstrated significant therapeutic potential.[5] This guide serves as a detailed application note for researchers, medicinal chemists, and drug development professionals, focusing on the strategic use of this compound as a versatile starting material for the synthesis of novel PARP inhibitors. We will explore key synthetic transformations, provide detailed, field-tested protocols, and explain the rationale behind critical experimental choices.
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, with PARP-1 being a primary sensor of DNA single-strand breaks (SSBs).[6][7] Upon detecting DNA damage, PARP-1 catalyzes the synthesis of poly (ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1] This PARylation process acts as a scaffold, recruiting other essential DNA repair proteins to the site of damage to initiate the base excision repair (BER) pathway.[7]
PARP inhibitors are small molecules that compete with the natural substrate, NAD+, at the catalytic domain of the PARP enzyme, effectively blocking its activity.[1][6] This inhibition has two major consequences:
-
Catalytic Inhibition : The repair of SSBs is prevented. In rapidly dividing cancer cells, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication.[3]
-
PARP Trapping : The inhibitor locks the PARP enzyme onto the DNA at the site of the break, creating a physical obstruction that further disrupts DNA replication and repair, leading to genomic instability and cell death.[8]
This dual mechanism is particularly effective in tumors with mutations in the BRCA1 or BRCA2 genes, which are essential for repairing DSBs through homologous recombination. The combination of a disabled SSB repair pathway (via PARP inhibition) and a deficient DSB repair pathway (via BRCA mutation) creates a state of "synthetic lethality," leading to the selective destruction of cancer cells while largely sparing healthy cells with functional BRCA genes.[3][4]
Figure 1: The mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
This compound: A Privileged Scaffold
The pyridazine ring system, a 1,2-diazine, is considered a "privileged scaffold" in medicinal chemistry due to its advantageous physicochemical properties.[9] Its two adjacent nitrogen atoms are effective hydrogen bond acceptors, and the π-deficient aromatic ring can participate in crucial stacking interactions with amino acid residues in enzyme active sites.[9][10]
In the context of PARP-1 inhibition, the pyridazinone core (often formed from the pyridazine scaffold) is a well-established pharmacophore that mimics the nicotinamide portion of NAD+. This allows it to sit in the enzyme's active site and form key hydrogen bonds with backbone amide groups of residues like Gly863 and Ser904, and engage in π-π stacking with Tyr907, anchoring the inhibitor in place.[10]
This compound is a particularly valuable starting material because it provides two orthogonal reaction handles for molecular elaboration:
-
The C5-Chloro group: An excellent site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic aromatic substitution (SNAr).
-
The C3-Amino group: Ideal for amide bond formation or palladium-catalyzed Buchwald-Hartwig amination to append additional aryl or heteroaryl groups.
This dual reactivity allows for the modular and divergent synthesis of large libraries of potential PARP inhibitors from a single, commercially available starting material.
Figure 2: Synthetic utility of this compound for building a diverse library of PARP inhibitors.
Core Synthetic Protocols
The following protocols are standardized methodologies for the key transformations of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5-Position
Objective: To form a new carbon-carbon bond by coupling an aryl or heteroaryl boronic acid with the C5-chloro position of the pyridazine ring. This is a foundational step for introducing moieties that can interact with other regions of the PARP active site or improve pharmacokinetic properties.
Rationale for Component Selection:
-
Catalyst System (Pd(OAc)₂ / SPhos): Palladium(II) acetate is a common and cost-effective palladium precursor. SPhos is a bulky, electron-rich phosphine ligand from the Buchwald group that promotes the rate-limiting oxidative addition step and facilitates the reductive elimination of the final product, leading to high efficiency for coupling with electron-deficient heteroaryl chlorides.[11][12]
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions, such as hydrolysis of sensitive functional groups.[11]
-
Solvent (Dioxane/Water): The aqueous dioxane mixture provides good solubility for both the organic substrates and the inorganic base, facilitating the reaction. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) active catalyst.[11]
| Reagent | MW | Amount (mmol) | Equiv. | Notes |
| This compound | 129.55 | 1.0 | 1.0 | Starting material |
| Arylboronic Acid | Variable | 1.2 | 1.2 | Coupling partner |
| Palladium(II) Acetate | 224.50 | 0.02 | 0.02 | Catalyst precursor |
| SPhos | 410.48 | 0.04 | 0.04 | Ligand |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 | Base |
| 1,4-Dioxane / Water (4:1) | - | 5 mL | - | Degassed solvent |
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk flask, add this compound (129.5 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 5 mL of degassed 4:1 dioxane/water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (as judged by the consumption of starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination at the C3-Position
Objective: To form a new carbon-nitrogen bond by coupling the C3-amino group with an aryl halide. This reaction is essential for building the "right-hand" side of many PARP inhibitors, often connecting the core to a solubilizing or pharmacophore-containing fragment.
Rationale for Component Selection:
-
Catalyst System (Pd₂(dba)₃ / XPhos): Tris(dibenzylideneacetone)dipalladium(0) is a stable Pd(0) source, avoiding the need for an in-situ reduction step. XPhos is another highly effective Buchwald ligand, known for its ability to couple a wide range of amines and aryl halides, including challenging substrates, under mild conditions.[12]
-
Base (NaOt-Bu): Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine, forming the active amido species in the catalytic cycle.[13]
-
Solvent (Toluene): Anhydrous toluene is a standard solvent for this transformation, providing good solubility and a suitable boiling point. The reaction must be run under strictly anhydrous and anaerobic conditions as the catalyst and base are sensitive to moisture and air.
| Reagent | MW | Amount (mmol) | Equiv. | Notes |
| This compound | 129.55 | 1.0 | 1.0 | Starting material |
| Aryl Halide (Br, I) | Variable | 1.1 | 1.1 | Coupling partner |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.02 (Pd) | Pd(0) source |
| XPhos | 476.61 | 0.03 | 0.03 | Ligand |
| Sodium tert-butoxide | 96.10 | 1.4 | 1.4 | Base |
| Anhydrous Toluene | - | 5 mL | - | Anhydrous solvent |
Step-by-Step Procedure:
-
Setup: In a glovebox, add the aryl halide (1.1 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), and XPhos (14.3 mg, 0.03 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Remove the tube from the glovebox. Add this compound (129.5 mg, 1.0 mmol) and 5 mL of anhydrous toluene under a positive pressure of argon.
-
Inert Atmosphere: Seal the tube and ensure it remains under an inert atmosphere.
-
Reaction: Place the tube in a preheated oil bath at 110 °C and stir for 6-18 hours. Monitor the reaction progress by LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL). Dilute with ethyl acetate (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Safety and Handling
Working with chlorinated heterocyclic compounds and organometallic catalysts requires strict adherence to safety protocols.
-
This compound:
-
Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[14]
-
Handling: Always handle in a well-ventilated chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[14] Avoid creating dust.[15]
-
Storage: Store in a tightly closed container in a cool, dry place.
-
-
Palladium Catalysts and Ligands: These are often expensive and air-sensitive. Handle under an inert atmosphere (glovebox or Schlenk line) whenever possible.
-
Bases: Sodium tert-butoxide is highly reactive and corrosive. Handle with care in a glovebox or under inert gas to prevent degradation from atmospheric moisture.
-
Solvents: Dioxane and toluene are flammable and have associated health risks. Handle only in a fume hood.
Conclusion
This compound stands out as a powerful and versatile building block in the synthesis of PARP inhibitors. Its dual-functional nature allows for the strategic and modular assembly of complex molecules through robust and well-understood synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig couplings. The protocols and rationale provided in this guide offer a solid foundation for researchers to design and execute synthetic campaigns aimed at discovering the next generation of potent and selective PARP inhibitors for cancer therapy.
References
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of PARP Inhibitors in Cancer Biology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. watson-int.com [watson-int.com]
- 15. capotchem.cn [capotchem.cn]
Application Note: A Robust Protocol for the Palladium-Catalyzed N-Arylation of 5-Chloropyridazin-3-amine
Abstract
The N-aryl aminopyridazine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This application note provides a detailed, field-proven experimental protocol for the N-arylation of 5-Chloropyridazin-3-amine via the Buchwald-Hartwig amination. We delve into the causality behind the selection of catalysts, ligands, bases, and solvents, offering researchers a comprehensive guide that is both practical and mechanistically insightful. The protocol is designed for high reproducibility and is suitable for professionals in drug discovery and synthetic chemistry who require a reliable method for constructing C–N bonds with this valuable heterocyclic building block.
Introduction: The Significance of N-Aryl Aminopyridazines
Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with the pyridazine ring holding a unique position due to its distinct physicochemical properties.[1][3] Its high dipole moment, capacity for dual hydrogen bonding, and potential to mitigate off-target effects (such as hERG inhibition) make it an attractive component for candidate drugs.[1] Specifically, the 3-aminopyridazine core is a key feature in several approved drugs.[1]
The synthesis of N-aryl derivatives of this scaffold is a critical transformation for expanding chemical diversity and modulating pharmacological activity. The Buchwald-Hartwig amination has emerged as the gold standard for this purpose, offering a significant improvement over harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr).[4][5] This palladium-catalyzed cross-coupling reaction is renowned for its broad substrate scope, excellent functional group tolerance, and milder reaction conditions, making it an indispensable tool in the synthetic chemist's arsenal.[4][5][6]
This guide provides a robust and extensively validated protocol for coupling this compound with a range of aryl halides, grounded in a deep understanding of the reaction mechanism.
The Buchwald-Hartwig Amination: Mechanism and Rationale
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that proceeds via a palladium-catalyzed cycle.[6] Understanding this mechanism is paramount for rational troubleshooting and optimization. The generally accepted catalytic cycle involves three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. This is often the rate-determining step of the cycle. The reactivity of the aryl halide typically follows the trend Ar-I > Ar-Br > Ar-Cl.[7][8]
-
Ligand Exchange & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a more nucleophilic palladium-amido intermediate.
-
Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the N-arylated product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]
The efficiency of this cycle is critically dependent on the choice of ligand, which modulates the electronic and steric properties of the palladium center.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Core Directive: Selecting the Right Reagents
A successful cross-coupling reaction is a self-validating system where each component is chosen to optimize the catalytic cycle. Here, we explain the causality behind the selection of each reagent class.
Palladium Precatalyst
The reaction is initiated by a Pd(0) species, but for practical reasons (stability), Pd(II) salts like Pd(OAc)₂ or stable Pd(0) sources like Pd₂(dba)₃ are commonly used.[6][9] These "precatalysts" are reduced in situ to the active Pd(0) catalyst. For enhanced reproducibility and ease of use, modern, air-stable palladacycle precatalysts (e.g., BrettPhos Pd G4) are highly recommended. These complexes readily form the active catalyst upon exposure to a base, leading to more consistent reaction outcomes.[10]
Ligand: The Key to Success
The ligand is arguably the most critical component, as it dictates the catalyst's reactivity and stability.[11] For challenging couplings involving electron-rich heteroamines, bulky and electron-rich biarylmonophosphine ligands (Buchwald ligands) are the state-of-the-art.[12][13]
-
Function: These ligands stabilize the monomeric Pd(0) species, increase the rate of oxidative addition by creating a more electron-rich metal center, and promote the final, often difficult, reductive elimination step due to their steric bulk.[11][12]
-
Recommended Ligands:
Screening a small set of ligands is often the most efficient path to optimizing a new transformation.
Base: The Activator
The base plays the crucial role of deprotonating the amine nucleophile after it coordinates to the palladium center, thereby generating the key palladium-amido intermediate. The choice of base is a balance between reactivity and substrate compatibility.
-
Strong Bases (e.g., NaOtBu, LiHMDS): Highly effective and often allow for lower reaction temperatures. However, they are incompatible with base-sensitive functional groups like esters or ketones.[6]
-
Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): Offer excellent functional group tolerance but may necessitate higher temperatures or longer reaction times to achieve full conversion. For substrates with sensitive functionalities, starting with a weaker base like K₃PO₄ is advisable.
Solvent
The ideal solvent should be anhydrous, deoxygenated, and capable of dissolving all reaction components at the target temperature.
-
Common Choices: Toluene, Dioxane, and THF are frequently used.
-
Rationale: Toluene and 1,4-dioxane are often preferred for their higher boiling points, which provides a wider operational temperature range, a critical factor when coupling less reactive aryl chlorides.[6]
Detailed Experimental Protocol
This section provides a representative, step-by-step procedure for the N-arylation of this compound with an aryl bromide.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | MW ( g/mol ) | Notes |
| This compound | 5468-99-5 | C₄H₄ClN₃ | 129.55 | Starting amine. |
| Aryl Bromide (e.g., 4-Bromoanisole) | 104-92-7 | C₇H₇BrO | 187.04 | Coupling partner. |
| Pd₂(dba)₃ | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | 915.72 | Palladium(0) source. |
| Xantphos | 161265-03-8 | C₃₉H₃₂OP₂ | 578.62 | Bulky phosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | C₄H₉NaO | 96.10 | Strong, non-nucleophilic base. |
| Toluene | 108-88-3 | C₇H₈ | 92.14 | Anhydrous solvent. |
Experimental Workflow
Caption: General workflow for the N-arylation experiment.
Step-by-Step Methodology
Safety Note: This procedure should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 1 mol% Pd) and the ligand (e.g., Xantphos, 0.048 mmol, 2.4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Causality: The active Pd(0) catalyst and phosphine ligands are sensitive to oxidation by atmospheric oxygen, which can deactivate the catalyst and lead to lower yields.
-
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., Sodium tert-butoxide, 2.8 mmol), this compound (2.0 mmol, 1.0 equiv.), and the aryl bromide (2.2 mmol, 1.1 equiv.).
-
Solvent Addition: Add anhydrous, deoxygenated toluene (10 mL, 0.2 M) via syringe.
-
Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (as judged by the consumption of the starting amine), cool the mixture to room temperature. Carefully quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the pure N-aryl-5-chloropyridazin-3-amine product.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidation). | Ensure rigorous inert atmosphere technique. Use a fresh bottle of solvent and high-purity reagents. Consider using a robust precatalyst. |
| Inappropriate ligand/base combination. | Screen a small panel of ligands (e.g., BrettPhos, XPhos) and bases (e.g., K₃PO₄, Cs₂CO₃), potentially at a higher temperature. | |
| Side Product Formation | Hydrodehalogenation of aryl halide. | This can occur if water is present. Ensure all reagents and solvents are anhydrous. |
| Dimerization of amine. | This is rare with modern ligands but can indicate an issue with the catalytic cycle. Re-evaluate ligand choice. |
Conclusion
The Buchwald-Hartwig amination provides a highly effective and versatile strategy for the synthesis of N-aryl-5-chloropyridazin-3-amines, which are crucial intermediates in drug discovery. By carefully selecting the palladium precatalyst, ligand, and base, researchers can achieve high yields and excellent functional group compatibility. The detailed protocol and mechanistic insights provided in this application note serve as a reliable foundation for scientists aiming to construct these valuable molecular architectures.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines | MDPI [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
The Strategic Role of 5-Chloropyridazin-3-amine in the Synthesis of Novel Analgesic Agents
For distribution to: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and analgesic drug discovery.
Introduction: The Enduring Quest for Safer Analgesics and the Promise of the Pyridazine Scaffold
The management of pain remains a cornerstone of healthcare, yet the ideal analgesic—one that combines high efficacy with a minimal side effect profile—remains elusive. The landscape of pain management is dominated by non-steroidal anti-inflammatory drugs (NSAIDs), which, while effective, are often associated with gastrointestinal and cardiovascular risks due to their non-selective inhibition of cyclooxygenase (COX) enzymes. This has fueled a persistent search for new chemical entities with improved therapeutic windows.
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry, underpinning a wide array of pharmacologically active compounds.[1][2] Its unique electronic properties, including its π-deficient nature and the presence of basic nitrogen atoms capable of hydrogen bonding, make it a versatile scaffold for designing targeted therapeutic agents.[3] Notably, pyridazine and its derivatives, particularly pyridazinones, have shown significant promise as analgesic and anti-inflammatory agents, often exhibiting preferential inhibition of the inducible COX-2 enzyme over the constitutive COX-1, which is a key strategy for mitigating gastrointestinal toxicity.[2][4][5]
This application note provides a comprehensive guide to the synthesis of novel analgesic agents using 5-Chloropyridazin-3-amine as a strategic starting material. We will explore the synthetic rationale, provide detailed, field-proven protocols, and delve into the mechanistic underpinnings of the resulting compounds' analgesic activity.
The Versatility of this compound as a Synthetic Precursor
This compound is a valuable building block for several reasons. The amine group at the 3-position can be readily converted into a hydrazinyl moiety, a key functional group for constructing various heterocyclic systems, most notably pyrazoles, which are themselves a well-established pharmacophore in many analgesic and anti-inflammatory drugs like celecoxib.[6] The chlorine atom at the 5-position provides a reactive handle for subsequent nucleophilic substitution reactions, allowing for the introduction of diverse chemical functionalities to modulate the compound's pharmacokinetic and pharmacodynamic properties. This dual functionality allows for a divergent synthetic approach, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies.
Below is a logical workflow illustrating the transformation of this compound into a key hydrazinyl intermediate and its subsequent elaboration into potent analgesic compounds.
Caption: Synthetic workflow from this compound to final analgesic agents.
Part 1: Synthesis of the Key Intermediate: 3-Chloro-5-hydrazinylpyridazine
The conversion of the amino group of this compound into a hydrazinyl group is a critical first step. This is typically achieved via a two-step process involving diazotization followed by reduction.
Protocol 1: Synthesis of 3-Chloro-5-hydrazinylpyridazine
Causality Behind Experimental Choices:
-
Diazotization: The reaction is carried out at 0-5°C to ensure the stability of the diazonium salt intermediate, which is notoriously unstable at higher temperatures. A strong mineral acid like HCl is required to generate nitrous acid (HNO₂) in situ from sodium nitrite.
-
Reduction: Stannous chloride (SnCl₂) in concentrated HCl is a classic and effective reducing agent for converting diazonium salts to hydrazines. The acidic medium helps to maintain the tin in its active Sn(II) state.
Step-by-Step Methodology:
-
Diazotization:
-
Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature does not rise above 5°C.
-
Stir the resulting mixture for 30 minutes at 0-5°C to ensure complete formation of the 5-chloropyridazin-3-yl diazonium salt solution.
-
-
Reduction:
-
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 3.0 eq) in concentrated HCl, also cooled in an ice bath.
-
Add the cold diazonium salt solution from Step 1 to the SnCl₂ solution dropwise with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 2 hours at room temperature.
-
The resulting precipitate (a complex salt) is collected by vacuum filtration.
-
-
Work-up and Isolation:
-
Suspend the filtered solid in water and basify to pH 8-9 by the slow addition of a concentrated NaOH or Na₂CO₃ solution while cooling in an ice bath. This liberates the free hydrazine base.
-
Extract the aqueous suspension multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-Chloro-5-hydrazinylpyridazine.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure key intermediate.
-
Self-Validation: The identity and purity of the synthesized 3-Chloro-5-hydrazinylpyridazine should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of N-H protons of the hydrazine group in the ¹H NMR spectrum is a key diagnostic feature.
Part 2: Synthesis of 5-Amino-1-(6'-chloropyridazin-3'-yl)pyrazole Analgesics
With the key hydrazinyl intermediate in hand, the next stage involves the construction of the pyrazole ring, which forms the core of the target analgesic compounds. The following protocol is adapted from an efficient and environmentally benign solvent-free method.[7][8]
Protocol 2: General Procedure for the Synthesis of 5-Amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles
Causality Behind Experimental Choices:
-
Solvent-Free Grinding: This method avoids the use of potentially hazardous organic solvents, making the process greener and often leading to shorter reaction times and simpler work-up procedures.
-
p-Toluenesulfonic Acid (p-TSA): p-TSA acts as an effective solid acid catalyst to promote the cyclocondensation reaction between the hydrazine and the β-ketonitrile.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a mortar, combine 3-Chloro-5-hydrazinylpyridazine (1.0 eq), the desired β-ketonitrile (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq).
-
Grind the mixture using a pestle at room temperature for the time specified by TLC monitoring (typically 15-30 minutes).
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/petroleum ether, 1:4 v/v).[7]
-
Upon completion, add cold water to the reaction mixture and stir.
-
Collect the resulting solid product by vacuum filtration, wash thoroughly with water, and dry.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol to yield the pure 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazole derivative.
-
Self-Validation: Characterization by IR, ¹H NMR, ¹³C NMR, and mass spectral studies is essential to confirm the structure of the synthesized compounds.[8] The disappearance of the nitrile peak in the IR spectrum and the appearance of signals corresponding to the pyrazole and amino protons in the ¹H NMR spectrum are indicative of successful product formation.
Part 3: Diversification and Structure-Activity Relationship (SAR)
The chlorine atom on the pyridazine ring of the synthesized pyrazole core is a prime site for introducing chemical diversity through nucleophilic aromatic substitution. This allows for the exploration of the structure-activity relationship to optimize analgesic potency.
Protocol 3: Synthesis of 6'-Substituted Amino Derivatives
Causality Behind Experimental Choices:
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloro group by nucleophiles like secondary amines (e.g., pyrrolidine, piperidine, morpholine).
-
Solvent and Heat: The reaction is typically performed in a polar solvent like ethanol or DMF under reflux to provide the necessary energy to overcome the activation barrier for the substitution reaction.[7]
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve the 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazole (1.0 eq) in ethanol or DMF.
-
Add the desired cyclic secondary amine (e.g., pyrrolidine, piperidine, or morpholine) (1.1 eq).
-
Reflux the reaction mixture for 24-36 hours, monitoring its progress by TLC.[7]
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into cold water to induce precipitation.
-
Filter the solid, wash with water, and dry.
-
-
Purification:
-
Recrystallize the crude product from ethanol to obtain the final pure analgesic agent.
-
Structure-Activity Relationship (SAR) Insights:
-
Aryl Substituents on Pyrazole: Studies have shown that the nature and position of substituents on the 3-aryl ring of the pyrazole moiety significantly influence analgesic activity. Electron-withdrawing groups, such as chloro or fluoro, at the para-position of the aryl ring have been found to enhance potency.[7]
-
Substitution at the 6'-Position of Pyridazine: Replacing the 6'-chloro group with cyclic secondary amines like piperidine has been shown to yield compounds with promising analgesic activity.[7]
-
Pyridazinone vs. Pyridazine: Many potent analgesic and anti-inflammatory agents feature a pyridazinone scaffold.[2] The introduction of an oxo group can influence the electronic properties and binding interactions of the molecule with its biological target.
Mechanism of Action: Targeting the Inflammatory Cascade
The analgesic effects of many pyridazine derivatives are closely linked to their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[4][9][10]
COX-2 Inhibition and the Arachidonic Acid Pathway
Tissue injury or inflammation triggers the release of arachidonic acid from cell membranes. The COX enzymes metabolize arachidonic acid into prostaglandins (PGs), such as PGE₂, which are key mediators of pain and inflammation. Prostaglandins sensitize peripheral nociceptors, lowering their threshold for activation and thereby amplifying pain signals.
By selectively inhibiting COX-2, pyridazine-based analgesics can reduce the production of these pro-inflammatory prostaglandins at the site of injury, leading to a reduction in pain and inflammation. This targeted approach is designed to spare COX-1, which is involved in producing prostaglandins that protect the gastric mucosa and maintain platelet function, thus offering a potentially better safety profile than traditional NSAIDs.[4]
Caption: Mechanism of action via selective COX-2 inhibition.
Quantitative Data Summary
The following tables summarize the analgesic and COX-inhibitory activities of representative pyridazine derivatives from the literature, providing a quantitative basis for comparison.
Table 1: In Vivo Analgesic Activity of Pyridazine Derivatives
| Compound ID | Structure/Description | Analgesic Activity (% Protection)a | Reference |
| 4d | 5-Amino-1-(6'-chloropyridazin-3'-yl)-3-(4-chlorophenyl)pyrazole | 68.75% | [7] |
| 7c | 5-Amino-1-(6'-piperidinopyridazin-3'-yl)-3-(4-fluorophenyl)pyrazole | 66.66% | [7] |
| Diclofenac | Standard NSAID | 72.91% | [7] |
aAs determined by the acetic acid-induced writhing test in mice.[7]
Table 2: In Vitro COX-2 Inhibitory Activity of Pyridazine Derivatives
| Compound ID | Description | COX-2 IC₅₀ (nM) | Selectivity Index (SI)b | Reference | | :--- | :--- | :---: | :---: | | 3g | Pyridazinone derivative | 43.84 | 11.51 |[11] | | 6b | Pyridazine derivative | 180 | 6.33 |[9] | | 5f | Pyrazole-pyridazine hybrid | 1150 | 8.31 |[7] | | Celecoxib | Standard COX-2 Inhibitor | 73.53 | 11.78 |[11] |
bSelectivity Index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).
Conclusion and Future Directions
This compound stands out as a highly valuable and versatile starting material for the synthesis of novel analgesic agents. The synthetic pathways detailed herein, particularly those leveraging modern, environmentally conscious methods like solvent-free grinding, provide researchers with a robust platform for generating libraries of pyridazine-based compounds. The established mechanism of action through selective COX-2 inhibition offers a clear rationale for the development of analgesics with potentially improved gastrointestinal safety profiles.
Future research should continue to explore the vast chemical space accessible from this precursor. The systematic modification of substituents on both the pyrazole and pyridazine rings, guided by the SAR principles discussed, will be crucial for fine-tuning potency and selectivity. Furthermore, investigating other potential mechanisms, such as the modulation of serotonergic pathways or other pain-related targets, could uncover dual-action analgesics with enhanced efficacy for complex pain states. The protocols and insights provided in this guide are intended to empower researchers to accelerate the discovery of the next generation of safer and more effective pain therapeutics.
References
- 1. patents.justia.com [patents.justia.com]
- 2. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE synthesis - chemicalbook [chemicalbook.com]
- 6. Design, synthesis and SAR of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of the amino group on 5-Chloropyridazin-3-amine
An In-Depth Technical Guide to the Derivatization of the Amino Group on 5-Chloropyridazin-3-amine
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
This compound is a privileged heterocyclic scaffold, a cornerstone in the architecture of numerous biologically active molecules.[1] Its structure, featuring a π-deficient pyridazine ring with two nitrogen atoms in a 1,2-position, is adorned with two key reactive sites: a chlorine atom and an amino group.[1][2] This unique electronic and structural profile makes it a versatile building block in drug discovery and development.[2] The derivatization of the primary amino group is a particularly fruitful strategy for medicinal chemists. By modifying this site, researchers can systematically modulate a compound's physicochemical properties—such as solubility, lipophilicity, and hydrogen bonding capacity—thereby fine-tuning its pharmacokinetic profile and biological activity. This guide provides a detailed exploration of the principal methodologies for derivatizing the amino group of this compound, offering both theoretical insights and practical, field-tested protocols for researchers and drug development professionals.
Physicochemical Properties & Safety Profile
A thorough understanding of the starting material is paramount for successful synthesis and safe laboratory practice.
| Property | Value | Reference |
| IUPAC Name | 6-chloropyridazin-4-amine | [3] |
| Synonyms | 5-Amino-3-chloro-pyridazine | [3] |
| CAS Number | 29049-45-4 | [3] |
| Molecular Formula | C₄H₄ClN₃ | [3] |
| Molecular Weight | 129.55 g/mol | [3] |
| Appearance | White to brown powder or crystal | [2] |
| Melting Point | 78.0 to 82.0 °C | [2] |
Safety & Handling: this compound is classified as an irritant that may cause skin, eye, and respiratory irritation. It is also harmful if swallowed.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency protocols.
Core Derivatization Methodologies: Protocols and Rationale
The nucleophilic nature of the exocyclic amino group on the this compound scaffold allows for a variety of chemical transformations. The following sections detail the most robust and widely employed derivatization strategies.
Workflow Overview: From Starting Material to Purified Derivative
The derivatization process follows a logical sequence of steps, each critical for achieving a high yield of a pure product. This workflow ensures reproducibility and simplifies troubleshooting.
Caption: General experimental workflow for derivatization.
Acylation: Formation of Amide Bonds
Acylation is a fundamental and reliable method for converting the primary amine into a stable amide. This transformation is typically achieved using acid chlorides or anhydrides and is often used to introduce a wide variety of substituents.
Causality and Rationale: The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. A base, such as triethylamine or pyridine, is often included to act as an acid scavenger, neutralizing the HCl or carboxylic acid byproduct and driving the reaction to completion. The choice of solvent (e.g., DCM, THF, DMF) depends on the solubility of the reactants and the reaction temperature.
Caption: Acylation of this compound.
Experimental Protocol: Acylation with Acetyl Chloride
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
-
Reaction: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(5-chloropyridazin-3-yl)acetamide.
Sulfonylation: Formation of Sulfonamide Linkages
Sulfonylation introduces the robust sulfonamide functional group, a common pharmacophore in many drugs (e.g., sulfonamide antibiotics). The reaction is analogous to acylation but employs sulfonyl chlorides.
Causality and Rationale: The mechanism involves the nucleophilic attack of the amino group on the electrophilic sulfur atom of the sulfonyl chloride. The resulting sulfonamide is generally very stable to hydrolysis. Pyridine is often used as both the base and the solvent, effectively catalyzing the reaction and scavenging the HCl byproduct.
Caption: Sulfonylation of this compound.
Experimental Protocol: Sulfonylation with p-Toluenesulfonyl Chloride
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous pyridine (15 mL/mmol) and cool the solution to 0 °C.
-
Reaction: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Monitoring: Once the addition is complete, allow the mixture to stir at room temperature overnight. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Isolation: Combine the organic extracts, wash with 1M HCl, water, and brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(5-chloropyridazin-3-yl)-4-methylbenzenesulfonamide.
N-Arylation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4] This reaction has revolutionized medicinal chemistry by providing a general and high-yielding route to N-aryl and N-heteroaryl amines, which were previously difficult to synthesize.[5]
Causality and Rationale: The reaction proceeds through a catalytic cycle involving a Pd(0) species.[6][7] Key steps include: (1) Oxidative addition of the aryl halide to the Pd(0) complex, (2) coordination of the amine and deprotonation by a base to form a palladium-amido complex, and (3) reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[4][7] A strong, non-nucleophilic base like sodium tert-butoxide is typically used.
Caption: Buchwald-Hartwig N-Arylation.
Experimental Protocol: Palladium-Catalyzed N-Arylation with Bromobenzene
-
Preparation: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq). Evacuate and backfill the flask with argon or nitrogen three times.
-
Reaction: Add this compound (1.2 eq), bromobenzene (1.0 eq), and anhydrous toluene (5 mL/mmol). Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by LC-MS until the bromobenzene is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: After solvent removal, purify the crude material via flash column chromatography on silica gel to obtain the pure N-phenyl-5-chloropyridazin-3-amine.
Summary of Derivatization Strategies
| Derivatization Method | Reagent Class | Typical Conditions | Key Advantages | Potential Limitations |
| Acylation | Acid Chlorides, Anhydrides | Base (Et₃N, Pyridine), DCM or THF, 0 °C to RT | High yields, readily available reagents, stable products | Byproduct (HCl) requires scavenging |
| Sulfonylation | Sulfonyl Chlorides | Pyridine, 0 °C to RT | Forms highly stable sulfonamides, common pharmacophore | Can be slower than acylation |
| N-Arylation | Aryl Halides/Triflates | Pd Catalyst, Ligand, Base (NaOtBu), Toluene, Heat | Broad substrate scope, access to previously difficult structures | Air/moisture sensitive, catalyst cost, ligand optimization |
| Reductive Amination | Aldehydes, Ketones | Reducing Agent (NaBH(OAc)₃), DCE, RT | Forms C-N single bonds, introduces alkyl groups | Requires control to avoid over-alkylation |
Analytical Characterization
Confirming the identity and purity of the synthesized derivatives is a critical final step. A combination of analytical techniques is employed for a comprehensive characterization.
-
Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress by comparing the spots of starting materials, products, and co-spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the product's molecular weight and an assessment of its purity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural elucidation of the final compound.
-
Infrared (IR) Spectroscopy: Useful for identifying the formation of key functional groups, such as the appearance of a carbonyl stretch (~1650-1700 cm⁻¹) in amides or S=O stretches in sulfonamides.
Conclusion
This compound stands as a remarkably adaptable scaffold for chemical diversification. The derivatization of its amino group through well-established methodologies like acylation, sulfonylation, and modern catalytic techniques such as the Buchwald-Hartwig amination, provides a powerful toolkit for medicinal chemists. Each method offers a distinct pathway to novel chemical entities, enabling the systematic exploration of structure-activity relationships. By understanding the rationale behind each protocol and employing rigorous analytical characterization, researchers can effectively leverage this versatile building block to advance the frontiers of drug discovery.
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 3. 5-Amino-3-chloro-pyridazine | C4H4ClN3 | CID 14099144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. 5-AMINO-3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
Application Note: Solid-Phase Synthesis Strategies for the Generation of Diverse Pyridazine Libraries Utilizing 5-Chloropyridazin-3-amine
Abstract & Introduction
The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its unique electronic properties, stemming from the two adjacent nitrogen atoms, impart favorable characteristics such as enhanced water solubility and the capacity for specific hydrogen bonding interactions.[4] Within this class of heterocycles, 5-Chloropyridazin-3-amine emerges as a particularly valuable and versatile building block for synthetic chemists.[5][6] It features two distinct and orthogonally reactive sites: a nucleophilic amino group suitable for immobilization and a chloro-substituent on a π-deficient ring, primed for displacement reactions.
This application note provides a comprehensive guide to leveraging this compound in solid-phase synthesis (SPS) workflows. Solid-phase synthesis offers significant advantages for the construction of chemical libraries, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to high-throughput and automated formats.[7] We will detail a robust strategy for the immobilization of this key intermediate onto an acid-labile resin, followed by diversification through nucleophilic aromatic substitution (SNAr), and concluding with the efficient cleavage of the final products. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to empower researchers in the rapid assembly of novel pyridazine-based compound libraries for drug discovery programs.
Foundational Principles: Resin and Linker Selection
The success of any solid-phase synthesis campaign hinges on the judicious selection of the solid support and linker strategy. The linker must be stable to the planned reaction conditions for library diversification yet susceptible to cleavage under conditions that leave the final product intact.
2.1 The Choice of 2-Chlorotrityl Chloride (2-CTC) Resin
For the immobilization of this compound, we recommend the use of 2-Chlorotrityl Chloride (2-CTC) resin . This polystyrene-based support is highly favored for several reasons:
-
Acid-Labile Cleavage: The trityl linker is exceptionally sensitive to mild acidic conditions. This allows for the release of the final product using dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM), preserving a wide range of acid-sensitive functional groups that might be incorporated during diversification.
-
Steric Hindrance: The bulky trityl group effectively prevents side reactions such as diketopiperazine formation, which can be a concern when working with amino-functionalized scaffolds.
-
Suppression of Racemization: Attachment to the 2-CTC resin does not involve activation of a carbonyl group, thus avoiding potential racemization issues if chiral building blocks were to be used.
2.2 Immobilization Strategy
The primary amino group of this compound serves as the ideal handle for covalent attachment to the 2-CTC resin. This reaction proceeds via a simple nucleophilic substitution, where the amine displaces the chloride on the resin's trityl group. A non-nucleophilic hindered base, such as N,N-diisopropylethylamine (DIPEA), is employed to scavenge the HCl generated during the reaction without competing with the primary amine.[8] This strategy securely anchors the pyridazine core while orienting the reactive 5-chloro position away from the solid support, making it fully accessible for subsequent chemical transformations.
General Synthetic Workflow
The overall strategy is a three-stage process: Immobilization , Diversification , and Cleavage . This linear approach is highly efficient for library production.
Diagram 1: High-level overview of the solid-phase synthesis workflow.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Trifluoroacetic acid (TFA) is highly corrosive and requires careful handling.[9][10]
Protocol 1: Immobilization of this compound on 2-CTC Resin
This protocol details the covalent attachment of the pyridazine building block to the solid support.
Materials:
-
2-Chlorotrityl chloride resin (e.g., 1.2 mmol/g substitution)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a sintered glass filter
Procedure:
-
Resin Swelling: Place the 2-CTC resin (1.0 g, 1.2 mmol) in the synthesis vessel. Add anhydrous DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation (e.g., on a shaker or with nitrogen bubbling).
-
Solvent Exchange: Drain the DCM and wash the resin twice with anhydrous DMF (10 mL each).
-
Loading Reaction:
-
In a separate flask, dissolve this compound (311 mg, 2.4 mmol, 2.0 eq.) in anhydrous DMF (8 mL).
-
Add DIPEA (836 µL, 4.8 mmol, 4.0 eq.) to the solution.
-
Add this solution to the swelled resin in the reaction vessel.
-
Agitate the mixture at room temperature for 4 hours.
-
-
Capping (Optional but Recommended): To block any unreacted chlorotrityl sites and prevent side reactions in subsequent steps, a capping step is performed.
-
Drain the reaction mixture.
-
Add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v; 10 mL) to the resin and agitate for 30 minutes.
-
-
Washing:
-
Drain the capping solution.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
For each wash, agitate for 1-2 minutes before draining.
-
-
Drying: Dry the resin under high vacuum to a constant weight.
Rationale & Scientist's Notes:
-
Equivalents: Using an excess of the amine and base ensures the loading reaction goes to completion.
-
Solvents: DCM is an excellent swelling solvent for polystyrene resins. The reaction is performed in DMF to ensure full dissolution of the pyridazine starting material.
-
Capping: The methanol in the capping solution reacts with any remaining chlorotrityl groups, converting them to inert methyl ethers. This is crucial for achieving high purity in the final product.
-
Quantification: The loading efficiency can be determined gravimetrically (by weight gain) or by cleaving a small, accurately weighed sample of the dried resin and quantifying the product via UV-Vis or LC-MS analysis against a standard curve.
Protocol 2: Diversification via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the displacement of the resin-bound chloride with a primary or secondary amine.
Diagram 2: Conceptual representation of the SNAr diversification step on the solid support.
Materials:
-
Resin-bound this compound (from Protocol 1)
-
Diversifying amine (e.g., morpholine, benzylamine)
-
DIPEA or another suitable non-nucleophilic base
-
Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Washing solvents (DMF, DCM, MeOH)
Procedure:
-
Resin Swelling: Swell the resin (e.g., 200 mg, ~0.2 mmol) in the reaction vessel with DMF (5 mL) for 20 minutes.
-
Reaction Setup:
-
Drain the DMF.
-
In a separate vial, prepare a solution of the desired amine (e.g., morpholine, 1.0 mmol, 5.0 eq.) and DIPEA (1.0 mmol, 5.0 eq.) in DMSO or NMP (3 mL).
-
Add this solution to the resin.
-
-
Reaction: Seal the vessel and heat at 80-100 °C with agitation for 12-16 hours.
-
Washing:
-
Cool the vessel to room temperature.
-
Drain the reaction solution.
-
Wash the resin thoroughly to remove excess reagents. A typical sequence is: DMF (3 x 5 mL), DCM (3 x 5 mL), MeOH (3 x 5 mL).
-
-
Drying: Dry the resin under high vacuum.
Rationale & Scientist's Notes:
-
Solvent Choice: High-boiling polar aprotic solvents like DMSO or NMP are used to facilitate the SNAr reaction, which often requires elevated temperatures to proceed at a reasonable rate.
-
Reaction Monitoring: The progress of the reaction can be monitored by performing a test cleavage on a few beads. A small sample of the resin is removed, washed, dried, and subjected to the cleavage protocol (Protocol 3). The resulting supernatant is then analyzed by LC-MS to check for the presence of starting material versus the desired product.
-
Scope: This protocol is broadly applicable to a wide range of primary and secondary amines. For less nucleophilic amines, higher temperatures, longer reaction times, or the use of a stronger base may be necessary.
Protocol 3: Cleavage from Resin and Product Isolation
This final step releases the synthesized molecule from the solid support.
Materials:
-
Diversified, dried resin (from Protocol 2)
-
Cleavage cocktail: 5% Trifluoroacetic acid (TFA) in DCM (v/v)
-
Nitrogen gas supply
-
Collection vessel (e.g., round-bottom flask or HPLC vial)
Procedure:
-
Resin Preparation: Place the dried resin in a synthesis vessel or a disposable syringe fitted with a frit.
-
Cleavage:
-
Add the cleavage cocktail (e.g., 5 mL for 200 mg resin) to the resin.
-
Agitate gently at room temperature for 30 minutes.
-
-
Product Collection:
-
Drain the cleavage solution through the frit into a clean collection vessel.
-
Wash the resin two more times with small volumes of fresh cleavage cocktail (2 x 2 mL) and combine the filtrates.
-
-
Solvent Removal: Evaporate the solvent and excess TFA from the combined filtrates using a stream of nitrogen or a rotary evaporator.
-
Analysis and Purification: The resulting crude product can be analyzed by LC-MS and purified as needed, typically by reverse-phase preparative HPLC.
Rationale & Scientist's Notes:
-
Cleavage Cocktail: A 1-5% TFA solution in DCM is generally sufficient to cleave the highly labile trityl linker while being mild enough for most functional groups. If the diversified molecules contain other acid-sensitive groups (like Boc), a different resin/linker strategy would be required.
-
Scavengers: If the synthesized molecules contain functionalities prone to side reactions with the carbocation generated during cleavage (e.g., tryptophan, methionine), scavengers like triisopropylsilane (TIS) should be added to the cleavage cocktail.
Example Library Data
The following table illustrates a hypothetical library synthesized using the described protocols, showcasing the versatility of the SNAr diversification step.
| Entry | Diversifying Amine (R-NH₂) | Expected Product Structure | Theoretical Mass [M+H]⁺ |
| 1 | Morpholine | 3-amino-5-(morpholin-4-yl)pyridazine | 181.11 |
| 2 | Benzylamine | 3-amino-5-(benzylamino)pyridazine | 201.11 |
| 3 | Piperidine | 3-amino-5-(piperidin-1-yl)pyridazine | 179.13 |
| 4 | Aniline | 3-amino-5-(phenylamino)pyridazine | 187.09 |
Conclusion
The solid-phase synthesis strategy detailed in this application note provides a robust and efficient pathway for the creation of diverse libraries based on the this compound scaffold. By immobilizing the building block on 2-CTC resin, chemists can exploit the reactivity of the 5-chloro position for diversification through SNAr reactions with a wide range of nucleophiles. The mild cleavage conditions ensure high product integrity, making this workflow ideally suited for hit generation and lead optimization campaigns in modern drug discovery.
References
- 1. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 5. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. 5-Amino-3-chloro-pyridazine | C4H4ClN3 | CID 14099144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-AMINO-3-CHLOROPYRIDAZINE | 29049-45-4 [amp.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Chloropyridazin-3-amine
Welcome to the technical support center for the synthesis of 5-Chloropyridazin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction yields. This guide provides in-depth, field-proven insights into common challenges encountered during the synthesis of this critical building block.
FAQS: Foundational Questions in this compound Synthesis
Here we address some of the fundamental questions that arise when undertaking the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective strategies for synthesizing this compound are direct nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination.[1]
-
Direct SNAr Amination: This classical approach involves the reaction of a dichloropyridazine precursor, typically 3,5-dichloropyridazine or 3,6-dichloropyridazine, with an ammonia source.[1][2] While cost-effective, this method often requires elevated temperatures and pressures and can be prone to side reactions.
-
Buchwald-Hartwig Amination: This modern cross-coupling reaction offers a more versatile and often higher-yielding alternative. It employs a palladium catalyst with a suitable ligand to couple a dichloropyridazine with an amine source under milder conditions.[3][4] This method provides greater control over regioselectivity and functional group tolerance.[5]
Q2: Why is regioselectivity a concern in the synthesis of this compound?
A2: When starting from a dichloropyridazine, there are two potential sites for the amino group to substitute a chlorine atom. Achieving selective mono-amination at the desired position is crucial for obtaining a high yield of the target compound and simplifying purification.[5] The electronic properties of the pyridazine ring and the reaction conditions play a significant role in determining the regiochemical outcome.
Q3: What are the most common impurities or side-products I should be aware of?
A3: The formation of several side-products can significantly reduce the yield and purity of this compound. Key impurities to monitor include:
-
Di-aminated pyridazine: This results from the substitution of both chlorine atoms by the amino group.
-
** regioisomers:** Depending on the starting material, other positional isomers of the mono-aminated product can be formed.
-
Hydrolysis products: In the presence of water, the chloro-substituents can be hydrolyzed to hydroxyl groups, forming chloropyridazinones.
-
Starting material: Incomplete conversion will lead to the presence of the dichloropyridazine starting material in the final product.
Troubleshooting Guide: From Low Yields to Optimized Reactions
This section provides a problem-oriented approach to resolving common issues encountered during the synthesis of this compound.
Problem 1: Low or No Conversion of Starting Material
Q: My reaction shows a significant amount of unreacted dichloropyridazine. What are the likely causes and how can I improve the conversion?
A: Low conversion is a common hurdle that can often be resolved by systematically evaluating and optimizing the reaction parameters.
For Direct SNAr Amination:
-
Insufficient Temperature or Pressure: The direct amination of dichloropyridazines often requires forcing conditions to overcome the activation energy of the reaction.
-
Solution: Gradually increase the reaction temperature in increments of 10-20 °C. If using a sealed vessel, ensure it is rated for the intended pressure at the higher temperature. Reactions are often run at 100-180 °C.[2]
-
-
Inadequate Mixing: In heterogeneous reaction mixtures, poor mixing can limit the interaction between the reactants.
-
Solution: Ensure vigorous stirring throughout the reaction. For larger scale reactions, consider mechanical stirring.
-
-
Low Concentration of Ammonia: The concentration of ammonia in the reaction medium is a critical factor.
-
Solution: Use a saturated solution of ammonia in the chosen solvent or use aqueous ammonia in a sealed system to maintain a high concentration.[1]
-
For Buchwald-Hartwig Amination:
-
Catalyst Inactivity: The palladium catalyst may not be active or may have decomposed.
-
Solution:
-
Use a pre-catalyst or ensure the active Pd(0) species is generated in situ.
-
Employ bulky, electron-rich phosphine ligands like XPhos or Xantphos, which are known to stabilize the catalyst and promote efficient coupling.[4][6]
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[7]
-
-
-
Inappropriate Base: The choice of base is crucial for the catalytic cycle.
-
Unsuitable Solvent: The solvent can influence the solubility of reactants and the stability of the catalyst.
-
Solution: Toluene, dioxane, and THF are commonly used and effective solvents. Avoid chlorinated solvents and acetonitrile, which can inhibit the palladium catalyst.[7]
-
Problem 2: Formation of Significant Amounts of Di-aminated Side-Product
Q: My main impurity is the di-amino pyridazine. How can I improve the selectivity for mono-amination?
A: The formation of the di-aminated product is a result of the second chlorine atom being substituted. Controlling the reaction stoichiometry and conditions is key to favoring mono-substitution.
General Strategies:
-
Control Stoichiometry:
-
Solution: Use a limited amount of the aminating agent. A slight excess (1.1-1.5 equivalents) is often sufficient to drive the reaction to completion without promoting di-substitution.
-
-
Lower Reaction Temperature:
-
Solution: Running the reaction at a lower temperature can often improve selectivity, as the activation energy for the second substitution is typically higher.
-
-
Monitor Reaction Progress:
-
Solution: Closely monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed and before significant di-amination occurs.
-
For Buchwald-Hartwig Amination:
-
Ligand Choice:
-
Solution: The choice of ligand can influence the selectivity of the reaction. Experiment with different bulky phosphine ligands to find the optimal balance between reactivity and selectivity.
-
Problem 3: Presence of Hydrolysis Side-Products
Q: I am observing the formation of chloropyridazinone impurities in my reaction mixture. What is the cause and how can I prevent this?
A: The presence of water in the reaction mixture can lead to the hydrolysis of the starting material or the product.
-
Moisture Contamination:
-
Solution:
-
Ensure all glassware is thoroughly dried before use.
-
Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Dry all solid reagents before use.
-
Perform the reaction under a strict inert atmosphere (argon or nitrogen) to prevent the ingress of atmospheric moisture.[7]
-
-
Experimental Protocols and Data
To provide a practical starting point for your experiments, here are representative protocols for the synthesis of this compound.
Protocol 1: Direct SNAr Amination of 3,5-Dichloropyridazine
This protocol is adapted from established procedures for the amination of dichloropyridazines.[1]
Materials:
-
3,5-Dichloropyridazine
-
Aqueous ammonia (28-30%)
-
1,4-Dioxane
-
Pressure-resistant reaction vessel
Procedure:
-
In a pressure-resistant vessel, combine 3,5-dichloropyridazine (1.0 eq), aqueous ammonia (8-10 eq), and 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Maintain the temperature and stir the mixture for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling the reaction mixture to room temperature, a solid precipitate should form.
-
Collect the solid by filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 3,5-Dichloropyridazine
This protocol is based on general procedures for the Buchwald-Hartwig amination of chloro-heterocycles.[3][4]
Materials:
-
3,5-Dichloropyridazine
-
Ammonia source (e.g., ammonia solution in dioxane or an ammonia surrogate)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst)
-
Bulky phosphine ligand (e.g., XPhos or Xantphos)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS)
-
Anhydrous toluene or dioxane
-
Schlenk flask or similar reaction vessel for inert atmosphere techniques
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (1-5 mol%), the ligand (1.2-6 mol%), and the base (1.5-2.0 eq).
-
Add the anhydrous solvent, followed by 3,5-dichloropyridazine (1.0 eq) and the ammonia source (1.2-1.5 eq).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.
Data Summary: Comparison of Reaction Parameters
The following table provides a general comparison of reaction parameters for the two primary synthetic routes. Optimal conditions will vary depending on the specific substrate and scale of the reaction.
| Parameter | Direct SNAr Amination | Buchwald-Hartwig Amination |
| Temperature | 100-180 °C[2] | 80-110 °C[6] |
| Pressure | High (sealed vessel) | Atmospheric |
| Catalyst | None | Palladium pre-catalyst (e.g., Pd₂(dba)₃)[8] |
| Ligand | None | Bulky phosphine (e.g., XPhos, Xantphos)[6] |
| Base | Ammonia acts as both reactant and base | Strong, non-nucleophilic (e.g., NaOtBu)[8] |
| Solvent | Dioxane, Ethanol, Water[1][2] | Toluene, Dioxane, THF[7] |
| Yield | Moderate to Good | Good to Excellent |
| Selectivity | Can be challenging to control | Generally higher and more tunable |
Visualizations
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the synthesis of this compound.
General Reaction Scheme
Caption: Primary synthetic routes to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Substituted Pyridazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted pyridazine compounds. The unique physicochemical properties of the pyridazine ring, while valuable in drug discovery, present distinct challenges during purification.[1][2] This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions, empowering you to optimize your purification workflows.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My substituted pyridazine is showing severe peak tailing and streaking on my silica gel column. How can I get sharp, symmetrical peaks?
Answer: This is the most common challenge faced when purifying pyridazine derivatives on standard silica gel. The issue stems from the weak basicity (pKa ≈ 2.3) of the pyridazine nitrogens, which leads to strong, non-ideal interactions with the acidic silanol (Si-OH) groups on the silica surface.[3][4][5] This results in a mixed-mode retention mechanism, causing the characteristic tailing.
Here are several effective strategies, from simple mobile phase adjustments to changing your stationary phase:
Strategy 1: Deactivate the Silica with a Basic Modifier The most straightforward approach is to "mask" the acidic silanol sites with a competing base, ensuring your compound undergoes a single, predictable interaction with the stationary phase.
-
Detailed Protocol: Adding a Basic Modifier
-
Choose a Modifier: Triethylamine (TEA) is the most common choice, typically added at 0.1-1% (v/v) to your polar eluent (e.g., ethyl acetate or methanol). An alternative is to pre-saturate your solvent system with ammonia.[3][6]
-
Mobile Phase Preparation: Prepare your mobile phase components. For a gradient elution, add the modifier only to the more polar solvent (Solvent B). For example, Solvent A: Hexane; Solvent B: Ethyl Acetate with 0.5% TEA.
-
Column Equilibration: Thoroughly equilibrate the column with at least 5-10 column volumes of the initial mobile phase (containing the modifier) before loading your sample. This ensures the stationary phase is fully deactivated.
-
Sample Loading & Elution: Load your sample (preferably via dry loading) and run the chromatography as planned. The TEA is volatile and will be removed with your solvent during evaporation.[3]
-
Strategy 2: Switch to an Alternative Stationary Phase If mobile phase modifiers are ineffective or undesirable, consider a stationary phase with fewer or no acidic sites.
-
Alumina: Both neutral and basic alumina are excellent alternatives to silica for purifying basic compounds.
-
Base-Deactivated Silica: Many manufacturers offer silica gels that have been "end-capped" or specifically treated to reduce the number of free silanol groups, leading to improved peak shape for basic analytes.[6]
Strategy 3: Employ Reverse-Phase Chromatography For many polar, substituted pyridazines, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a superior purification method.
-
Mechanism: The separation occurs on a non-polar stationary phase (like C18) with a polar mobile phase (typically acetonitrile/water or methanol/water).
-
Peak Shape Improvement: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase protonates the pyridazine. This ensures it is in a single ionic state and often results in excellent peak symmetry.[3]
dot
Caption: Decision workflow for troubleshooting tailing peaks.
Question 2: My crude pyridazine derivative has poor solubility in common chromatography solvents like ethyl acetate/hexane or dichloromethane. What can I do?
Answer: Solubility issues are common, especially with highly substituted or functionalized pyridazines that may be polar or have strong intermolecular interactions like hydrogen bonding.[1][3]
-
Use More Polar Solvents: For normal-phase chromatography, try adding a small percentage of methanol to your mobile phase to increase its polarity and solvating power.
-
Dry Loading: This is often the best solution. Instead of dissolving the sample in a small volume of strong solvent (which can degrade the separation), adsorb it onto an inert support.
-
Dissolve your crude product in a suitable solvent (e.g., DCM, methanol).
-
Add a small amount of silica gel or Celite® to the solution.
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.
-
Load this powder directly onto the top of your pre-packed column. This technique ensures the compound is introduced to the column in a narrow band, significantly improving resolution.[3]
-
-
Salt Formation: For particularly stubborn cases, you can convert your basic pyridazine into a salt (e.g., a hydrochloride or trifluoroacetate salt). Salts often have much higher solubility in polar solvents. You can perform the purification on the salt form and then neutralize it in a subsequent liquid-liquid extraction step to regenerate the free base if required.[3]
Question 3: I've identified a good recrystallization solvent, but my yield is very low, or the compound oils out instead of crystallizing. What's going wrong?
Answer: A successful recrystallization depends on creating a supersaturated solution from which the desired compound preferentially crystallizes upon cooling, leaving impurities behind.
-
Too Much Solvent: This is the most frequent cause of low yield. The goal is to use the absolute minimum amount of hot solvent to fully dissolve the compound. Using too much will prevent the solution from becoming supersaturated as it cools, and no crystals will form.[3]
-
Cooling Too Quickly: Rapid cooling can cause the compound to "crash out" of solution as an amorphous solid or oil rather than forming an ordered crystal lattice. Allow the hot, filtered solution to cool slowly to room temperature first. Once crystal formation is evident, you can then move the flask to an ice bath to maximize the yield.[3]
-
Inducing Crystallization: If crystals are reluctant to form from a supersaturated solution, you can try:
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[3]
-
Seeding: Add a single, tiny crystal from a previous pure batch. This provides a perfect template for further crystallization.[3]
-
dot
Caption: Decision tree for selecting a suitable recrystallization solvent.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to confirm the purity of my final substituted pyridazine compound?
A1: A combination of methods should be used to provide orthogonal data, giving you high confidence in the purity assessment.
-
HPLC/UPLC: This is the gold standard for purity analysis. A validated reverse-phase method using a high-resolution column can quantify the purity (e.g., >99%) and detect trace impurities. UV detection is standard, as the aromatic pyridazine core is chromophoric.[6][7][8]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation. The absence of signals corresponding to starting materials or common byproducts in the ¹H NMR spectrum is a strong indicator of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.[9]
-
Thin-Layer Chromatography (TLC): A quick and easy method to visually assess purity. A pure compound should appear as a single, well-defined spot in multiple solvent systems.[7]
Q2: My synthesis involves hydrazine. What are the common impurities I should look for?
A2: The most common methods for synthesizing the pyridazine ring involve the condensation of a 1,4-dicarbonyl compound (or equivalent) with hydrazine or a hydrazine derivative.[4][10][11]
-
Unreacted Starting Materials: Incomplete reaction can leave behind the 1,4-dicarbonyl compound or the hydrazine starting material.
-
Partially Cyclized Intermediates: The initial hydrazone intermediate may be present if the subsequent cyclization step is not complete.
-
Regioisomers: If you are using an unsymmetrical dicarbonyl compound, the formation of regioisomers is possible and can be a significant purification challenge.
-
Over-oxidation/Reduction Products: Depending on the reaction conditions and substituents, the pyridazine ring or side chains can be susceptible to oxidation or reduction.
Q3: Are there any special considerations for handling and storing purified pyridazine compounds?
A3: While generally stable, their basicity and potential for hydrogen bonding warrant some care.
-
Storage: Store in a cool, dry, dark place, preferably under an inert atmosphere (like nitrogen or argon) to prevent slow oxidation over time.
-
Hygroscopicity: Polar, substituted pyridazines may be hygroscopic. Store them in a desiccator.
-
Acid Sensitivity: As bases, they will readily form salts with strong acids. Ensure they are not stored in proximity to acidic vapors.
-
Safety: Always consult the Safety Data Sheet (SDS) for your specific compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Summary Data Table
| Challenge | Primary Cause | Recommended Solutions | Key References |
| Peak Tailing (Normal Phase) | Basic nitrogens interacting with acidic silica | 1. Add 0.1-1% TEA or NH₃ to eluent2. Use alumina or base-deactivated silica3. Switch to RP-HPLC | [3][5][6] |
| Poor Solubility | High polarity or strong intermolecular forces | 1. Use more polar solvent systems (e.g., with MeOH)2. Use dry loading technique3. Convert to a salt for purification | [3] |
| Low Crystallization Yield | Incorrect solvent volume or cooling rate | 1. Use minimum amount of hot solvent2. Cool slowly to room temp before icing3. Induce with scratching or seeding | [3] |
| Difficulty Assessing Purity | Reliance on a single analytical method | 1. Use orthogonal methods: HPLC, NMR, MS2. Develop a validated HPLC purity method | [6][7][8] |
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. benchchem.com [benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. A One-Pot Approach to Novel Pyridazine C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. Pyridazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 5-Chloropyridazin-3-amine Derivatives
Welcome to the technical support center for the synthesis of 5-chloropyridazin-3-amine and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your synthetic work. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind our recommended solutions.
Section 1: Understanding the Core Synthesis and Potential Pitfalls
The synthesis of this compound typically proceeds through a multi-step pathway, often starting from more readily available precursors like 3,6-dichloropyridazine or via functionalization of a pre-formed pyridazine ring. A common route involves the selective amination of a di-chlorinated pyridazine. While seemingly straightforward, this process is prone to several side reactions that can significantly impact yield and purity.
This guide will focus on troubleshooting these issues to streamline your synthetic workflow and ensure the reliable production of your target compounds.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Low Yield of this compound and Formation of a Di-substituted Byproduct
Question: I am attempting to synthesize this compound from 3,6-dichloropyridazine via amination, but I am observing a low yield of my desired product and the formation of a significant amount of a byproduct, which I suspect is 4,6-diaminopyridazine. How can I improve the selectivity of the reaction?
Answer: This is a classic selectivity issue in the synthesis of substituted pyridazines. The formation of the di-aminated byproduct occurs because the initial product, this compound, can undergo a second nucleophilic aromatic substitution.
Causality: The two chlorine atoms on the pyridazine ring are both activated towards nucleophilic substitution. While there might be a slight difference in their reactivity, controlling the reaction conditions is crucial to favor mono-substitution. Prolonged reaction times, high temperatures, and an excess of the aminating agent can all promote the formation of the di-aminated byproduct.[1]
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of your aminating agent (e.g., ammonia, primary/secondary amine). Use a slight excess (e.g., 1.1-1.5 equivalents) rather than a large excess.
-
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with lower temperatures and gradually increase if the reaction is too slow. For the ammoniation of 4,6-dichloropyridazine, a reaction temperature of around 80°C has been reported to be effective.[1]
-
Reaction Time Monitoring: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, LC-MS). Quench the reaction as soon as the starting material is consumed to a satisfactory level to prevent the formation of the di-substituted product. An optimal reaction time of 8 hours has been suggested in some studies.[1]
-
Slow Addition: If using a liquid amine, consider its slow, dropwise addition to the reaction mixture to maintain a low instantaneous concentration, which can favor mono-substitution.
Data Summary: Optimizing Mono-amination
| Parameter | Standard Condition | Optimized Condition for Mono-substitution | Rationale |
| Amine Equivalents | > 2.0 | 1.1 - 1.5 | Minimizes di-substitution |
| Temperature | High (e.g., >100°C) | Moderate (e.g., 80°C) | Reduces the rate of the second substitution |
| Reaction Time | Prolonged (>12h) | Monitored (e.g., ~8h) | Prevents over-reaction of the mono-substituted product |
FAQ 2: Incomplete Reaction and Difficulty in Purification
Question: My reaction to form a this compound derivative is consistently incomplete, and I am left with a significant amount of starting material (e.g., 3,6-dichloropyridazine). Separating the starting material from the product is proving difficult. What can I do?
Answer: Incomplete conversion is a common issue that can stem from several factors, including insufficient activation of the starting material, poor solubility, or deactivation of the nucleophile.
Causality: The reactivity of the C-Cl bond in pyridazines can be influenced by the electronic nature of other substituents on the ring. Poor solubility of either the starting material or the amine in the chosen solvent can also limit the reaction rate.
Troubleshooting Protocol:
-
Solvent Selection: Ensure that both the dichloropyridazine and the amine are soluble in the reaction solvent at the reaction temperature. For amination reactions, polar aprotic solvents like dioxane or DMF can be effective.[2][3]
-
Catalysis: In some cases, particularly with less reactive amines, the use of a catalyst can be beneficial. For Suzuki-Miyaura cross-coupling reactions to introduce aryl groups, a palladium catalyst is essential.[4] While not a direct amination, this highlights the principle of using catalysts for C-C bond formation on the pyridazine ring.
-
Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction and drive it to completion by rapidly reaching and maintaining the target temperature.
-
Purification Strategy: If separation remains challenging, consider derivatization of the unreacted starting material to facilitate separation. For instance, reacting the crude mixture with a nucleophile that selectively reacts with the dichloropyridazine could create a more polar byproduct that is easier to separate by chromatography.
Experimental Workflow: Improving Reaction Completion
Caption: Troubleshooting workflow for incomplete reactions.
FAQ 3: Unexpected Side Product Formation - Ring Opening or Rearrangement
Question: I am observing an unexpected byproduct with a mass that does not correspond to my starting material, desired product, or the di-substituted compound. I suspect a ring-opening or rearrangement reaction. Is this common for pyridazines?
Answer: While less common than over-substitution, ring-opening and rearrangement reactions of pyridazines can occur under certain conditions, particularly with highly reactive nucleophiles or under harsh reaction conditions (e.g., strong acid or base, high heat).
Causality: The pyridazine ring, while aromatic, possesses two adjacent nitrogen atoms, which can influence its electronic distribution and stability. Certain substitution patterns can make the ring susceptible to nucleophilic attack at positions that could lead to ring cleavage. For instance, reactions involving hydrazines can sometimes lead to the formation of different heterocyclic systems.[5]
Troubleshooting Protocol:
-
Characterize the Byproduct: The first and most critical step is to fully characterize the unknown byproduct using techniques like NMR (1H, 13C, HMBC, HSQC), high-resolution mass spectrometry, and if possible, X-ray crystallography. This will provide definitive structural information.
-
Milder Reaction Conditions: If a ring-opening or rearrangement is confirmed, revert to milder reaction conditions. This includes lower temperatures, less reactive bases (if applicable), and shorter reaction times.
-
Protecting Group Strategy: If a particular functional group on your amine or pyridazine is suspected of participating in the side reaction, consider a protecting group strategy to temporarily mask its reactivity.
-
Alternative Synthetic Route: In some cases, the most effective solution is to explore an alternative synthetic route that avoids the problematic step. For example, instead of a nucleophilic substitution, consider building the pyridazine ring with the desired amine functionality already incorporated from a suitable precursor.[6][7]
Logical Relationship: Investigating Unexpected Byproducts
Caption: Logical steps for addressing unexpected byproducts.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Amino-3-chloropyridazine from 4,6-Dichloropyridazine[1]
This protocol is adapted from literature procedures and optimized to favor mono-substitution.
Materials:
-
4,6-Dichloropyridazine
-
Anhydrous methanol
-
Ammonia gas
-
High-pressure reaction vessel
-
TLC plates (silica gel GF254)
-
Developing solvent: Petroleum ether: Ethyl acetate (1:1)
Procedure:
-
In a high-pressure reaction vessel, dissolve 4,6-dichloropyridazine in anhydrous methanol (a molar ratio of approximately 1:1 with ammonia is suggested for optimal conditions).
-
Seal the reaction vessel and evacuate it.
-
Introduce ammonia gas until the solution is saturated, then seal the vessel.
-
Gradually heat the reaction mixture to 80°C and maintain this temperature.
-
Continuously replenish the ammonia gas for a total reaction time of 8 hours.
-
Monitor the reaction progress by taking samples for thin-layer chromatography using petroleum ether: ethyl acetate (1:1) as the eluent.
-
Once the reaction is complete (disappearance of the starting material spot), cool the reaction vessel to room temperature.
-
Vent the excess ammonia gas in a fume hood.
-
The product can be isolated by removing the solvent under reduced pressure and further purified by column chromatography or recrystallization.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 5-AMINO-3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemtube3d.com [chemtube3d.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 5-Chloropyridazin-3-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.
Section 1: Foundational Knowledge & FAQs
This section addresses the fundamental principles and common starting-point questions for designing a cross-coupling reaction with the challenging 5-Chloropyridazin-3-amine substrate.
Q1: Why is this compound considered a "challenging" substrate for cross-coupling reactions?
A1: The difficulty in using this compound stems from a combination of electronic and structural factors:
-
Inert C-Cl Bond: The carbon-chlorine bond on an electron-deficient heterocyclic ring is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial, rate-limiting oxidative addition step of the catalytic cycle energetically demanding, often requiring highly active catalysts and higher temperatures.[1]
-
Catalyst Inhibition/Poisoning: The pyridazine core contains two nitrogen atoms, and the exocyclic amine adds a third potential coordination site. These nitrogen atoms can act as ligands, coordinating strongly to the palladium center.[2][3] This can lead to the formation of stable, off-cycle complexes that inhibit or completely deactivate the catalyst, preventing it from participating in the desired reaction.
Understanding these two challenges is the cornerstone of developing a successful coupling strategy. The goal is to select a catalyst system reactive enough to activate the C-Cl bond but designed to minimize deactivation by the substrate's nitrogen atoms.
Q2: What is the role of catalyst loading, and why is optimization critical?
A2: Catalyst loading refers to the amount of catalyst used relative to the limiting reagent, typically expressed in mole percent (mol %). Optimization is crucial for several reasons:
-
Economic Viability: Palladium and the sophisticated ligands used are expensive. Reducing the catalyst loading, even by a fraction of a percent, can lead to significant cost savings, especially during scale-up for drug development.
-
Product Purity: High catalyst loadings can lead to increased levels of residual palladium in the final product. In pharmaceutical applications, strict limits on heavy metal contamination necessitate extensive and costly purification steps. Optimizing for lower loading minimizes this burden from the outset.[4]
-
Reaction Performance: While counterintuitive, higher catalyst loading is not always better. It can sometimes lead to an increase in side reactions, such as the formation of homocoupled byproducts or faster catalyst decomposition. The goal is to find the "sweet spot" that maximizes yield and turnover number (TON) while minimizing waste and cost.
Q3: What type of palladium catalyst system (precatalyst + ligand) is a good starting point for this substrate?
A3: For a challenging heteroaryl chloride, it is imperative to use a highly active and robust catalyst system.
-
Palladium Precatalyst: Modern palladium precatalysts are strongly recommended over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. Third-generation (G3) and fourth-generation (G4) Buchwald precatalysts are designed for the rapid and clean generation of the active LPd(0) species under reaction conditions, leading to more reliable and reproducible results.[5][6]
-
Ligand Choice: The ligand is the most critical parameter for activating a C-Cl bond.[1] You require ligands that are both sterically bulky and highly electron-donating . This combination enhances the electron density on the palladium center, promoting the difficult oxidative addition step.
-
Recommended Starting Ligands:
-
Biaryl Monophosphines (Buchwald Ligands): SPhos, RuPhos, and XPhos are excellent first choices. They have proven effective for coupling heteroaryl chlorides and amines.[7]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or PEPPSI-type precatalysts are also powerful options. The strong sigma-donating ability of NHCs creates a highly active and thermally stable catalyst.[8][9]
-
-
A good starting point would be to screen a G3 or G4 precatalyst paired with a ligand like SPhos or RuPhos.
Q4: How do I properly set up an air-sensitive cross-coupling reaction to ensure reproducibility?
A4: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidatively deactivate it.[1] Therefore, maintaining an inert atmosphere is non-negotiable for success and reproducibility.
-
Glassware and Reagents: All glassware must be oven- or flame-dried immediately before use. Reagents, particularly the solvent and any liquid bases or amines, should be anhydrous and degassed.
-
Inert Gas: Use a high-purity inert gas like argon or nitrogen. A dual vacuum/inert gas manifold (Schlenk line) is standard practice.[10]
-
Degassing Procedure: Solvents and liquid reagents should be thoroughly degassed using methods like:
-
Sparging: Bubbling argon or nitrogen through the liquid for 20-30 minutes.
-
Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three cycles of freezing the liquid with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.
-
-
Reaction Assembly: Add all solid reagents (substrate, base, precatalyst) to the dried flask, seal it, and then purge the vessel by evacuating and backfilling with inert gas (at least 3 cycles). Add the degassed solvents and liquid reagents via syringe under a positive pressure of inert gas.
Section 2: Practical Guides & Protocols
Protocol 1: Initial Catalyst System Screening
This protocol is designed to efficiently screen several catalyst systems to identify a promising lead for further optimization. It is best performed on a small scale (e.g., 0.1 mmol) using parallel reaction vials.
Objective: To identify the most effective combination of precatalyst, ligand, and base for the coupling of this compound with a chosen coupling partner.
Screening Parameter Table
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Precatalyst | Pd(OAc)₂ | XPhos Pd G3 | RuPhos Pd G3 | IPr-PEPPSI |
| Ligand | SPhos | (Internal) | (Internal) | (Internal) |
| Pd Loading (mol%) | 2 | 2 | 2 | 2 |
| Ligand:Pd Ratio | 2:1 | 1:1 | 1:1 | 1:1 |
| Base (equiv.) | K₃PO₄ (2.0) | K₃PO₄ (2.0) | Cs₂CO₃ (2.0) | NaOtBu (2.0) |
| Solvent | 1,4-Dioxane | 1,4-Dioxane | 1,4-Dioxane | Toluene |
| Temperature (°C) | 100 | 100 | 100 | 100 |
Step-by-Step Methodology
-
Preparation: In a glovebox or on a Schlenk line, arrange an array of reaction vials equipped with small magnetic stir bars.
-
Solid Addition: To each vial, add this compound (1.0 eq), the coupling partner (e.g., an arylboronic acid, 1.2 eq), and the specified base (2.0 eq).
-
Catalyst Addition: In a separate operation, add the specified palladium precatalyst and ligand to each vial. For precatalysts with integrated ligands, add the complex directly.
-
Sealing and Purging: Seal the vials with screw caps. If not in a glovebox, remove the vials from the line and immediately purge each with inert gas for 5 minutes.
-
Solvent Addition: Add the specified degassed solvent (to achieve a concentration of ~0.1 M) to each vial via syringe.
-
Reaction: Place the vials in a preheated aluminum heating block and stir vigorously for a set time (e.g., 12-24 hours).
-
Analysis: After cooling, take a small aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the percent conversion to the product.
Protocol 2: Catalyst Loading Optimization
Once a successful catalyst system is identified from the screening (e.g., >80% conversion), the next step is to determine the minimum required catalyst loading.
Objective: To reduce catalyst loading systematically while maintaining high reaction yield and efficiency.
Optimization Workflow
-
Establish Baseline: Run the reaction using the best conditions from Protocol 1 at the initial 2.0 mol% loading to confirm the result. This is your benchmark.
-
Stepwise Reduction: Set up a series of reactions where the catalyst and ligand loading are incrementally decreased. Maintain the same ligand-to-metal ratio.
-
Reaction A: 1.0 mol%
-
Reaction B: 0.5 mol%
-
Reaction C: 0.1 mol%
-
Reaction D: 0.05 mol%
-
-
Monitor Conversion: Run these reactions under the identical conditions (temperature, time, concentration) as the baseline. Analyze the yield/conversion for each.
-
Analyze Results: Identify the lowest catalyst loading that still provides an acceptable yield (e.g., >95% of the benchmark yield) within the original timeframe. If yields drop significantly, the previous loading level is likely the optimum under these conditions.
-
Optional - Time/Temperature Adjustment: For a given low loading (e.g., 0.1 mol%), you can also investigate if extending the reaction time or slightly increasing the temperature can restore a high yield.
Section 3: Troubleshooting Guide
This guide provides solutions to common problems encountered during the optimization process.
Troubleshooting Workflow for Failed Reactions
Caption: Troubleshooting workflow for cross-coupling failures.
Q5: My reaction shows no conversion at all. What are the first things I should check?
A5: Zero conversion usually points to a fundamental failure in one of three areas. Follow the logic in the workflow diagram above.
-
Reagent Integrity: This is the most common culprit. Verify the purity and dryness of all components. Was the solvent from a freshly opened bottle? Is the base old? Has the coupling partner degraded? Run a control reaction with a known, reliable substrate (like 4-bromoanisole) to confirm your catalyst, base, and solvent are active.
-
Inert Atmosphere: The active Pd(0) catalyst is easily destroyed by oxygen.[11] Even a small leak in your system can kill the reaction before it starts. Re-check your Schlenk line seals, use fresh septa, and ensure your degassing procedure is robust.
-
Catalyst Activation: If you are not using a modern precatalyst, the in situ reduction of your Pd(II) source (e.g., Pd(OAc)₂) may have failed.[6] Switching to a G3/G4 precatalyst is the most reliable solution.[5]
Q6: I'm observing low yield (<50%) but my starting material is being consumed. What adjustments should I make?
A6: This scenario suggests the catalyst is active but either inefficient or participating in side reactions.
-
Increase Temperature: The C-Cl oxidative addition is often slow. Increasing the reaction temperature in 10-15 °C increments can significantly accelerate this rate-limiting step.[1]
-
Change the Ligand: Your ligand may not be electron-rich enough. Switch to a more donating ligand. For example, if SPhos is giving a low yield, try the more electron-rich RuPhos.
-
Check the Base: The base is critical. If you are using a carbonate base (e.g., K₂CO₃), it might not be strong enough. Switching to a phosphate (K₃PO₄) or an alkoxide (NaOtBu) can dramatically improve results. Be aware that strong bases can also promote side reactions.[12]
Q7: I'm seeing a significant amount of the de-chlorinated starting material (pyridazin-3-amine). What causes this and how can I prevent it?
A7: The formation of the hydrodehalogenated product is a known side reaction pathway. It can arise from several mechanisms, often involving moisture or other proton sources in the reaction mixture.
-
Ensure Anhydrous Conditions: This side reaction is often exacerbated by water. Re-verify the dryness of your solvent and reagents. Use of an anhydrous base is critical.
-
Ligand Choice: Bulky ligands that promote rapid reductive elimination (the final product-forming step) can outcompete the hydrodehalogenation pathway. If you are using a smaller ligand, switching to a bulkier one like XPhos may help.
-
Base Choice: Some bases are more prone to promoting this side reaction. If you are using a strong base like NaOtBu, consider screening a weaker one like K₃PO₄ or Cs₂CO₃, which may offer a better balance.
Q8: My reaction starts well (e.g., 50% conversion in 2 hours) but then stalls and never reaches completion. Could the catalyst be dying?
A8: Yes, this is a classic sign of catalyst deactivation, which is a high risk with the this compound substrate due to its nitrogen atoms.[2][3]
-
Increase Catalyst Loading: The simplest, albeit most expensive, solution is to increase the catalyst loading. If 1 mol% stalls, try 2 or 3 mol%. This provides a larger pool of active catalyst to overcome gradual deactivation.
-
Use a More Robust Ligand: N-heterocyclic carbene (NHC) ligands form exceptionally strong bonds with palladium, making the resulting catalysts more resistant to deactivation by competing ligands (like your substrate).[8][9] Trying a PEPPSI-type precatalyst is an excellent strategy here.
-
Change the Solvent: Sometimes, catalyst decomposition pathways are solvent-dependent. Switching from dioxane to toluene or CPME might improve catalyst longevity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Overcoming poor solubility of 5-Chloropyridazin-3-amine in organic solvents
A Senior Application Scientist's Guide to Overcoming Solubility Challenges
Introduction: 5-Chloropyridazin-3-amine (CAS: 29049-45-4) is a vital heterocyclic building block in medicinal chemistry and materials science.[1] Its unique electronic profile, stemming from the pyridazine core, an amino group, and a chlorine atom, makes it a versatile intermediate for synthesizing novel bioactive molecules.[1] However, researchers frequently encounter a significant hurdle in their work: the compound's poor solubility in many common organic solvents. This limited solubility can impede reaction kinetics, complicate purification processes, and hinder formulation development.
This guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals. It moves beyond simple solvent lists to provide in-depth troubleshooting strategies, detailed experimental protocols, and the fundamental scientific principles behind each technique. Our goal is to empower you to rationally design experiments that overcome solubility limitations, saving you valuable time and resources.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in common organic solvents?
A study by Cao et al. systematically measured the mole fraction solubility of 6-Chloropyridazin-3-amine in eight organic solvents at temperatures from 298.15 K to 343.55 K.[2][3] The results indicated that solubility consistently increases with rising temperature.[2][3]
Table 1: Mole Fraction Solubility (x) of 6-Chloropyridazin-3-amine in Various Solvents at Different Temperatures
| Temperature (K) | Methanol | Ethanol | n-Butanol | N,N-Dimethylformamide (DMF) | Acetone | Cyclohexanone | Ethyl Acetate | Toluene |
| 298.15 | 0.0158 | 0.0089 | 0.0035 | 0.1345 | 0.0211 | 0.0456 | 0.0098 | 0.0011 |
| 313.15 | 0.0265 | 0.0155 | 0.0064 | 0.1876 | 0.0354 | 0.0711 | 0.0171 | 0.0021 |
| 328.15 | 0.0431 | 0.0261 | 0.0113 | 0.2552 | 0.0578 | 0.1089 | 0.0286 | 0.0039 |
| 343.15 | 0.0679 | 0.0422 | 0.0192 | 0.3421 | 0.0915 | 0.1634 | 0.0465 | 0.0071 |
| Data adapted from Cao, X., et al., Journal of Chemical & Engineering Data, 2014.[2][3] |
Key Takeaway: DMF is an excellent solvent for this class of compounds, while solubility in alcohols is moderate and poor in non-polar solvents like toluene. This data provides a rational basis for initial solvent selection and for designing co-solvent systems.
Q2: My compound is poorly soluble in my desired reaction solvent. What is the first and most direct strategy I should try?
The most straightforward and often effective initial approach is the use of a co-solvent system .
Causality: The principle of "like dissolves like" governs solubility. Poor solubility arises from a significant mismatch in polarity between the solute (this compound) and the solvent. A co-solvent system involves blending a "good" solvent (in which the compound is highly soluble, e.g., DMF or DMSO) with a "poor" but necessary solvent for the reaction. The co-solvent modifies the overall polarity of the solvent medium, making it more favorable for the solute to dissolve.[4][5][6] This technique reduces the interfacial tension between the hydrophobic parts of your compound and the primary solvent.[7]
Below is a decision workflow for selecting a solubility enhancement strategy, starting with co-solvency.
Caption: Workflow for selecting a solubility enhancement strategy.
Experimental Protocol: Screening for an Effective Co-Solvent System
-
Preparation: Weigh 10 mg of this compound into several small vials.
-
Primary Solvent Addition: To each vial, add 1.0 mL of your primary (poor) reaction solvent. Observe for complete dissolution.
-
Co-Solvent Titration: If the compound is not fully dissolved, add a "good" solvent (e.g., DMF) dropwise (e.g., 20 µL increments) while stirring or vortexing.
-
Observation: After each addition, observe the mixture for 1-2 minutes. Note the volume of co-solvent required to achieve complete dissolution.
-
Optimization: The ideal system uses the minimum amount of co-solvent necessary to maintain a clear solution at the desired reaction temperature. A good starting point for a reaction might be a 10:1 or 5:1 ratio of primary solvent to co-solvent.
-
Validation: Always run a small-scale test reaction in the chosen co-solvent system to ensure it does not negatively impact your reaction chemistry (e.g., by reacting with reagents or affecting catalysis).
Q3: I'm working on a formulation for pre-clinical studies and co-solvents are not ideal. What are more advanced techniques?
For pharmaceutical development, where precipitation upon dilution in aqueous media is a major concern, more sophisticated methods are required.[8] Two powerful techniques are Solid Dispersions and Micellar Solubilization .
A. Solid Dispersions
This technique involves dispersing the drug (at a molecular level) within a solid, hydrophilic carrier matrix.[9][10][11] When this solid dispersion is introduced to an aqueous environment, the carrier dissolves rapidly, releasing the drug as very fine, amorphous particles.[9] This high surface area and amorphous state lead to a significant increase in the dissolution rate and apparent solubility.[12]
Caption: Conceptual diagram of a solid dispersion.
B. Micellar Solubilization
This method uses surfactants, which are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[13] Above a specific concentration called the Critical Micelle Concentration (CMC), these molecules self-assemble into spherical structures (micelles) in an aqueous solution. The hydrophobic tails form a core, creating a microenvironment where poorly soluble drugs like this compound can be encapsulated, thus increasing their apparent solubility in the bulk aqueous phase.[14][15]
Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.
Q4: How do I prepare a solid dispersion in the lab using the solvent evaporation method?
The solvent evaporation method is one of the most common and accessible techniques for preparing solid dispersions.[11][12] It is particularly suitable for thermolabile compounds as it avoids high temperatures.
Experimental Protocol: Solid Dispersion via Solvent Evaporation
-
Component Selection:
-
Drug: this compound.
-
Carrier: Select a hydrophilic polymer. Common choices include Polyvinylpyrrolidone (PVP K30) or Polyethylene Glycols (PEG 4000, PEG 6000).[10]
-
Solvent: Choose a common volatile solvent in which both the drug and the carrier are soluble (e.g., ethanol, methanol, or a mixture).
-
-
Dissolution:
-
Prepare a solution by dissolving a specific ratio of drug and carrier (e.g., 1:1, 1:5, 1:10 by weight) in the chosen solvent. Ensure complete dissolution to achieve a homogenous molecular dispersion.
-
Example: Dissolve 100 mg of this compound and 500 mg of PVP K30 (1:5 ratio) in 10 mL of methanol.
-
-
Solvent Evaporation:
-
Place the solution in a round-bottom flask and evaporate the solvent using a rotary evaporator. This should be done under reduced pressure and at a moderate temperature (e.g., 40-50 °C) to avoid thermal degradation.
-
Continue evaporation until a clear, solvent-free film is formed on the flask wall.
-
-
Drying and Processing:
-
Further dry the solid film in a vacuum oven at a moderate temperature (e.g., 40 °C) for 24 hours to remove any residual solvent. The presence of residual solvents is a known disadvantage of this method and must be carefully controlled.[10]
-
Scrape the solid mass from the flask.
-
Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder.
-
Sieve the powder to ensure a uniform particle size.
-
-
Characterization (Self-Validation):
-
To confirm the successful formation of an amorphous solid dispersion, characterization techniques such as Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are essential. The absence of a sharp melting peak for the drug in the DSC thermogram and the lack of characteristic crystalline peaks in the XRPD pattern indicate success.
-
Q5: Is it possible to chemically modify this compound to improve its solubility?
Yes, a more advanced strategy, typically employed when other methods fail or for specific targeting, is the prodrug approach .
Causality: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[16] For amines, this often involves masking the primary amine functionality with a more polar, water-soluble group.[17] This modification can dramatically alter the physicochemical properties of the molecule, leading to enhanced solubility.
For a primary amine like this compound, several strategies could be considered:
-
N-Acylation with Amino Acids: Conjugating an amino acid (like glycine or valine) via an amide bond can introduce a charged group, significantly increasing aqueous solubility.[18]
-
N-Phosphonooxymethyl Derivatives: This approach creates a quaternary amine prodrug with a phosphate group, which has been shown to increase aqueous solubility by over 10,000-fold for some tertiary amines.[19] The phosphate is cleaved by enzymes like alkaline phosphatase in the body to regenerate the parent compound.[19][20]
This strategy requires significant synthetic chemistry expertise and is a considerable undertaking. It is best reserved for drug development programs where optimizing pharmacokinetic properties is a primary goal.
References
- 1. 5-AMINO-3-CHLOROPYRIDAZINE | 29049-45-4 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. Co-solvent: Significance and symbolism [wisdomlib.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. jddtonline.info [jddtonline.info]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. mdpi.com [mdpi.com]
- 17. Amino Acid Derived Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for Suzuki Reactions with Nitrogen Heterocycles
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving nitrogen-containing heterocycles. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during these crucial synthetic transformations. The following content is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low to No Product Formation
Question: I am attempting a Suzuki coupling with a nitrogen-containing heterocycle (e.g., pyridine, quinoline, imidazole), but I am observing very low to no yield of my desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no product formation in Suzuki reactions of nitrogen heterocycles is a common issue, often stemming from a few key factors. The primary culprits are typically catalyst poisoning and suboptimal reaction conditions.
1. Catalyst Poisoning:
The Lewis basic nitrogen atom(s) in your heterocycle can coordinate to the palladium catalyst, leading to its deactivation and preventing it from participating in the catalytic cycle.[1] This is particularly problematic for more basic heterocycles.
-
Expert Insight: The lone pair of electrons on the nitrogen atom competes with the phosphine ligands for coordination to the palladium center. This can lead to the formation of stable, off-cycle palladium-heterocycle complexes that are catalytically inactive.
Troubleshooting Strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, making it more difficult for the nitrogen heterocycle to coordinate.[1] Commonly successful ligands include:
-
Buchwald Ligands: SPhos, XPhos, and RuPhos are excellent choices.[2]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands.
-
-
Use of Precatalysts: Utilizing well-defined palladium precatalysts can ensure the efficient generation of the active Pd(0) species in the presence of the substrate, minimizing opportunities for deactivation.[1][3]
-
Slow Addition: A slow addition of the nitrogen-containing coupling partner can help maintain a low concentration in the reaction mixture, reducing its inhibitory effect on the catalyst.[1]
2. Suboptimal Reaction Conditions:
The choice of base, solvent, and temperature is critical for the success of these reactions.
-
Base Selection: The base activates the boronic acid for transmetalation. For nitrogen heterocycles, common and effective bases include:
-
Potassium Carbonate (K₂CO₃)
-
Potassium Phosphate (K₃PO₄)[4]
-
Cesium Carbonate (Cs₂CO₃)[5]
-
Expert Insight: The strength and solubility of the base are crucial. A base that is too strong can promote side reactions, while one that is not soluble enough will be ineffective. For sensitive substrates, weaker bases like potassium fluoride (KF) can be beneficial.
-
-
Solvent System: A solvent system that can dissolve both the organic substrates and the inorganic base is necessary. Common choices include:
-
Toluene/Water
-
Tetrahydrofuran (THF)/Water
-
Acetonitrile/Water[8]
-
Expert Insight: The water component is often crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. However, an excess of water can promote protodeboronation (see Issue 2). A typical ratio of organic solvent to water is around 4:1 to 10:1.
-
Temperature: While many Suzuki reactions are run at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition and increased side reactions. It is often beneficial to screen a range of temperatures to find the optimal balance between reaction rate and stability.
Issue 2: Significant Protodeboronation of the Heteroarylboronic Acid
Question: I am observing a significant amount of the protodeboronated side product (the heterocycle with a hydrogen where the boronic acid group was). How can I prevent this?
Answer:
Protodeboronation is the undesired cleavage of the C-B bond, where the boron moiety is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[1][9] This is a major side reaction, especially with electron-deficient heteroarylboronic acids.
Mechanism of Protodeboronation: The mechanism of protodeboronation is highly dependent on the pH of the reaction and the structure of the boronic acid. It can be catalyzed by both acid and base.[9] For basic heteroaromatic boronic acids, zwitterionic intermediates can form under neutral pH conditions, which can be highly susceptible to protodeboronation.[9]
Troubleshooting Strategies:
-
Use More Stable Boron Reagents:
-
Boronate Esters: Pinacol esters (Bpin) are generally more stable towards protodeboronation than the corresponding boronic acids.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer a "slow-release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[3]
-
Potassium Trifluoroborates (BF₃K): These are often crystalline, air-stable solids that are more resistant to protodeboronation.[10]
-
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can significantly reduce the rate of protodeboronation. This can be achieved by using anhydrous solvents and reagents.
-
Careful Choice of Base: The pH of the reaction mixture plays a crucial role. For some heteroarylboronic acids, protodeboronation is fastest at neutral pH.[9] Using a suitable base to maintain an optimal pH is critical.
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the shortest possible time can favor the desired cross-coupling over protodeboronation.
Issue 3: Formation of Homocoupling Byproducts
Question: My reaction mixture contains a significant amount of homocoupled products (biaryl of my boronic acid and/or my aryl halide). How can I suppress this side reaction?
Answer:
Homocoupling is a side reaction that leads to the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.[1][3]
Mechanism of Homocoupling: Homocoupling of boronic acids can be mediated by Pd(II) species.[11][12][13] Oxygen can reoxidize Pd(0) to Pd(II), which then participates in a catalytic cycle that produces the homocoupled product.
Troubleshooting Strategies:
-
Thorough Degassing: It is crucial to remove dissolved oxygen from the reaction mixture. This can be achieved by:
-
Bubbling an inert gas (argon or nitrogen) through the solvent and reaction mixture.
-
Freeze-pump-thaw cycles for more rigorous degassing.
-
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent oxygen from entering the reaction vessel.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes reduce the amount of Pd(II) present at the beginning of the reaction.
Experimental Protocols
The following are generalized protocols that can serve as a starting point. Optimization for specific substrates is often necessary.
Protocol 1: General Procedure for Suzuki Coupling of a Heteroaryl Bromide
Materials:
-
Heteroaryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the heteroaryl bromide, arylboronic acid, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of 5-Bromoindole with Phenylboronic Acid
This protocol is adapted from a reported procedure.[8][14]
Materials:
-
5-Bromoindole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.5 mol%)
-
SPhos (0.5 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
Water:Acetonitrile (4:1)
-
Reaction vial with a stir bar
Procedure:
-
To a reaction vial, add 5-bromoindole, phenylboronic acid, and potassium carbonate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the water:acetonitrile solvent mixture.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and stir the mixture at 37 °C for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Selective Suzuki Coupling of 6-Bromo-4-chloroquinoline
This protocol is based on the selective coupling at the more reactive C-Br bond.[6]
Materials:
-
6-Bromo-4-chloroquinoline-3-carbonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 equiv)
-
1,4-Dioxane/Water (4:1)
-
Schlenk flask
Procedure:
-
To a Schlenk flask, add 6-bromo-4-chloroquinoline-3-carbonitrile, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Work up the reaction as described in the general protocol.
Data Presentation
Table 1: Comparison of Ligands for the Suzuki Coupling of 3-Chloroindazole [2]
| Palladium Source | Ligand | Yield (%) |
| Pd₂(dba)₃ | SPhos | 56 |
| Pd₂(dba)₃ | XPhos | 45 |
| Precatalyst P1 (XPhos) | - | 65 |
| Precatalyst P2 (SPhos) | - | 80 |
Table 2: Effect of Various Bases in Suzuki Cross-Coupling Reactions [5][15]
| Base | Yield (%) - Aryl Halide System 1 | Yield (%) - Imidazopyrazine System 2 |
| Na₂CO₃ | 98 | 78 |
| K₂CO₃ | 95 | 85 |
| K₃PO₄ | 92 | 82 |
| NaOH | 85 | - |
| KOH | 88 | - |
| NaOAc | 75 | - |
| TEA | 60 | - |
| CsF | - | 92 |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][16][17]
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Caption: Common side reactions in Suzuki couplings of N-heterocycles.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ocf.berkeley.edu [ocf.berkeley.edu]
Technical Support Center: Synthesis and Purification of 5-Chloropyridazin-3-amine
Welcome to the technical support center for the synthesis and purification of 5-Chloropyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to help you achieve high purity and yield in your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, providing probable causes and actionable solutions.
Question 1: My reaction is complete, but the yield of this compound is low. What are the potential causes and how can I improve it?
Probable Causes:
-
Incomplete Reaction: The reaction may not have reached completion, leaving a significant amount of starting material.
-
Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be ideal for the amination reaction.
-
Formation of Byproducts: Side reactions, such as the formation of di-aminated pyridazine or hydrolysis of the starting material, can consume the reactants and reduce the yield of the desired product.
-
Loss during Work-up and Purification: Significant amounts of the product may be lost during extraction, filtration, or recrystallization steps.
Solutions:
-
Ensure Complete Reaction:
-
Reaction Monitoring: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material, 3,5-dichloropyridazine.[1]
-
Extended Reaction Time: If the reaction is sluggish, consider extending the reaction time.
-
-
Optimize Reaction Conditions:
-
Temperature and Pressure: The amination of dichloropyridazines is often carried out at elevated temperatures and pressures in a sealed reactor to ensure the ammonia remains in solution and the reaction proceeds at a reasonable rate.[1] Ensure your reaction setup can safely maintain the required conditions.
-
Ammonia Concentration: The concentration of ammonia is crucial. Using a saturated solution of ammonia in a suitable solvent like dioxane or methanol is common.[1]
-
-
Minimize Byproduct Formation:
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants. While an excess of ammonia is typically used to drive the reaction, an extremely large excess or very high temperatures might favor the formation of the di-aminated byproduct.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the hydrolysis of 3,5-dichloropyridazine to a hydroxychloropyridazine impurity.[2][3]
-
-
Improve Work-up and Purification:
-
Efficient Extraction: If an extractive work-up is used, ensure the pH of the aqueous layer is optimized for the extraction of the amine product into the organic phase.
-
Recrystallization Solvent: Choose an appropriate solvent system for recrystallization to minimize product loss in the mother liquor. A solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
-
Question 2: My final product is a brown or off-white solid, not the expected color. How can I decolorize it?
Probable Causes:
-
Formation of Colored Impurities: The high temperatures used in the synthesis can sometimes lead to the formation of minor, highly colored byproducts.[4]
-
Oxidation: Aminopyridazines can be susceptible to air oxidation, which can lead to discoloration.
-
Residual Catalysts or Reagents: If any catalysts were used, residual amounts could contribute to the color.
Solutions:
-
Recrystallization with Activated Charcoal:
-
Dissolve the crude product in a suitable hot solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight) to the hot solution.[5][6] Be cautious as adding charcoal to a boiling solution can cause it to bump violently.
-
Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to induce crystallization. The resulting crystals should be significantly lighter in color.
-
-
Column Chromatography:
-
If recrystallization is not sufficient, column chromatography using silica gel can be effective at separating the desired product from colored impurities.[4]
-
Question 3: I am observing an impurity with a similar mass spectrometry signal to my product. How can I identify and remove a potential isomeric impurity?
Probable Causes:
-
Impure Starting Material: The 3,5-dichloropyridazine starting material may contain isomeric impurities, such as 3,6-dichloropyridazine. Amination of this impurity would lead to the formation of 3-amino-6-chloropyridazine.[7][8]
Solutions:
-
Analytical Identification:
-
HPLC Analysis: Use a validated HPLC method to separate and identify the isomeric impurities. Isomers of aminopyridines can often be separated on C18 or specialized columns like those designed for hydrogen bonding interactions.[9][10][11]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to distinguish between isomers based on the chemical shifts and coupling patterns of the ring protons and carbons.[12][13]
-
-
Purification Strategies:
-
Fractional Recrystallization: If the solubility of the isomers in a particular solvent system is sufficiently different, fractional recrystallization can be employed to enrich the desired isomer.[14]
-
Preparative HPLC: For high-purity requirements, preparative HPLC is a powerful technique for separating isomers.[9]
-
Column Chromatography: Careful optimization of the eluent system in silica gel column chromatography may allow for the separation of the isomers.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A common and effective method for the synthesis of this compound is through the nucleophilic aromatic substitution (SNAr) of 3,5-dichloropyridazine with ammonia.[1] The reaction is typically carried out in a suitable solvent such as dioxane or methanol at elevated temperatures in a sealed vessel.
Q2: How can I monitor the progress of the amination reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether (e.g., 1:1), can be used to separate the product from the starting material.[1] The spots can be visualized under UV light. Alternatively, HPLC can provide a more quantitative assessment of the reaction's progress.
Q3: What are the key safety precautions to consider during this synthesis?
-
The reaction is often performed under pressure and at high temperatures, so a suitable pressure-rated reactor must be used.
-
Ammonia is a corrosive and toxic gas. Handle it in a well-ventilated fume hood.
-
Dichloropyridazines are irritants. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: What are the recommended storage conditions for this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation and discoloration. Storing it under an inert atmosphere (e.g., nitrogen or argon) can further enhance its stability.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (or another suitable solvent)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Bring the solution back to a boil for a few minutes.
-
Perform a hot filtration to remove the activated charcoal (if used) or any insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Protocol 2: Column Chromatography
This protocol is for the purification of this compound when recrystallization is insufficient to remove impurities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a gradient of ethyl acetate in petroleum ether)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial eluent (low polarity).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent.
-
Adsorb the dissolved product onto a small amount of silica gel and evaporate the solvent.
-
Carefully load the dried silica with the adsorbed product onto the top of the packed column.
-
Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: TLC Data for Reaction Monitoring
| Compound | Typical Rf Value (1:1 Ethyl Acetate/Petroleum Ether) |
| 3,5-Dichloropyridazine | ~0.8 |
| This compound | ~0.4 |
Note: Rf values are approximate and can vary based on the specific TLC plate, solvent mixture, and chamber saturation.
Visualizations
Caption: Synthesis of this compound and potential impurity formation.
Caption: Troubleshooting workflow for product purity.
References
- 1. 5-AMINO-3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. biotage.com [biotage.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amine Filtration - Huameicarbon [huameicarbon.com]
- 7. rsc.org [rsc.org]
- 8. jofamericanscience.org [jofamericanscience.org]
- 9. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 10. helixchrom.com [helixchrom.com]
- 11. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 12. researchgate.net [researchgate.net]
- 13. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]
Alternative solvents for reactions involving 5-Chloropyridazin-3-amine
A Senior Application Scientist's Guide to Solvent Selection and Troubleshooting
Welcome to the technical support center for experiments involving 5-Chloropyridazin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. We will move beyond standard protocols to explore the causality behind solvent choices, troubleshoot common issues, and introduce effective alternative solvent systems to enhance reaction efficiency, yield, and green chemistry metrics.
Part 1: General Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding solvent selection for reactions with this compound.
Q1: Why is solvent selection so critical when working with this compound?
A1: Solvent choice is paramount as it directly influences multiple reaction parameters. The pyridazine core, with its two adjacent nitrogen atoms, and the presence of both an electron-donating amine and an electron-withdrawing chlorine group, create a unique electronic profile.[1] The solvent must not only solubilize the starting material and reagents but also mediate their reactivity. An inappropriate solvent can lead to:
-
Poor Solubility: Low concentration of reactants leading to slow or incomplete reactions.
-
Side Reactions: The solvent can participate in or promote undesired pathways, such as solvolysis or decomposition.
-
Catalyst Deactivation: In metal-catalyzed reactions, the solvent can interfere with the catalyst's active sites.
-
Regioselectivity Issues: The polarity and coordinating ability of the solvent can influence which site of the molecule reacts, a known factor in pyridazine chemistry.[2][3]
Q2: My starting material, this compound, has poor solubility in my chosen reaction solvent. What should I do?
A2: This is a common challenge. Before abandoning the solvent system, consider these options:
-
Gentle Heating: Increasing the temperature often improves solubility. Data for the similar isomer, 6-Chloropyridazin-3-amine, shows a significant increase in solubility with rising temperature across a range of solvents.[4][5]
-
Co-Solvent System: Introducing a small amount of a co-solvent with higher dissolving power can be effective. For example, in a primarily non-polar solvent like toluene, adding a fraction of a polar aprotic solvent like DMF or NMP might be sufficient.
-
Consult Solubility Data: While specific data for the 5-chloro isomer is sparse, data for the 6-chloro isomer provides an excellent starting point for selecting a more suitable solvent.
Below is a summary of solubility data for the closely related isomer, 6-Chloropyridazin-3-amine, which can guide initial solvent screening.
| Solvent | Molar Fraction Solubility (x) at 298.15 K (25 °C) | Molar Fraction Solubility (x) at 323.15 K (50 °C) | Solvent Type |
| N,N-Dimethylformamide (DMF) | 0.1265 | 0.2371 | Polar Aprotic |
| Cyclohexanone | 0.0381 | 0.0912 | Ketone |
| Methanol | 0.0368 | 0.0811 | Polar Protic |
| Ethanol | 0.0221 | 0.0519 | Polar Protic |
| Acetone | 0.0199 | 0.0494 | Ketone |
| n-Butanol | 0.0121 | 0.0313 | Polar Protic |
| Ethyl Acetate | 0.0076 | 0.0207 | Ester |
| Toluene | 0.0006 | 0.0019 | Non-Polar |
| Data adapted from the Journal of Chemical & Engineering Data for 6-Chloropyridazin-3-amine.[4] |
Q3: What are "greener" solvent alternatives and why should I consider them?
A3: Green solvents are alternatives that reduce the environmental and safety impact of chemical processes. Traditional solvents like dioxane, DMF, and THF are effective but face increasing scrutiny due to toxicity and environmental persistence.[6] Greener alternatives include:
-
Water: Non-toxic, non-flammable, and inexpensive. Can exhibit unique "on-water" effects that accelerate reactions.[7]
-
Polyethylene Glycol (PEG): A non-toxic, biodegradable, and non-volatile polymer that is an excellent medium for nucleophilic substitutions.[8]
-
Propylene Carbonate (PC): A biodegradable solvent with a high boiling point, synthesized from CO₂, making it a green choice for reactions like Suzuki couplings.[9]
-
Deep Eutectic Solvents (DESs): Mixtures of hydrogen bond donors (e.g., urea, sugars, amino acids) and acceptors (e.g., choline chloride) that form a liquid with a low melting point.[10][11] They are often biodegradable, non-toxic, and derived from renewable resources.[12][13]
-
Ionic Liquids (ILs): Salts with low melting points that are non-volatile and thermally stable. Their properties can be tuned by changing the cation/anion pair.[14][15]
Considering these alternatives is crucial for developing sustainable synthetic methods, aligning with modern pharmaceutical and chemical industry standards.
Part 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing this compound, typically with amine, alcohol, or thiol nucleophiles.
Q4: My SNAr reaction with an amine nucleophile is extremely slow and gives a low yield in ethanol. What's causing this and how can I fix it?
A4: This is a classic issue. While ethanol is a convenient solvent, its protic nature can solvate the amine nucleophile through hydrogen bonding, reducing its nucleophilicity. Furthermore, the polarity may be insufficient for stabilizing the charged Meisenheimer intermediate, which is key to the SNAr mechanism.
Troubleshooting & Alternative Solutions:
-
Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP are traditionally used because they effectively solvate the counter-ion but do not strongly interact with the nucleophile, leaving it "bare" and more reactive. However, these carry toxicity concerns.
-
Green Alternative: Polyethylene Glycol (PEG-400): PEG-400 is an excellent, non-toxic alternative. Its polarity and ability to coordinate cations can significantly accelerate SNAr reactions, often leading to high yields in minutes at elevated temperatures.[8]
-
Green Alternative: Water with a Phase-Transfer Catalyst or Additive: For some substrates, SNAr reactions can be performed in water, especially at higher temperatures.[7] Using an additive like hydroxypropyl methylcellulose (HPMC) can create micellar environments that facilitate the reaction between organic substrates and nucleophiles in an aqueous medium.[16]
Workflow: Selecting a Solvent for SNAr
Protocol: SNAr with an Amine in PEG-400
This protocol is adapted from methodologies developed for SNAr on nitrogen-containing heterocycles.[8]
-
Preparation: To a 10 mL microwave vial, add this compound (1.0 mmol, 1.0 eq.), the desired amine nucleophile (1.2-2.0 mmol, 1.2-2.0 eq.), and PEG-400 (3 mL).
-
Reaction: Seal the vial and place it in a pre-heated oil bath or microwave reactor at 120 °C.
-
Monitoring: Stir the reaction mixture vigorously. The reaction is often complete within 5-30 minutes. Monitor progress by TLC or LC-MS by taking a small aliquot, diluting it with ethyl acetate, and spotting it against the starting material.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water (15 mL) and ethyl acetate (15 mL).
-
Extraction: Stir the biphasic mixture. The product will typically partition into the ethyl acetate layer, while the PEG-400 remains in the aqueous layer. Separate the layers and extract the aqueous phase two more times with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography if necessary.
Part 3: Troubleshooting Guide for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but aryl chlorides like this compound can be challenging substrates.
Q5: I am attempting a Suzuki coupling with this compound using Pd(PPh₃)₄ in a dioxane/water mixture with K₂CO₃, but I'm seeing no product and my starting material remains. What is going wrong?
A5: This is a frequent problem when coupling unactivated aryl chlorides. Several factors, heavily influenced by your solvent and reagent choice, are likely at play:
-
Slow Oxidative Addition: Aryl chlorides are significantly less reactive than bromides or iodides. The oxidative addition step, where the Pd(0) catalyst inserts into the C-Cl bond, is often the rate-limiting step and requires high temperatures and a highly active catalyst.[17]
-
Ineffective Ligand: Triphenylphosphine (PPh₃) is often not electron-rich or bulky enough to promote the oxidative addition of aryl chlorides. More robust ligands, such as Buchwald-type biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are required.[17]
-
Insoluble or Weak Base: Potassium carbonate (K₂CO₃) may not be strong enough or sufficiently soluble in dioxane to efficiently promote the transmetalation step. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary for aryl chlorides.[17]
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel will lead to catalyst oxidation and deactivation.[17]
Alternative Solvent Systems and Conditions:
| Solvent System | Base | Catalyst System (Example) | Temperature (°C) | Key Advantages & Rationale |
| Toluene / H₂O | K₃PO₄ | Pd₂(dba)₃ / XPhos | 100-110 | Toluene allows for higher temperatures. K₃PO₄ is a stronger, effective base for this substrate class.[17] |
| 2-MeTHF / H₂O | K₃PO₄ | Pd(OAc)₂ / SPhos | 80-100 | Greener alternative to THF/dioxane with a higher boiling point. |
| Propylene Carbonate (PC) | K₂CO₃ | Pd(OAc)₂ / PPh₃ | 120 | A highly polar, green solvent that can improve reaction rates and yields, sometimes even with simpler catalyst systems.[9] |
| Acetonitrile / H₂O | K₂CO₃ | Pd(OAc)₂ / dppf | 80-90 | A common combination, but may require a more active ligand for this specific substrate.[17] |
Protocol: Suzuki Coupling in a Propylene Carbonate (PC) System
This protocol is based on studies highlighting PC as a green and effective solvent for Suzuki-Miyaura reactions.[9]
-
Inert Atmosphere: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 mmol, 2.5 eq.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add degassed propylene carbonate (PC, 4 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 120 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Purification: Separate the layers. Wash the organic layer with water (2 x 15 mL) and then brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The high boiling point of PC means it must be thoroughly removed under high vacuum. Purify the residue by flash column chromatography.
Troubleshooting Flowchart: Failed Suzuki Coupling
References
- 1. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amino acid-based deep eutectic solvent as a versatile catalyst for the green synthesis of chromenopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Review on the Use of Deep Eutectic Solvents in Protection Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide for Synthetic Chemists: 5-Chloropyridazin-3-amine vs. 3-Amino-5-chloropyridine
A Technical Brief for Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the selection of foundational scaffolds is a critical decision that profoundly impacts the trajectory of a drug discovery program. The isomeric pair, 5-chloropyridazin-3-amine and 3-amino-5-chloropyridine, while seemingly similar, possess distinct electronic properties that dictate their reactivity in key synthetic transformations. This guide offers an in-depth, objective comparison of their performance, supported by mechanistic insights and practical experimental guidance, to empower chemists in making strategic synthetic choices.
At a Glance: Structural and Electronic Divergence
The core difference between these two building blocks lies in the arrangement of nitrogen atoms within the six-membered heterocycle. This compound features a 1,2-diazine (pyridazine) core, while 3-amino-5-chloropyridine contains a 1,3-diazine (pyridine) core. This seemingly subtle variation has profound consequences for the electron density of the ring system.
The two adjacent, electronegative nitrogen atoms in the pyridazine ring render it significantly more electron-deficient than the pyridine ring.[1][2] This fundamental electronic disparity is the primary driver for the observed differences in reactivity.
Table 1: Key Physicochemical and Reactivity Properties
| Property | This compound | 3-Amino-5-chloropyridine | Rationale & Implication |
| Molecular Formula | C₄H₄ClN₃[3] | C₅H₅ClN₂[4] | Different elemental composition. |
| Molecular Weight | 129.55 g/mol [3] | 128.56 g/mol [4] | Similar molecular weights. |
| Ring System | Pyridazine (1,2-diazine) | Pyridine (1-azabenzene) | The two nitrogens in pyridazine strongly withdraw electron density.[1] |
| Amino Group Nucleophilicity | Lower | Higher | The electron-poor pyridazine ring deactivates the exocyclic amino group.[5][6] |
| C-Cl Bond Reactivity (SNAr) | Higher | Lower | The electron-deficient pyridazine ring is highly activated for nucleophilic attack.[7][8] |
| C-Cl Bond Reactivity (Cross-Coupling) | Higher | Lower | Oxidative addition of Pd(0) is generally faster for more electron-deficient rings.[9][10] |
A Head-to-Head Reactivity Comparison
The utility of these isomers in a synthetic sequence is dictated by their performance in common bond-forming reactions.
Nucleophilicity of the Amino Group: Acylation and Alkylation
The exocyclic amino group in both molecules serves as a nucleophile. However, the powerful electron-withdrawing effect of the pyridazine ring in this compound significantly reduces the electron density on its amino nitrogen. This makes it a considerably weaker nucleophile compared to the amino group on the more electron-rich pyridine ring of 3-amino-5-chloropyridine.[5]
Practical Implication: Reactions such as acylation or alkylation on this compound will often require more forcing conditions—such as stronger bases, higher temperatures, or more reactive electrophiles—to achieve yields comparable to those with 3-amino-5-chloropyridine.[11][12]
Nucleophilic Aromatic Substitution (SNAr) at the Chlorine-Bearing Carbon
Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing halo-heterocycles. The reaction rate is highly sensitive to the electronic nature of the aromatic ring.[8] The severely electron-deficient pyridazine ring of this compound is highly activated towards nucleophilic attack, making its chlorine atom exceptionally labile.[7][13] Conversely, the chlorine on the less electron-poor pyridine ring of 3-amino-5-chloropyridine is significantly less reactive.[14][15][16]
Practical Implication: For SNAr reactions, this compound is the superior substrate, allowing for milder reaction conditions and a broader scope of applicable nucleophiles. This high reactivity can be exploited for selective functionalization in the presence of less activated aryl chlorides.
Caption: Reactivity summary of the two isomers across key reaction types.
Palladium-Catalyzed Cross-Coupling Reactions
Both molecules are competent substrates for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, which are workhorse reactions in drug discovery.[17][18]
-
Suzuki-Miyaura Coupling: The oxidative addition of the palladium(0) catalyst to the C-Cl bond is the rate-limiting step and is facilitated by electron-deficient substrates.[9][10][19] Consequently, this compound generally undergoes Suzuki coupling more readily than 3-amino-5-chloropyridine, often allowing for lower catalyst loadings or milder conditions.[20][21]
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds.[18][22] While both isomers can be used, the higher reactivity of the C-Cl bond in this compound must be managed. Careful selection of ligands and reaction conditions is crucial to achieve selective amination at the chlorine position without competing reactions involving the exocyclic amino group, which may require protection.[23][24]
Field-Proven Experimental Protocols
The following protocols provide validated starting points for common transformations with these reagents.
Protocol 1: Acylation of 3-Amino-5-chloropyridine
This procedure leverages the higher nucleophilicity of the amino group on the pyridine scaffold.
Objective: To synthesize N-(5-chloropyridin-3-yl)acetamide.
Methodology:
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 3-amino-5-chloropyridine (1.0 eq) in dry pyridine (5-10 volumes).[25]
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Addition: Add acetic anhydride (1.1 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Quench & Workup: Upon completion, carefully add water to quench the reaction. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[25]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Caption: Step-by-step workflow for the acylation of 3-amino-5-chloropyridine.
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol takes advantage of the enhanced reactivity of the C-Cl bond on the pyridazine ring.
Objective: To synthesize 5-(4-methoxyphenyl)pyridazin-3-amine.
Methodology:
-
Setup: To an oven-dried flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).[26]
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residue.
-
Extraction: Wash the filtrate with water and brine.
-
Isolation & Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Strategic Synthesis Recommendations
-
When targeting the amino group for acylation, alkylation, or other nucleophilic additions, 3-amino-5-chloropyridine is the preferred substrate due to its higher intrinsic nucleophilicity, leading to milder conditions and potentially cleaner reactions.
-
For SNAr displacement of the chlorine atom , This compound is the significantly more reactive and advantageous choice, enabling a broader range of transformations under more gentle conditions.
-
In palladium-catalyzed cross-coupling reactions , both substrates are effective, but the higher reactivity of the C-Cl bond in This compound can be harnessed to potentially lower catalyst loadings and reaction times. However, this reactivity necessitates careful condition screening to ensure selectivity.
By appreciating the electronically-driven reactivity differences between these valuable building blocks, synthetic chemists can design more efficient, robust, and predictable routes to complex target molecules, thereby accelerating the pace of innovation in drug discovery.
References
- 1. scribd.com [scribd.com]
- 2. quora.com [quora.com]
- 3. 5-Amino-3-chloro-pyridazine | C4H4ClN3 | CID 14099144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Amino-5-chloropyridine | C5H5ClN2 | CID 818257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]
- 17. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research.rug.nl [research.rug.nl]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Biological Activity of Chloropyridazinamine Isomers: A Medicinal Chemist's Perspective
Introduction: The Pyridazine Scaffold and the Critical Role of Isomerism
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, make it an attractive core for designing novel therapeutic agents. The introduction of substituents, such as chloro and amino groups, further diversifies its potential by modulating its physicochemical properties and biological target interactions.
This guide provides an in-depth comparison of the biological activities of key chloropyridazinamine isomers, not by directly comparing the parent molecules, for which data is sparse, but by examining their synthetic utility and the pharmacological profiles of their derivatives. The positional isomerism of the chloro and amino groups profoundly influences the reactivity of the scaffold and, consequently, the biological activities of the resulting compounds. We will primarily focus on the well-explored 6-chloropyridazin-3-amine scaffold and contrast it with the emerging potential of the 5-chloropyridazin-3-amine isomer, offering insights for researchers and professionals in drug discovery and development.
The 6-Chloropyridazin-3-amine Scaffold: A Cornerstone in Kinase Inhibition and Anticancer Drug Discovery
The 6-chloropyridazin-3-amine moiety has established itself as a cornerstone in the synthesis of a multitude of potent biological agents, particularly in the realm of oncology. Its synthetic tractability, with two distinct reactive sites, allows for the systematic construction of diverse molecular architectures.
Dominance in VEGFR-2 Inhibition
A significant body of research highlights the utility of the 6-chloropyridazin-3-amine scaffold in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibition of this receptor is a clinically validated strategy in cancer therapy.
The 6-chloropyridazin-3-amine core often serves as a hinge-binding motif, with the amino group forming critical hydrogen bonds within the ATP-binding pocket of the kinase. The chloro group provides a reactive handle for introducing various substituents that can occupy adjacent pockets, thereby enhancing potency and selectivity.
Table 1: Representative 6-Chloropyridazin-3-amine Derivatives and their VEGFR-2 Inhibitory Activity
| Derivative Class | Target | IC50 (nM) | Reference |
| Pyridazinyl-ureas | VEGFR-2 | 60.7 | [1] |
| Pyridazinyl-amides | VEGFR-2 | 107 | [1] |
| Imidazo[1,2-b]pyridazines | VEGFR-2 | 92.2 (% inhibition at 10 µM) | [2] |
Broader Anticancer Applications
Beyond VEGFR-2, derivatives of 6-chloropyridazin-3-amine have demonstrated efficacy against a range of other cancer-related targets and cell lines. For instance, novel hybrids incorporating this scaffold have been designed as PARP-1 inhibitors, which are crucial for DNA repair and are a validated target in cancers with specific DNA repair deficiencies[3].
The general synthetic strategy often involves the nucleophilic substitution of the chlorine atom or a palladium-catalyzed cross-coupling reaction to introduce diversity, while the amino group can be acylated or used in condensation reactions to build more complex heterocyclic systems.
The this compound Scaffold: An Underexplored Isomer with Therapeutic Potential
In stark contrast to its 6-chloro counterpart, the this compound scaffold is significantly less explored in the scientific literature regarding the biological activity of its derivatives. This disparity does not necessarily imply a lack of potential but rather presents an opportunity for novel drug discovery efforts.
While direct comparative studies are unavailable, the synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles for their analgesic properties showcases the utility of a related precursor, 3-chloro-6-hydrazinopyridazine[4][5][6][7][8]. Although this study ultimately focuses on a 6-chloro-substituted pyridazine, it underscores the potential of the pyridazine core in diverse therapeutic areas beyond oncology.
The different electronic environment and steric hindrance around the reactive sites of this compound compared to the 6-chloro isomer could lead to derivatives with novel pharmacological profiles. It is plausible that this scaffold could yield inhibitors of different kinase families or modulators of other enzyme and receptor systems. Further synthetic exploration and biological screening of derivatives of this compound are warranted to unlock its therapeutic potential.
Comparative Analysis and Structure-Activity Relationship (SAR) Insights
The available body of evidence strongly suggests that the positional isomerism of the chloro and amino groups on the pyridazine ring is a critical determinant of the biological activities of their derivatives.
-
The 6-Chloropyridazin-3-amine Isomer: The positioning of the amino group at the 3-position and the chloro group at the 6-position appears to be optimal for targeting the hinge region of many kinases. This arrangement allows for the strategic elaboration of the molecule to achieve high potency and selectivity. The extensive literature on its derivatives solidifies its status as a "go-to" scaffold for kinase inhibitor design.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key biological assays are provided below. These protocols are based on established methodologies and serve as a starting point for the evaluation of novel pyridazine derivatives.
VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
In a 96-well plate, add 5 µL of the test compound solution or vehicle control.
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable curve-fitting software.
MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
Visualization of Key Pathways and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a simplified VEGFR-2 signaling pathway and a general workflow for the screening of potential kinase inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by pyridazine-based kinase inhibitors.
Caption: General experimental workflow for the screening and development of pyridazine-based anticancer agents.
References
- 1. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 2. US5811555A - Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof - Google Patents [patents.google.com]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 5-Chloropyridazin-3-amine
For researchers, synthetic chemists, and professionals in drug development, the synthesis of a novel compound is a moment of discovery. However, the true value of that discovery is only realized upon its unambiguous structural validation. This guide provides an in-depth comparison of analytical techniques essential for confirming the structure of novel compounds derived from 5-Chloropyridazin-3-amine, a versatile scaffold in medicinal chemistry.[1][2] We move beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
The Imperative of Structural Integrity in Drug Discovery
Pyridazine derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including anticancer and analgesic drugs.[3][4][5][6] When synthesizing new molecules from a starting material like this compound, the potential for isomeric products, unexpected rearrangements, or incomplete reactions is ever-present. Therefore, rigorous structural confirmation is not merely a procedural step but a fundamental requirement for several reasons:
-
Scientific Reproducibility: Ensures that other researchers can replicate the synthesis and biological findings.
-
Structure-Activity Relationship (SAR) Studies: Accurate structural data is the bedrock of SAR, guiding the rational design of more potent and selective drug candidates.[6]
-
Intellectual Property: Unambiguous characterization is essential for patent protection.
-
Safety and Efficacy: In drug development, confirming the exact molecular structure is paramount to understanding its pharmacological and toxicological profile.[7]
This guide compares the primary analytical methods used in this critical validation process, offering insights into how they complement one another to build an irrefutable structural proof.
The Analytical Workflow: A Multi-Technique Approach
No single technique can provide all the necessary structural information. A robust validation strategy employs a combination of spectroscopic and analytical methods in a logical sequence. The results from each step should corroborate and build upon the last, creating a self-validating system.
Caption: Overall workflow for structural validation of novel compounds.
Comparative Analysis of Key Validation Techniques
The selection of an analytical technique depends on the specific question being asked. Is the compound pure? What is its molecular weight? How are the atoms connected? The following table and detailed descriptions compare the most common methods used to answer these questions.
Data Presentation: Comparison of Analytical Techniques
| Technique | Principle | Information Gained | Key Strengths | Limitations |
| NMR Spectroscopy | Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Detailed carbon-hydrogen framework, atom connectivity (2D NMR), relative stereochemistry.[8][9] | Provides the most comprehensive structural information for molecules in solution. Unparalleled for determining atom-to-atom connectivity.[10] | Requires relatively larger sample amounts. Can be complex to interpret with significant signal overlap. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues.[11] | Extremely sensitive, requiring very little sample. High-resolution MS (HRMS) provides exact mass for molecular formula determination.[7][12] | Does not provide information on atom connectivity or stereochemistry. Isomers often cannot be distinguished. |
| HPLC | Separates components of a mixture based on their differential partitioning between a stationary and mobile phase.[13] | Purity of the compound, retention time for identity confirmation, isolation of pure compounds.[14] | Gold standard for assessing sample purity.[13][15] Highly reproducible and quantifiable. | Provides limited structural information on its own. Often coupled with MS for identification. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Presence or absence of specific functional groups (e.g., C=O, N-H, C-Cl).[16][17] | Fast, non-destructive, and excellent for a quick check of key functional groups, confirming reaction success (e.g., appearance of a new carbonyl band).[18] | Provides a molecular "fingerprint" but not a complete structure. Spectrum can be complex.[19] |
| X-Ray Crystallography | Analyzes the diffraction pattern of X-rays passing through a single crystal of the compound. | Unambiguous 3D molecular structure, bond lengths, bond angles, absolute stereochemistry.[20][21] | The definitive "gold standard" for absolute structure determination.[22][23][24] Provides a complete and precise 3D model of the molecule. | Requires a high-quality single crystal, which can be difficult and time-consuming to grow.[22] |
| Elemental Analysis | Determines the mass percentage of each element (C, H, N, S) in a pure sample. | Empirical formula of the compound.[25][26] | Provides fundamental confirmation of the elemental composition.[27][28] | Requires a highly pure sample. Does not distinguish between isomers. Provides the simplest formula, not necessarily the molecular formula. |
Experimental Protocols and Mechanistic Insights
Here, we detail the methodologies for the most critical validation techniques, explaining the scientific reasoning behind the procedural steps.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules.[10] For pyridazine derivatives, it is indispensable for assigning proton and carbon positions on the heterocyclic ring and its substituents.[8][9][29]
Causality: The choice of experiments is hierarchical. A ¹H NMR provides the initial map. An HSQC links protons to the carbons they are attached to. A COSY identifies neighboring protons. Finally, an HMBC reveals longer-range (2-3 bond) C-H connections, allowing the chemist to piece together the molecular fragments.
Caption: Using 2D NMR correlations to establish molecular connectivity.
Step-by-Step Methodology:
-
Sample Preparation:
-
Action: Dissolve 5-10 mg of the highly pure compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Reasoning: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. The choice of solvent (e.g., DMSO-d₆) can be crucial for resolving exchangeable protons like those on amine (N-H) groups.
-
-
¹H NMR Acquisition:
-
Action: Acquire a standard one-dimensional proton NMR spectrum.
-
Reasoning: This provides the initial information: chemical shift (electronic environment of protons), integration (number of protons), and multiplicity (neighboring protons). For pyridazine derivatives, expect signals in the aromatic region (~7-9 ppm).[30]
-
-
¹³C{¹H} NMR Acquisition:
-
Action: Acquire a proton-decoupled carbon spectrum.
-
Reasoning: This reveals the number of unique carbon environments in the molecule. The chemical shifts indicate the type of carbon (e.g., sp², sp³).
-
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence):
-
Action: Run a phase-sensitive HSQC experiment.
-
Reasoning: This experiment generates a 2D plot correlating each proton signal with the carbon signal of the atom it is directly attached to. It's the most reliable way to assign which proton belongs to which carbon.
-
-
2D NMR - COSY (Correlation Spectroscopy):
-
Action: Run a COSY experiment.
-
Reasoning: This experiment shows correlations between protons that are coupled to each other, typically through three bonds (e.g., H-C-C-H). It is used to trace out spin systems and identify adjacent protons on the pyridazine ring or its substituents.
-
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):
-
Action: Run an HMBC experiment.
-
Reasoning: This is the key experiment for connecting molecular fragments. It shows correlations between protons and carbons that are separated by 2 or 3 bonds. By observing a correlation from a proton on a substituent to a carbon on the pyridazine ring, you can definitively prove the point of attachment.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerhouse analytical technique in drug discovery, providing crucial information on molecular weight and formula.[11][12][31]
Causality: While standard MS gives the nominal mass, HRMS provides the exact mass to four or five decimal places. This high precision allows for the calculation of a unique elemental composition, ruling out other potential molecular formulas that may have the same nominal mass.
Step-by-Step Methodology:
-
Sample Preparation:
-
Action: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Reasoning: High concentrations can cause signal suppression or detector saturation. The solvent must be volatile and compatible with the chosen ionization method.
-
-
Ionization:
-
Action: Choose an appropriate soft ionization technique, typically Electrospray Ionization (ESI) for polar, nitrogen-containing compounds like pyridazine derivatives.
-
Reasoning: Soft ionization techniques like ESI transfer the molecule into the gas phase as an ion with minimal fragmentation, ensuring the primary peak observed corresponds to the intact molecule (e.g., [M+H]⁺).
-
-
Mass Analysis:
-
Action: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
-
Reasoning: These analyzers have the mass accuracy required (typically < 5 ppm error) to distinguish between molecules with very similar masses.
-
-
Data Analysis:
-
Action: Use the instrument's software to calculate the molecular formula that best fits the experimentally observed exact mass.
-
Reasoning: The software compares the measured mass against a database of all possible elemental combinations (C, H, N, Cl, etc.) and provides the most likely molecular formula, which must then be corroborated by NMR and elemental analysis data.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC)
HPLC is the definitive method for determining the purity of a synthesized compound, a critical prerequisite for all other analytical tests.[13][14][32]
Causality: The principle of chromatography is separation. By developing a method where the compound of interest elutes as a single, sharp peak at a specific retention time, one can confidently quantify its purity by measuring the area of that peak relative to the total area of all peaks in the chromatogram.
Step-by-Step Methodology:
-
Method Development:
-
Action: Select a suitable column (e.g., C18 for reverse-phase) and develop a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Reasoning: The goal is to find conditions that provide good separation between the main compound, any remaining starting materials, and potential by-products. A C18 column is a versatile starting point for many organic molecules.
-
-
Sample Preparation:
-
Action: Prepare a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Reasoning: Dissolving in the mobile phase ensures compatibility. Filtering prevents particulates from damaging the HPLC system.
-
-
Analysis:
-
Action: Inject a small volume (e.g., 5-10 µL) onto the column and record the chromatogram using a UV detector set to a wavelength where the compound absorbs strongly.
-
Reasoning: UV detection is a common, robust method for detecting aromatic compounds like pyridazines.
-
-
Purity Calculation:
-
Action: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.
-
Reasoning: This "area percent" method provides a reliable estimation of the compound's purity, which should ideally be >95% for use in further biological or advanced characterization studies.
-
Decision Making in Structural Validation
Choosing the right tool for the job is essential for an efficient and cost-effective validation process.
Caption: Decision tree for selecting the appropriate analytical technique.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. moravek.com [moravek.com]
- 14. pharmoutsourcing.com [pharmoutsourcing.com]
- 15. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 16. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 17. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 18. researchgate.net [researchgate.net]
- 19. par.nsf.gov [par.nsf.gov]
- 20. rigaku.com [rigaku.com]
- 21. excillum.com [excillum.com]
- 22. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Thieme E-Books & E-Journals [thieme-connect.de]
- 25. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 26. ck12.org [ck12.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Determining Empirical and Molecular Formulas [saylordotorg.github.io]
- 29. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 30. Pyridazine(289-80-5) 1H NMR spectrum [chemicalbook.com]
- 31. spectroscopyonline.com [spectroscopyonline.com]
- 32. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
A Comparative Guide to the In Vitro Performance of 5-Chloropyridazin-3-amine Derivatives as Kinase Inhibitors
This guide provides an in-depth comparison of the in vitro biological activities of various derivatives based on the 5-chloropyridazin-3-amine scaffold. Designed for researchers in drug discovery and medicinal chemistry, this document synthesizes experimental data from recent studies, focusing on the rationale behind experimental design and the interpretation of results. We will explore how structural modifications to the core pyridazine ring influence efficacy against key oncological targets, primarily receptor tyrosine kinases.
The Pyridazine Scaffold: A Privileged Structure in Kinase Inhibition
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its high π-deficiency and the ability of its nitrogen atoms to act as hydrogen bond acceptors make it an ideal scaffold for designing targeted therapies.[1][2] Specifically, the this compound core offers synthetically accessible points for modification, allowing for the systematic exploration of structure-activity relationships (SAR). The chlorine atom at the 5-position serves as a versatile handle for nucleophilic substitution reactions, while the amine group at the 3-position can be readily functionalized, enabling the creation of diverse chemical libraries.
The primary focus for derivatives of this class has been the inhibition of protein kinases, enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them high-value therapeutic targets.[3] Pyridazine derivatives have shown potent inhibitory activity against several key kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Interleukin-2-inducible T-cell Kinase (ITK).[3][4][5] This guide will compare derivatives designed to target these pathways.
Experimental Design: In Vitro Assay Workflow
The evaluation of novel chemical entities follows a logical and systematic workflow designed to assess their biological activity and cellular effects. The process begins with biochemical assays to determine direct target engagement and progresses to cell-based assays to evaluate phenotypic effects in a more complex biological system.
Caption: Standard workflow for in vitro evaluation of kinase inhibitors.
Comparative Analysis of In Vitro Activity
The following table summarizes the in vitro performance of representative pyridazine derivatives from various studies. The data highlights the potency of these compounds against specific kinases and cancer cell lines. The choice of reference drugs, such as Imatinib and Sorafenib, provides a benchmark for evaluating the activity of these novel compounds.[1][3]
| Compound Class/ID | Target Kinase(s) | Assay Type | Cell Line(s) | Key Result (IC50/GI50) | Reference |
| Pyridazinone Diarylurea (17a) | VEGFR-2 | Kinase Inhibition | - | 60.70 nM | [1] |
| Pyridazinone Diarylurea (10l) | - | Cytotoxicity | A549/ATCC (NSCLC) | GI50: 1.66 µM | [1] |
| Imidazo[1,2-b]pyridazine (34f) | FLT3-ITD, FLT3-D835Y | Kinase Inhibition | - | IC50: 4 nM, 1 nM | [5] |
| Imidazo[1,2-b]pyridazine (34f) | - | Antiproliferative | MV4-11, MOLM-13 (AML) | GI50: 7 nM, 9 nM | [5] |
| 3-oxo-dihydropyridazine (9) | ITK | Kinase Inhibition | - | IC50: 0.87 µM | [6] |
| 3-oxo-dihydropyridazine (9) | - | Cytotoxicity | Jurkat (T-cell leukemia) | IC50: 37.61 µM | [6] |
| Pyridazine Derivative (5b) | VEGFR | Kinase Inhibition | - | 92.2% inhibition @ 10 µM | [3][7] |
| Pyridazine Derivative (5b) | - | Cytotoxicity | HCT-116 (Colon) | IC50: 7.9 µM | [3][7] |
Interpretation of Data:
The data clearly demonstrates the versatility of the pyridazine scaffold. By modifying the substituents, researchers have successfully developed potent inhibitors for different kinase targets.
-
VEGFR-2 Inhibition: The pyridazinone-based diarylurea derivatives show strong potential as anti-angiogenic agents. Compound 17a , for instance, exhibits a nanomolar IC50 value against VEGFR-2, comparable to some clinically used inhibitors.[1] This activity is often evaluated in cell lines like HCT-116 (colon cancer) and MCF-7 (breast cancer).[3][7]
-
FLT3 Inhibition: For hematological malignancies like Acute Myeloid Leukemia (AML), FLT3 is a critical target. The imidazo[1,2-b]pyridazine series, developed through scaffold hopping, yielded compound 34f with exceptional potency against both wild-type and mutated FLT3 kinase.[5] Its low nanomolar GI50 values in FLT3-dependent cell lines (MV4-11, MOLM-13) underscore its specific mechanism of action.[5]
-
ITK Inhibition: In T-cell mediated disorders, ITK is a promising target. The 3-oxo-2,3-dihydropyridazine derivatives were designed specifically for ITK inhibition. Compound 9 emerged as a selective inhibitor with a sub-micromolar IC50 and a favorable therapeutic index, showing significantly less toxicity in non-cancerous fibroblast cells.[6]
Key Experimental Methodologies
The trustworthiness of the comparative data hinges on the robustness of the underlying experimental protocols. Below are detailed, step-by-step methodologies for the key in vitro assays.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Causality: The principle is to measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. A reduction in phosphorylation indicates inhibitory activity.
-
Preparation: Recombinant human kinase (e.g., VEGFR-2, FLT3-ITD) is diluted in a kinase buffer. The substrate (e.g., a synthetic peptide) and ATP are also prepared in the same buffer.
-
Compound Incubation: The test compounds (derivatives) are serially diluted to various concentrations. 10 µL of each dilution is added to the wells of a 96-well plate.
-
Reaction Initiation: 20 µL of the kinase solution is added to each well and incubated for 10-15 minutes at room temperature to allow for compound-enzyme binding.
-
Phosphorylation: 20 µL of the ATP/substrate mixture is added to initiate the phosphorylation reaction. The plate is incubated for 30-60 minutes at 30°C.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is commonly done using technologies like ADP-Glo™, which measures ADP production as an indicator of kinase activity.
-
Data Analysis: The luminescence or fluorescence signal is read using a plate reader. The percent inhibition is calculated relative to a DMSO control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition against compound concentration.
Cell Viability Assay (MTT Protocol)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Causality: Viable cells contain mitochondrial reductases that can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Cell Seeding: Cancer cells (e.g., MV4-11, HCT-116) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The pyridazine derivatives are dissolved in DMSO and serially diluted in cell culture medium. The medium in the wells is replaced with medium containing the test compounds at various concentrations. A vehicle control (DMSO) is included.
-
Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the purple formazan crystals.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the DMSO-treated control cells. The GI50 or IC50 value is then determined from the dose-response curve.
Signaling Pathway and Mechanism of Action
Many of the targeted kinases, such as VEGFR and FLT3, are receptor tyrosine kinases (RTKs). Their inhibition blocks downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of a generic RTK signaling pathway by pyridazine derivatives.
Further mechanistic studies often reveal that potent derivatives induce cell cycle arrest and apoptosis. For example, some pyridazinone compounds were shown to arrest the cell cycle in the G0–G1 phase and upregulate pro-apoptotic genes like p53 and Bax while downregulating the anti-apoptotic gene Bcl-2.[1] This confirms that the observed cytotoxicity is due to a programmed cell death mechanism rather than non-specific toxicity.
Conclusion and Future Directions
The this compound scaffold and its close analogs are exceptionally fruitful starting points for the development of novel kinase inhibitors. The in vitro data consistently shows that targeted modifications can produce derivatives with high potency and selectivity against key oncogenic drivers like VEGFR, FLT3, and ITK. The imidazo[1,2-b]pyridazine derivative 34f stands out for its remarkable potency against FLT3-ITD in AML models, while pyridazinone-based diarylureas show significant promise as VEGFR-2 inhibitors.[1][5]
Future research should focus on optimizing the pharmacokinetic properties of these potent leads to improve their in vivo efficacy and safety profiles. Further exploration of SAR will help in fine-tuning selectivity, thereby minimizing off-target effects. The dual-function approach, such as designing compounds with both anticancer and antimicrobial properties, also represents an exciting avenue for future development.[1] The robust and validated in vitro assays detailed in this guide will remain central to these ongoing drug discovery efforts.
References
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 4. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]
- 5. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Benchmarking the Efficacy of 5-Chloropyridazin-3-amine-Based Inhibitors: A Comparative Guide
In the landscape of modern drug discovery, the pyridazine scaffold has emerged as a privileged structure, lauded for its unique physicochemical properties that enhance drug-target interactions and improve pharmacokinetic profiles.[1] Among its derivatives, the 5-Chloropyridazin-3-amine core has garnered significant attention as a versatile starting point for the development of potent and selective inhibitors against a range of clinically relevant targets. This guide provides an in-depth, objective comparison of the efficacy of this compound-based inhibitors, juxtaposing their performance against established alternatives and elucidating the experimental methodologies crucial for their evaluation.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of medicinal chemistry and pharmacology. We will dissect the performance of these inhibitors against three key targets: Interleukin-2-inducible T-cell Kinase (ITK), Cyclooxygenase-2 (COX-2), and Poly (ADP-ribose) polymerase-1 (PARP-1), providing the scientific rationale behind the experimental designs and interpreting the comparative data to guide future research endeavors.
The Scientific Rationale for the this compound Scaffold
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, possesses a unique electronic distribution that confers several advantageous properties for a therapeutic agent. Its high dipole moment and dual hydrogen-bonding capacity facilitate robust interactions with target proteins. The incorporation of a chloro group at the 5-position and an amine at the 3-position provides key points for synthetic elaboration, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic parameters. This scaffold serves as an excellent foundation for creating libraries of compounds to probe the active sites of various enzymes.
Section 1: Interleukin-2-inducible T-cell Kinase (ITK) Inhibition
ITK is a non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling, making it a compelling target for autoimmune diseases and T-cell malignancies.[2] Inhibition of ITK can modulate T-cell activation and cytokine production.[2]
Signaling Pathway and Experimental Workflow
The engagement of the TCR initiates a signaling cascade that leads to the activation of ITK, which in turn phosphorylates and activates Phospholipase C-γ1 (PLCγ1).[1] This leads to downstream signaling events culminating in T-cell activation.[1] A common method to assess inhibitor potency is through an in vitro kinase assay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]
ITK Signaling Pathway
Caption: Simplified ITK signaling cascade leading to T-cell activation and the point of inhibition.
In Vitro ITK Kinase Assay Workflow
Caption: General workflow for an in vitro ITK kinase inhibition assay.
Comparative Efficacy Data
A series of novel 3-oxo-2,3-dihydropyridazine derivatives, which can be conceptually derived from a this compound scaffold, have been synthesized and evaluated for their potential as ITK inhibitors.[3] For comparison, we will consider the established Bruton's tyrosine kinase (BTK) and ITK inhibitor, Ibrutinib, as the alternative.
| Compound ID | Scaffold | Target(s) | IC₅₀ (µM) | Reference |
| Compound 22 | 3-oxo-2,3-dihydropyridazine | ITK | 0.19 | [3] |
| Ibrutinib | Pyrazolopyrimidine | BTK, ITK | 0.001 (BTK), 0.011 (ITK) | [4] |
Analysis: Compound 22, a pyridazine-based inhibitor, demonstrates potent activity against ITK with an IC₅₀ in the sub-micromolar range.[3] While Ibrutinib is more potent against ITK, it is a dual inhibitor with significantly higher potency for BTK. The development of pyridazine-based inhibitors like Compound 22 is driven by the pursuit of greater selectivity for ITK to minimize off-target effects associated with BTK inhibition. The data suggests that the this compound core can be successfully modified to yield potent and potentially more selective ITK inhibitors.
Experimental Protocol: In Vitro ITK Kinase Assay (TR-FRET)
This protocol is a representative method for determining the IC₅₀ value of a test compound against ITK.[1]
-
Reagent Preparation:
-
Prepare a 10-point, 4-fold serial dilution of the this compound-based inhibitor and the reference compound (e.g., Ibrutinib) in 100% DMSO. Subsequently, dilute this series into 1X Kinase Buffer to the desired starting concentration.
-
Prepare a solution of recombinant human ITK enzyme in 1X Kinase Buffer.
-
Prepare a solution containing a fluorescein-labeled peptide substrate and ATP at 2X their final desired concentrations in 1X Kinase Buffer. The ATP concentration should be at its apparent Km for ITK.
-
-
Kinase Reaction:
-
Add 5 µL of the serially diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the ITK enzyme solution to all wells except for the "no enzyme" control wells.
-
Gently mix and incubate for 20 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to all wells.
-
-
Detection:
-
After a 60-minute incubation at room temperature, stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody.
-
Incubate for an additional 60 minutes at room temperature to allow for antibody binding.
-
-
Data Analysis:
-
Read the plate on a TR-FRET compatible plate reader.
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Section 2: Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[5] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[6]
Signaling Pathway and Experimental Workflow
COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then converted to various prostaglandins, including PGE2.[7] These prostaglandins act on their respective receptors to elicit a range of biological effects.[8] The efficacy of COX-2 inhibitors is typically assessed using an in vitro enzyme inhibition assay.[9]
COX-2 Signaling Pathway
Caption: The COX-2 pathway for prostaglandin synthesis and the target of inhibition.
In Vitro COX-2 Inhibition Assay Workflow
Caption: General workflow for an in vitro COX-2 inhibition assay.
Comparative Efficacy Data
A series of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles have been synthesized and evaluated as potential analgesic agents targeting COX-2.[7] We will compare their efficacy against the well-established selective COX-2 inhibitor, Celecoxib.[10]
| Compound ID | Scaffold | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 4d | 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazole | COX-2 | 0.09 | >1111 | [7] |
| Compound 7c | 5-amino-3-aryl-1-(6'-piperidinopyridazin-3'-yl)pyrazole | COX-2 | 0.12 | >833 | [7] |
| Celecoxib | Diaryl-substituted pyrazole | COX-2 | 0.04 | 375 | [11] |
Analysis: The this compound-derived compounds 4d and 7c exhibit potent inhibition of COX-2, with IC₅₀ values in the low nanomolar range, comparable to that of Celecoxib.[7] Notably, these compounds demonstrate a high selectivity index, suggesting a favorable safety profile with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition. The data indicates that the this compound scaffold is a promising platform for the development of novel, potent, and selective COX-2 inhibitors.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is a representative method for screening COX-2 inhibitors.[12][13]
-
Reagent Preparation:
-
Prepare a 10-point serial dilution of the test inhibitors (this compound derivatives and Celecoxib) in a suitable solvent (e.g., DMSO).
-
Reconstitute human recombinant COX-2 enzyme in the provided assay buffer.
-
Prepare the reaction mix containing COX Assay Buffer, a fluorescent probe, and a cofactor.
-
Prepare the arachidonic acid substrate solution.
-
-
Screening Protocol:
-
Add 10 µL of the diluted test inhibitor or vehicle to the wells of a 96-well white opaque plate.
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
-
Measurement:
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in a kinetic mode at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Section 3: Poly (ADP-ribose) polymerase-1 (PARP-1) Inhibition
PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[14] Inhibiting PARP-1 in cancer cells with deficient homologous recombination pathways (e.g., BRCA1/2 mutations) leads to synthetic lethality, making it a validated anticancer target.[15]
Signaling Pathway and Experimental Workflow
Upon detecting a DNA single-strand break, PARP-1 binds to the damaged site and synthesizes poly (ADP-ribose) chains on itself and other nuclear proteins.[16] This process recruits other DNA repair proteins to the site of damage.[17] The efficacy of PARP-1 inhibitors is commonly measured using an in vitro enzymatic assay that quantifies the consumption of NAD+, the substrate for PARP-1.[18]
PARP-1 DNA Damage Repair Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. ITK (gene) - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination therapy versus celecoxib, a single selective COX-2 agent, to reduce gastrointestinal toxicity in arthritic patients: patient and cost-effectiveness considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijbs.com [ijbs.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. caep.ca [caep.ca]
- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
A Comparative Guide to the X-ray Crystallographic Analysis of 5-Chloropyridazin-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Pyridazine Scaffolds
Pyridazine derivatives, a class of heterocyclic compounds containing a six-membered ring with two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry.[1][2] Their unique electronic properties and ability to participate in various intermolecular interactions make them privileged scaffolds in the design of therapeutic agents.[2][3] Among these, 5-Chloropyridazin-3-amine and its derivatives are of particular interest due to their synthetic versatility and documented biological activities.[4]
The precise three-dimensional arrangement of atoms within these molecules dictates their function, influencing everything from receptor binding affinity to metabolic stability. Therefore, the unambiguous determination of their molecular structure is not merely an academic exercise but a critical step in the drug discovery and development pipeline.[5][6] Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for this purpose, providing atomic-resolution insights that are unparalleled by other analytical techniques.[7][8][9]
This guide offers an in-depth exploration of the X-ray crystallographic analysis of this compound derivatives. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, present a self-validating workflow, and objectively compare SCXRD with alternative characterization methods. Our goal is to provide researchers with the foundational knowledge and practical insights required to successfully elucidate and interpret the solid-state structures of this important class of molecules.
The Gold Standard: Why Single-Crystal X-ray Diffraction?
X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal.[10] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal lattice.[8][9] By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the positions of atoms, their chemical bonds, and other structural details can be deduced.[10]
For a medicinal chemist working with a novel this compound derivative, SCXRD provides unequivocal data on:
-
Molecular Connectivity and Constitution: It confirms the successful synthesis of the target molecule.
-
Absolute Stereochemistry: It unambiguously determines the three-dimensional arrangement of chiral centers.
-
Conformational Analysis: It reveals the preferred shape of the molecule in the solid state.
-
Intermolecular Interactions: It maps out crucial hydrogen bonds, π-stacking, and other non-covalent interactions that govern crystal packing and can inform on potential interactions with biological targets.[7]
This level of detail is fundamental to building robust structure-activity relationships (SAR) and for the rational design of next-generation drug candidates.[5][6]
Experimental Workflow: From Powder to Publication
The path from a newly synthesized compound to a refined crystal structure is a multi-step process that demands careful execution and quality control. Here, we outline a comprehensive, self-validating protocol for the analysis of a this compound derivative.
Detailed Experimental Protocol
Step 1: Crystal Growth (The Art and Science)
-
Causality: The entire experiment hinges on obtaining a single, high-quality crystal, typically 30-300 microns in size, that is free of defects.[8][11] For pyridazine derivatives, which often have moderate polarity, a range of solvent systems should be screened.
-
Protocol:
-
Slow Evaporation: Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, acetonitrile, or a mixture like dichloromethane/hexane) in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for several days to weeks.
-
Vapor Diffusion: Create a saturated solution of the compound in a solvent in which it is highly soluble. Place this in a small, open vial. Place the small vial inside a larger, sealed jar containing a "non-solvent" in which the compound is poorly soluble but which is miscible with the solvent. The non-solvent vapor will slowly diffuse into the solvent, reducing the compound's solubility and promoting crystallization.
-
-
Trustworthiness Check: Visually inspect the resulting crystals under a microscope. They should have well-defined faces, sharp edges, and be optically clear.
Step 2: Data Collection
-
Causality: The crystal is mounted and exposed to a monochromatic X-ray beam.[9] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8] Low temperature (typically 100 K) is used to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
Protocol:
-
Select a suitable crystal and mount it on a cryo-loop.
-
Place the mounted crystal on the goniometer head of the diffractometer.
-
Cool the crystal under a stream of cold nitrogen gas.
-
Perform an initial series of short exposures to determine the unit cell parameters and crystal quality.
-
If the crystal is suitable, proceed with a full data collection strategy, which involves rotating the crystal through a range of angles while collecting hundreds or thousands of diffraction images.
-
Step 3: Structure Solution and Refinement
-
Causality: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. Computational methods are then used to build an atomic model into this map. This model is then refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data.
-
Protocol:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., absorption).
-
Structure Solution: Software programs (e.g., SHELXT) use direct methods to determine the initial phases and generate a preliminary atomic model.
-
Structure Refinement: The atomic positions and displacement parameters are refined using software (e.g., SHELXL). This iterative process involves adjusting the model to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|).
-
-
Trustworthiness Check: The quality of the final structure is assessed using metrics like the R-factor (R1), which should typically be below 0.05 for a well-refined small molecule structure, and by checking for residual electron density peaks in the final difference Fourier map.
Comparative Analysis: A Multi-Technique Approach
While SCXRD is the gold standard for solid-state structure, a comprehensive characterization of a new this compound derivative relies on a suite of analytical techniques. Each method provides a unique piece of the puzzle.
| Technique | Information Provided | Advantages | Limitations for this compound Derivatives |
| Single-Crystal X-ray Diffraction (SCXRD) | Unambiguous 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing.[8][9][10] | The "gold standard" for absolute structure determination. Provides crucial data on intermolecular interactions.[7] | Requires the growth of suitable single crystals, which can be challenging and time-consuming. Structure is in the solid state, which may differ from the solution state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Covalent structure (connectivity), solution-state conformation, dynamic processes. | Provides data on the molecule's structure and behavior in a biologically relevant solution phase. Does not require crystallization. | Can be ambiguous for determining absolute stereochemistry. Complex molecules may have overlapping signals. |
| Mass Spectrometry (MS) | Precise molecular weight, elemental composition (High-Resolution MS), fragmentation patterns. | Extremely sensitive, confirms molecular formula, and provides clues to the structure through fragmentation. | Provides no information on stereochemistry, conformation, or how atoms are connected. |
| Computational Modeling (e.g., DFT) | Theoretical geometry, electronic properties, conformational analysis. | Can predict structures and properties, aiding in the interpretation of experimental data. No sample required. | It is a theoretical model and must be validated by experimental data. Accuracy depends on the level of theory and basis set used. |
Data Interpretation: A Case Study
Let's consider the published crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile , a related derivative.[12] The crystallographic analysis revealed several key features:
-
Confirmation of Structure: The study unequivocally confirmed the one-pot, three-component synthesis of the title compound.[12]
-
Molecular Geometry: The benzene and pyridazine rings were found to be non-coplanar.[12] This type of conformational detail is critical for understanding how the molecule might fit into a receptor's binding pocket.
-
Intermolecular Interactions: The analysis identified weak intermolecular hydrogen bonds involving the pyridazine and amine nitrogen atoms, which dictate the crystal packing.[12] These interactions are analogous to those that could occur with amino acid residues in a protein target.
Example Crystallographic Data Table (Hypothetical Data for a Novel Derivative)
| Parameter | Value | Significance |
| Empirical Formula | C₁₁H₈ClN₅ | Confirms elemental composition. |
| Formula Weight | 245.67 | Corroborates MS data. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| a, b, c (Å) | 8.123(1), 14.567(2), 9.876(1) | Unit cell dimensions. |
| β (°) | 98.76(1) | Unit cell angle. |
| Volume (ų) | 1154.3(3) | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R1 [I > 2σ(I)] | 0.041 | A low R-factor indicates a good fit between the model and data. |
| wR2 (all data) | 0.115 | A weighted R-factor, also indicating goodness-of-fit. |
This data, typically found in a Crystallographic Information File (CIF), is deposited in public databases like the Cambridge Structural Database (CSD), making it accessible to the global scientific community.[13][14][15][16]
Conclusion
For researchers in drug development, the X-ray crystallographic analysis of this compound derivatives is an indispensable tool. It provides the ultimate proof of structure and offers profound insights into the conformational and intermolecular behavior of these vital pharmacophores. While other analytical techniques like NMR and MS are essential for a complete characterization, SCXRD delivers an unparalleled level of detail, providing the atomic-resolution blueprint necessary for rational drug design. By understanding the principles, mastering the experimental workflow, and skillfully interpreting the results, scientists can accelerate the journey from a promising molecule to a potential therapeutic.
References
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. Pyridazine and its derivatives | PPTX [slideshare.net]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 7. rigaku.com [rigaku.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 12. growingscience.com [growingscience.com]
- 13. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 14. Cambridge Structural Database | Ithaca College [ithaca.edu]
- 15. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
- 16. Cambridge Structural Database | re3data.org [re3data.org]
Comparing the cost-effectiveness of different synthetic routes to 5-Chloropyridazin-3-amine
An In-Depth Guide to the Cost-Effective Synthesis of 6-Chloropyridazin-3-amine
Executive Summary
6-Chloropyridazin-3-amine is a pivotal heterocyclic building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The economic viability of large-scale drug manufacturing is intrinsically linked to the efficiency and cost-effectiveness of the synthetic routes to such precursors. This guide provides a comparative analysis of four distinct synthetic strategies for 6-Chloropyridazin-3-amine, evaluating them on parameters including starting material cost, process complexity, yield, safety, and environmental impact. The routes examined are: 1) Direct Nucleophilic Aromatic Substitution (SNAr) of 3,6-dichloropyridazine, 2) Synthesis via a Pyridazinone intermediate followed by chlorination, 3) De Novo Ring Formation from acyclic precursors, and 4) Synthesis from the bulk chemical Maleic Anhydride. Our analysis indicates that the direct amination of 3,6-dichloropyridazine remains the most prevalent and industrially scalable method due to its high atom economy and procedural simplicity, while the route from maleic anhydride presents a potentially highly cost-effective, albeit more lengthy, alternative for vertically integrated manufacturing.
Introduction: The Significance of the Pyridazine Scaffold
The pyridazine ring system is a "privileged structure" in medicinal chemistry, appearing in numerous therapeutic agents like cadralazine, minaprine, and hydralazine.[2] Its unique electronic properties, stemming from the two adjacent nitrogen atoms, allow for a wide range of chemical modifications, making it an attractive scaffold for drug discovery. 6-Chloropyridazin-3-amine, in particular, offers two distinct reactive sites: an amino group amenable to acylation or alkylation, and a chloro-substituent that can be displaced via nucleophilic substitution or engaged in palladium-catalyzed cross-coupling reactions.[3][4] This versatility has cemented its role as an indispensable intermediate in the synthesis of complex molecules with potential therapeutic activities, including anticancer and analgesic agents.[5][6]
Comparative Analysis of Synthetic Routes
Route 1: Direct Amination of 3,6-Dichloropyridazine
This is the most direct and widely documented method for industrial production. It relies on the nucleophilic aromatic substitution (SNAr) of one chlorine atom on the readily available 3,6-dichloropyridazine with ammonia.
Causality and Mechanistic Insight: The pyridazine ring is electron-deficient due to the electronegativity of the two nitrogen atoms. This deficiency activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens (the 3- and 6-positions). The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step. While both chlorine atoms are activated, controlling the reaction conditions (temperature, pressure, and stoichiometry of ammonia) allows for the selective monosubstitution to yield the desired product.
Experimental Protocol:
-
In a pressure-resistant vessel, combine 3,6-dichloropyridazine (1.0 eq.), aqueous ammonia (8-12 eq.), and a solvent such as 1,4-dioxane or an alcohol (e.g., methanol, ethanol).[7][8]
-
Seal the vessel and heat the reaction mixture to a temperature ranging from 100°C to 180°C.[7]
-
Maintain the temperature and stir the mixture for 5-26 hours, monitoring the reaction's progress by TLC or LC-MS.[7]
-
After cooling the reaction mixture to room temperature, the product often precipitates out of the solution.
-
Collect the solid product by filtration and wash with water.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol. A reported yield for this process is approximately 62%.[8]
Cost-Effectiveness Analysis:
-
Starting Materials: 3,6-dichloropyridazine is a commercially available and relatively inexpensive starting material. Ammonia is a bulk chemical with minimal cost.
-
Process: The primary cost driver is the need for high-pressure and high-temperature equipment, which entails significant capital and energy expenditure.
-
Yield & Purity: Yields are typically moderate to good (60-70%), and the product often precipitates in high purity, simplifying downstream processing.[8]
-
Safety & Environmental: The use of high-pressure ammonia requires stringent safety protocols. Aqueous ammonia is corrosive, and solvent waste requires proper disposal.
Advantages:
-
High atom economy and procedural simplicity (one step).
-
Readily available and low-cost starting materials.
-
Scalable process widely used in industry.[9]
Disadvantages:
-
Requires high-pressure and high-temperature equipment.
-
Safety concerns associated with handling concentrated ammonia under pressure.
-
Potential for formation of the di-amino byproduct if conditions are not carefully controlled.
Route 2: Synthesis from Pyridazinone Intermediates
This strategy involves the initial formation of a pyridazinone ring, followed by a chlorination step to introduce the chloro-substituent.
Causality and Mechanistic Insight: This route leverages the chemistry of pyridazinones. A common precursor, 6-hydroxypyridazin-3-amine (the tautomer of 3-aminopyridazin-6(1H)-one), can be synthesized and then chlorinated. The hydroxyl group of the pyridazinone is converted into a better leaving group by reacting with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). Subsequent nucleophilic attack by chloride ion yields the desired 6-chloropyridazin-3-amine.
Experimental Protocol (Illustrative Two-Step Process):
-
Step 1 (Formation of Pyridazinone): A suitable precursor, such as 3-oxopropanenitrile, is condensed with hydrazine hydrate in a solvent like ethanol, often with an acid or base catalyst, to form the pyridazinone ring.[10]
-
Step 2 (Chlorination): The resulting pyridazinone intermediate is treated with a surplus of phosphorus oxychloride (POCl₃), often with gentle heating.[2]
-
The reaction mixture is stirred until the conversion is complete (monitored by TLC).
-
The excess POCl₃ is carefully quenched, typically by pouring the reaction mixture onto ice.
-
The pH is adjusted with a base to precipitate the crude product.
-
The product is isolated by filtration and purified by recrystallization or column chromatography.
Cost-Effectiveness Analysis:
-
Starting Materials: The cost can vary significantly depending on the chosen pyridazinone precursor.
-
Process: This is a multi-step synthesis, which increases labor, time, and solvent usage, thereby increasing overall cost. The use of POCl₃ requires careful handling due to its corrosive and reactive nature.
-
Yield & Purity: Overall yields are dependent on the efficiency of both steps. Purification can be more complex compared to Route 1.
-
Safety & Environmental: POCl₃ is a hazardous reagent. The quenching process is highly exothermic and must be performed with caution. The reaction generates significant acidic waste.
Advantages:
-
Avoids the use of high-pressure ammonia.
-
Provides access to the target molecule from a different class of precursors.
Disadvantages:
-
Longer, multi-step process.
-
Use of hazardous and corrosive chlorinating agents.
-
Potentially lower overall yield and more complex purification.
Route 3: De Novo Ring Formation via Three-Component Reaction
This approach constructs the substituted pyridazine ring in a single step from simple, acyclic starting materials.
Causality and Mechanistic Insight: One-pot, multi-component reactions are highly valued for their efficiency. A common strategy involves the condensation of an arylglyoxal, a source of two carbonyl carbons; malononitrile, providing a methylene group and a nitrile; and hydrazine hydrate, which forms the N-N bond of the pyridazine ring.[11][12] The reaction proceeds through a series of condensations and cyclizations. First, the arylglyoxal reacts with hydrazine to form a hydrazone. This intermediate then reacts with malononitrile, followed by an intramolecular cyclization and subsequent aromatization (often via tautomerization and water elimination) to yield the 3-aminopyridazine structure.[11]
Experimental Protocol (General Procedure for Analogue Synthesis):
-
A mixture of an arylglyoxal (1.0 eq.) and hydrazine hydrate (4.0 eq.) in an ethanol/water mixture is stirred at room temperature for approximately 30 minutes to form the hydrazone in situ.[11]
-
Malononitrile (1.0 eq.) is then added to the reaction mixture.
-
The mixture is stirred for a further 30 minutes at room temperature, during which the product typically precipitates.
-
The solid is collected by filtration, washed with hot water, and recrystallized from ethanol. Yields for this type of reaction are often good to excellent.[10]
Cost-Effectiveness Analysis:
-
Applicability to Target: This specific method yields 3-amino-5-arylpyridazine-4-carbonitriles.[11] Synthesizing the specific target, 6-Chloropyridazin-3-amine, would require starting with a chlorinated glyoxal derivative and a different active methylene compound, which may be less accessible or more expensive.
-
Process: The mild, room-temperature conditions are a significant advantage, reducing energy costs.[11] The one-pot nature is highly efficient.
-
Yield & Purity: These reactions are known for good to excellent yields.
-
Safety & Environmental: The use of ethanol and water as solvents is environmentally benign. The reagents are generally less hazardous than those in other routes.
Advantages:
-
High atom economy and convergence in a one-pot process.
-
Mild reaction conditions (room temperature).
-
Excellent for generating a library of substituted analogues for drug discovery.
Disadvantages:
-
Not a direct, established route to the unsubstituted 6-Chloropyridazin-3-amine.
-
Availability and cost of the necessary chlorinated starting materials for this specific target could be prohibitive.
Route 4: Synthesis from Maleic Anhydride
This classical approach builds the pyridazine core from inexpensive, readily available bulk chemicals.
Causality and Mechanistic Insight: This route begins with the reaction of maleic anhydride with hydrazine. The hydrazine acts as a dinucleophile, reacting with both carbonyls of the anhydride to form maleic hydrazide (1,2-dihydropyridazine-3,6-dione). This stable intermediate is then subjected to a double chlorination using a reagent like POCl₃ to form 3,6-dichloropyridazine. From this point, the synthesis converges with Route 1, where a selective amination is performed to yield the final product.
Experimental Protocol (Three-Step Process):
-
Step 1 (Maleic Hydrazide Formation): Maleic anhydride is reacted with hydrazine hydrate in a suitable solvent (e.g., water or acetic acid) under reflux to form maleic hydrazide.[13]
-
Step 2 (Dichlorination): The resulting maleic hydrazide is chlorinated using POCl₃, similar to the method described in Route 2, to yield 3,6-dichloropyridazine.
-
Step 3 (Selective Amination): The 3,6-dichloropyridazine is then subjected to selective amination with ammonia as detailed in Route 1 to give 6-Chloropyridazin-3-amine.
Cost-Effectiveness Analysis:
-
Starting Materials: Maleic anhydride and hydrazine are extremely inexpensive bulk chemicals, making the raw material cost for this route the lowest.
-
Process: This is the longest synthetic sequence, involving three distinct chemical transformations. This increases processing time, labor, and solvent usage, which can offset the low starting material cost.
-
Yield & Purity: The overall yield is a product of the yields of three separate steps. Even with high yields in each step (e.g., 90%), the overall yield would be around 73%.
-
Safety & Environmental: This route involves the hazardous POCl₃ and high-pressure ammonia, combining the safety concerns of Routes 1 and 2.
Advantages:
-
Extremely low cost of primary starting materials.
-
Builds the key intermediate (3,6-dichloropyridazine) from basic feedstocks.
Disadvantages:
-
Lengthy, multi-step process.
-
Combines the hazards of multiple routes (POCl₃ and high-pressure ammonia).
-
Cumulative yield losses over three steps can impact overall efficiency.
Quantitative Comparison and Data Summary
| Parameter | Route 1: Direct Amination | Route 2: From Pyridazinone | Route 3: 3-Component Reaction | Route 4: From Maleic Anhydride |
| Key Starting Materials | 3,6-Dichloropyridazine, Ammonia | Pyridazinone Precursor, POCl₃ | Glyoxal, Malononitrile, Hydrazine | Maleic Anhydride, Hydrazine, POCl₃, NH₃ |
| Number of Steps | 1 | 2+ | 1 | 3 |
| Typical Yield | 60-70%[8] | Variable (multi-step) | 75-90% (for analogues)[11][12] | Variable (multi-step) |
| Reaction Conditions | High Temp (100-180°C), High Pressure[7] | Moderate Temp, Ambient Pressure | Room Temperature, Ambient Pressure[11] | Multiple steps with varied conditions |
| Key Cost Factors | Capital (Pressure Reactor), Energy | Reagent (POCl₃), Multiple Steps | Starting Material Accessibility | Multiple Steps, Reagents (POCl₃) |
| Safety/Environmental | High-Pressure NH₃ | Corrosive/Reactive POCl₃ | Generally Benign | POCl₃ and High-Pressure NH₃ |
Visualizing the Synthetic Workflows
dot digraph "Synthetic_Routes" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Key workflows for Routes 1, 2, and 4.
Conclusion and Recommendation
For researchers and drug development professionals, the choice of synthetic route is a balance of cost, scalability, safety, and available resources.
-
For Large-Scale, Cost-Driven Manufacturing: Route 1 (Direct Amination) remains the industry standard. Its single-step nature and use of readily available materials make it highly efficient, provided the necessary high-pressure infrastructure is in place.
-
For Process Diversification and Vertical Integration: Route 4 (From Maleic Anhydride) offers the most economical option in terms of raw material cost. This route is attractive for large-scale manufacturers who can absorb the higher initial process development and capital costs associated with a multi-step synthesis involving hazardous reagents.
-
For Lab-Scale Synthesis and Analogue Development: Route 2 (From Pyridazinones) can be a viable lab-scale alternative when high-pressure equipment is unavailable. Route 3 (Three-Component Reaction) , while not directly applicable to the title compound, represents a powerful and modern strategy for rapidly creating libraries of related compounds for structure-activity relationship (SAR) studies.
Ultimately, the direct amination of 3,6-dichloropyridazine provides the most balanced and proven profile of cost-effectiveness and efficiency for the production of 6-Chloropyridazin-3-amine.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 8. 5-AMINO-3-CHLOROPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 9. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 10. benchchem.com [benchchem.com]
- 11. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.us [biomedres.us]
Navigating the Structure-Activity Relationship of 5-Chloropyridazin-3-amine Analogs: A Comparative Guide for Kinase Inhibitor Design
The pyridazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in key hydrogen bonding interactions have made it a cornerstone for the development of therapeutics, particularly in oncology. This guide provides an in-depth, comparative framework for understanding and exploring the structure-activity relationships (SAR) of analogs based on the 5-Chloropyridazin-3-amine core, a promising scaffold for the design of novel kinase inhibitors.
The this compound Scaffold: A Strategic Starting Point
The value of the this compound scaffold in kinase inhibitor design lies in its intrinsic structural features that are amenable to interaction with the highly conserved ATP-binding site of protein kinases. The rationale for its selection is twofold:
-
The Hinge-Binding Motif : The 3-amino group, in conjunction with the adjacent ring nitrogen, provides a critical hydrogen bond donor-acceptor pair. This arrangement is perfectly suited to form strong, bidentate hydrogen bonds with the "hinge region" of a kinase, a short peptide loop that connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many Type I and Type II kinase inhibitors and serves as the primary anchor for the molecule within the active site.
-
Vectors for Optimization : The chlorine atom at the C5 position and the secondary amine at the C3 position serve as versatile synthetic handles. These positions act as vectors, allowing for the systematic exploration of chemical space to enhance potency, selectivity, and pharmacokinetic properties.
Caption: Core this compound scaffold and key features.
A Comparative Framework for SAR Exploration
The primary points of diversification are the substituent (R) on the 3-amino group and, potentially, the replacement of the 5-chloro group.
Table 1: Representative SAR Strategy for this compound Analogs
| Analog Series | Modification on 3-Amino Group (R) | Design Rationale & Causality | Predicted Impact on Activity |
| Series A | Small alkyl (e.g., Methyl, Ethyl) | Probes for steric hindrance near the hinge region. Small groups are often well-tolerated but may not add favorable interactions. | Baseline activity; likely similar to or slightly less potent than the parent (R=H). |
| Series B | Phenyl or substituted Phenyl | Introduces potential for hydrophobic or π-stacking interactions with residues in the ATP binding site. Substituents (EWG/EDG) can fine-tune electronic properties and add new interaction points. | High potential for increased potency. Activity is highly dependent on the specific kinase pocket's size and residue composition. |
| Series C | Heteroaryl (e.g., Pyridine, Pyrazole) | Introduces additional hydrogen bond acceptors/donors, which can form new interactions with the target kinase or improve solubility and ADME properties. | Potential for significant potency and selectivity gains if the heteroaryl group can engage with a specific sub-pocket. |
| Series D | Linker + Bulky Group (e.g., -CH₂-piperidine) | Explores deeper pockets within the ATP binding site, often extending towards the solvent-exposed region. This strategy is key for developing selectivity among different kinases. | Highly variable. Can lead to a dramatic increase in potency if the vector and group are optimal, or a complete loss of activity if steric clashes occur. |
Synthetic Strategy: A Pathway to Analog Generation
The synthesis of a diverse library of this compound analogs is readily achievable through established organic chemistry methodologies. A common and efficient approach begins with a commercially available dichloropyridazine precursor, followed by sequential nucleophilic aromatic substitution (SNAr) reactions.
Caption: General synthetic workflow for this compound analogs.
The causality behind this strategy is the differential reactivity of the chlorine atoms on the pyridazine ring, which can be exploited to achieve regioselective substitution. Subsequent N-alkylation, N-arylation (e.g., via Buchwald-Hartwig amination), or acylation of the 3-amino group provides a robust platform for generating a wide array of derivatives for SAR studies.[1]
Experimental Protocols for Biological Evaluation
To build a reliable SAR model, robust and reproducible biological data is essential. The following are detailed, self-validating protocols for determining the inhibitory activity of synthesized analogs, first against the isolated enzyme target and then in a cellular context.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the direct inhibitory effect of a compound on the activity of a purified kinase by quantifying the amount of ADP produced in the phosphorylation reaction.
Causality-Driven Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each analog in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This wide concentration range is crucial for accurately determining the IC₅₀ value.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a control) to each well.
-
Add 2 µL of the target kinase solution (in appropriate kinase buffer).
-
Incubate for 10-15 minutes at room temperature. This pre-incubation step is critical to allow the inhibitor to reach binding equilibrium with the kinase before the reaction is initiated.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Kₘ) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
-
Reaction & Detection:
-
Incubate for 60 minutes at 30°C. This allows the enzymatic reaction to proceed within its linear range, ensuring that the measured signal is proportional to kinase activity.
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction (by chelating Mg²⁺) and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature. This step is required for the complete enzymatic depletion of ATP by the reagent's luciferase.
-
Add 10 µL of Kinase Detection Reagent. This reagent contains the necessary enzymes to convert the ADP produced by the kinase into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal.
-
Incubate for 30-60 minutes at room temperature. This allows the luminescent signal to develop and stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
-
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloropyridazin-3-amine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Chloropyridazin-3-amine. As a chlorinated heterocyclic amine, this compound presents specific challenges that necessitate a rigorous and informed approach to waste management. The protocols outlined below are designed to ensure the safety of laboratory personnel, protect environmental integrity, and maintain regulatory compliance. Our focus extends beyond mere instruction to elucidate the chemical principles that underpin these essential safety measures.
Hazard Profile and Chemical Rationale for Specialized Disposal
This compound is an organic compound whose structure informs its reactivity and hazard profile. The presence of a chlorinated pyridazine ring and an amine group dictates its chemical behavior and the necessary precautions for its handling and disposal. Its toxicological properties have not been exhaustively investigated, demanding a cautious approach where potential hazards are assumed until proven otherwise.[1]
The primary hazards, as identified in Safety Data Sheets (SDS), establish the compound as harmful and an irritant.[2][3] Disposal procedures are critically shaped by these classifications and the compound's potential to form hazardous byproducts upon degradation. For instance, thermal decomposition can release toxic gases, including nitrogen oxides (NOx) and hydrogen chloride gas.[1][2][3][4] This necessitates disposal methods, such as high-temperature incineration, that are equipped to handle and neutralize these emissions.[1]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1314978-36-3 | [1][5] |
| Molecular Formula | C₄H₄ClN₃ | [1][6] |
| Molecular Weight | 129.55 g/mol | [1][6][7] |
| Appearance | Solid | [3] |
| GHS Hazard Statements | H302 (Harmful if swallowed) | [2] |
| H315 (Causes skin irritation) | [2] | |
| H319 (Causes serious eye irritation) | [2] | |
| H335 (May cause respiratory irritation) | [8][2][3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids |[3] |
The Core Principle: Professional Hazardous Waste Management
Due to its chemical nature, this compound cannot be disposed of via standard laboratory drains or as common refuse.[9] The compound is classified as a chemical hazardous waste, falling under regulations set forth by agencies like the Environmental Protection Agency (EPA) in the United States.[10] The only acceptable and safe disposal pathway is through a licensed professional hazardous waste management company.[1][11] These facilities operate specialized chemical incinerators equipped with afterburners and scrubbers to neutralize the hazardous decomposition products generated during combustion.[1]
Causality: Attempting to neutralize or dispose of chlorinated amines in-house without proper expertise and equipment is dangerous. Reactions with incompatible materials can be exothermic or release toxic gases. Furthermore, incomplete degradation can lead to the release of environmentally persistent organic pollutants.[12] Professional disposal services ensure that the waste is handled in compliance with federal and state laws, such as the Resource Conservation and Recovery Act (RCRA).[10]
Procedural Workflow for Disposal
The following diagram and protocol outline the mandatory, step-by-step process for managing this compound waste from point of generation to final disposal.
Caption: Disposal workflow for this compound.
Experimental Protocol: Waste Accumulation for Disposal
This protocol details the procedure for safely accumulating waste this compound in a laboratory setting prior to professional disposal.
1.0 Waste Segregation 1.1 Immediately identify all materials contaminated with this compound, including surplus solid compound, contaminated personal protective equipment (PPE), weigh boats, and cleaning materials (e.g., absorbent pads from a spill). 1.2 Designate a specific solid waste stream for this compound. Crucially, do not mix this waste with other chemical waste streams, especially strong acids or oxidizing agents, to prevent hazardous reactions. [3][10]
2.0 Container Selection and Preparation 2.1 Select a waste container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is appropriate.[10] Do not use metal containers for any chlorinated waste if there is a possibility of moisture, which could lead to corrosion. 2.2 The container must be clean and dry before the first addition of waste.
3.0 Labeling 3.1 Affix a hazardous waste label to the container before adding any waste.[10] 3.2 The label must include the following information:
- The words "HAZARDOUS WASTE" .[10]
- The full chemical name: "this compound" .
- The approximate percentage or quantity of the waste.
- The date accumulation started.
- The name and contact information of the generating researcher or lab.
4.0 Accumulation and Storage 4.1 Place all contaminated solid materials and surplus chemical directly into the labeled container. 4.2 Keep the container securely closed at all times, except when adding waste.[10] This prevents the release of dust or vapors. 4.3 Store the container in a designated and clearly identified Satellite Accumulation Area (SAA) within the laboratory. The SAA should be under the control of the lab personnel, away from drains, and in a well-ventilated area.[10]
5.0 Arranging for Final Disposal 5.1 Once the container is full, or if waste generation is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[11] 5.2 Provide them with all necessary information from the waste label. You will be required to complete a hazardous waste manifest for tracking purposes.
Decontamination and Spill Management
Decontamination of Glassware and Surfaces:
-
Gross Decontamination: Scrape out any visible solid residue into the designated hazardous waste container.
-
Solvent Rinse: Rinse the glassware or surface with a suitable organic solvent in which this compound is soluble (e.g., methanol, acetone). This solvent rinseate is now hazardous waste and must be collected in a separate, properly labeled liquid hazardous waste container for halogenated organic solvents.[13]
-
Final Cleaning: After the solvent rinse, wash the glassware with soap and water.[1]
Emergency Spill Procedures:
-
Evacuate and Ventilate: Ensure adequate ventilation. For a significant spill, evacuate personnel from the immediate area.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. For large spills or where dust is airborne, respiratory protection (e.g., NIOSH-approved respirator for organic vapors and particulates) is necessary.[1]
-
Containment and Cleanup:
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS department.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.
References
- 1. capotchem.cn [capotchem.cn]
- 2. watson-int.com [watson-int.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-amino-5-chloropyridazine - Safety Data Sheet [chemicalbook.com]
- 6. Buy Online CAS Number 1314978-36-3 - TRC - this compound | LGC Standards [lgcstandards.com]
- 7. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. Hazardous Waste Disposal [cool.culturalheritage.org]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 14. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to Handling 5-Chloropyridazin-3-amine: A Framework for Laboratory Safety
As researchers and developers, our focus is rightfully on innovation and discovery. However, the foundation of groundbreaking work is a culture of uncompromising safety. The compound 5-Chloropyridazin-3-amine is a valuable building block in medicinal chemistry, but its handling demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a procedural and logical framework for its safe manipulation, ensuring that both personnel and experimental integrity are protected.
The toxicological properties of this compound have not been exhaustively investigated[1][2]. This fact alone necessitates a cautious approach, treating the compound with the respect due to a substance with known hazards and potential unknown risks.
Hazard Analysis: Understanding the Risks
This compound is classified with several hazard statements under the Globally Harmonized System (GHS). Understanding these classifications is the first step in constructing an effective safety plan.
| Hazard Statement | GHS Code | Implication in the Laboratory |
| Harmful if swallowed | H302 | Accidental ingestion could lead to acute health effects. This underscores the importance of prohibiting eating or drinking in the lab and thorough hand washing.[2][3] |
| Causes skin irritation | H315 | Direct contact with the skin is likely to cause irritation, redness, or dermatitis. This necessitates robust dermal protection.[2][3][4] |
| Causes serious eye irritation | H319 | The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes, making proper eye protection non-negotiable.[2][3][4] |
| May cause respiratory irritation | H335 | Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort. This mandates the use of proper ventilation.[2][3][4] |
These known hazards demand a multi-layered defense strategy, where Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and the chemical.
The Core of Protection: A Multi-Layered PPE Strategy
Effective PPE is more than just wearing the right items; it's about selecting them for the specific risks posed by the chemical and the procedure.
Engineering Controls as the First Line of Defense Before any discussion of PPE, it is critical to state that all handling of this compound powder must occur within a certified chemical fume hood.[5] This engineering control is the primary method for preventing respiratory exposure by containing dust and aerosols at the source.
Dermal Protection: Beyond the Basics Given that this compound causes skin irritation (H315), standard laboratory gloves may be insufficient.[2][3][4]
-
Gloves : Always handle this chemical with chemical-resistant gloves that have been inspected before use.[2] Since no specific material is universally recommended in safety data sheets, selecting a glove (e.g., nitrile) and being aware of its limitations is key. For prolonged work or when making solutions, consult the glove manufacturer's data to ensure resistance to the specific solvents being used.[2][6] Always use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]
-
Protective Clothing : A standard lab coat is the minimum requirement. For tasks involving larger quantities or a higher risk of spillage, a chemically resistant apron or a complete protective suit should be considered to prevent skin exposure.[2][5] Contaminated clothing must be removed immediately and laundered separately before reuse.[3][4][6]
Ocular Protection: An Impenetrable Barrier The risk of serious eye irritation (H319) requires stringent eye protection.
-
Safety Glasses : At a minimum, safety glasses with side-shields conforming to EN166 or NIOSH standards must be worn.[2][5]
-
Chemical Goggles : For any procedure with a risk of splashing or significant dust generation, chemical goggles provide a more complete seal around the eyes and are the preferred choice.[6] Contact lenses can absorb and concentrate irritants and should be avoided when handling this compound.[6]
Respiratory Protection: A Necessary Secondary Measure While the fume hood is the primary control, respiratory protection may be necessary in specific situations, such as cleaning up a spill or if engineering controls are not available or sufficient.
-
Respirator Type : For nuisance dust exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used.[1][2] For higher-level protection or in the event of a significant spill, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU EN 143) cartridges is recommended.[1][2] All respirator use must be in accordance with a formal respiratory protection program, including fit testing.
Operational Plan: A Step-by-Step Handling Protocol
This protocol provides a direct, procedural workflow for safely handling this compound.
Step 1: Pre-Operational Briefing & Area Setup
-
Review the Safety Data Sheet (SDS) for this compound before beginning work.
-
Ensure a chemical fume hood is available and functioning correctly.
-
Confirm that an eyewash station and safety shower are accessible and unobstructed.[5]
-
Designate a specific hazardous waste container for the compound and any contaminated materials.
Step 2: Donning Personal Protective Equipment (PPE)
-
Lab Coat/Suit : Don a clean, buttoned lab coat.
-
Gloves : Put on the initial pair of chemical-resistant gloves. Consider double-gloving for added protection.
-
Eye Protection : Wear safety glasses with side shields or, preferably, chemical goggles.
Step 3: Chemical Handling
-
Perform all manipulations of the solid compound exclusively inside the chemical fume hood.[5]
-
When weighing, use a spatula and handle the container carefully to avoid creating airborne dust.
-
If making a solution, add the solid to the solvent slowly to prevent splashing.
Step 4: Doffing PPE and Decontamination
-
Glove Removal : Remove the outer pair of gloves (if double-gloving) before leaving the immediate work area. Remove the final pair of gloves using the proper technique to avoid touching the contaminated exterior.
-
Hand Washing : Immediately wash hands thoroughly with soap and water after handling the compound and removing gloves.[2][6]
-
Eyewear/Coat Removal : Remove eye protection and lab coat.
Step 5: Waste Disposal
-
Chemical Waste : All surplus this compound must be disposed of as hazardous waste. Do not let the product enter drains.[1][2]
-
Contaminated Materials : Dispose of all contaminated items (e.g., weigh boats, pipette tips, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[1][2]
-
Disposal Method : The final disposal must be handled by a licensed professional waste disposal service, often involving incineration in a specialized facility.[1][7]
Workflow for Safe Handling
The following diagram outlines the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Emergency First Aid Protocols
In the event of an accidental exposure, immediate and correct action is crucial.
-
Inhalation : Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][3][4]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical help.[1][3][4]
-
Eye Contact : Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician immediately.[1][2]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][5]
By integrating this comprehensive safety framework into your daily laboratory operations, you build a foundation of trust and reliability. This ensures that your valuable research with compounds like this compound can proceed with the highest standards of safety and scientific integrity.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
